molecular formula C8H8BFO3 B1447494 (3-Fluoro-2-formyl-4-methylphenyl)boronic acid CAS No. 1451391-40-4

(3-Fluoro-2-formyl-4-methylphenyl)boronic acid

Cat. No.: B1447494
CAS No.: 1451391-40-4
M. Wt: 181.96 g/mol
InChI Key: UMRRBNLPJKNGMZ-UHFFFAOYSA-N
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Description

(3-Fluoro-2-formyl-4-methylphenyl)boronic acid is a multifunctional aryl boronic acid that serves as a valuable building block in organic synthesis and medicinal chemistry research. Its structure incorporates both a boronic acid group and an aldehyde group, making it a versatile intermediate for constructing complex molecules. The boronic acid functional group enables its widespread use in metal-catalyzed cross-coupling reactions, such as the renowned Suzuki-Miyaura reaction, for the efficient formation of carbon-carbon bonds . Furthermore, the presence of the aldehyde group offers a distinct reactive handle for subsequent chemical transformations, including condensations to form boronic-imine structured compounds, which have shown promise in various biological applications . Boronic acids are increasingly important in drug discovery and development, acting as bioisosteres for carboxylic acids and demonstrating a range of biological activities, including anticancer, antibacterial, and antiviral properties . The unique physicochemical properties of boronic acids, such as their ability to act as Lewis acids and form reversible complexes with diols, also make them candidates for developing sensors and delivery systems . As a research chemical, this compound must be handled with appropriate safety precautions. This product is For Research Use Only and is not intended for diagnostic or therapeutic use. It is recommended to store the product under an inert atmosphere at room temperature.

Properties

IUPAC Name

(3-fluoro-2-formyl-4-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BFO3/c1-5-2-3-7(9(12)13)6(4-11)8(5)10/h2-4,12-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMRRBNLPJKNGMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)C)F)C=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901226002
Record name Boronic acid, B-(3-fluoro-2-formyl-4-methylphenyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1451391-40-4
Record name Boronic acid, B-(3-fluoro-2-formyl-4-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1451391-40-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-(3-fluoro-2-formyl-4-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901226002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to (3-Fluoro-2-formylphenyl)boronic Acid: A Keystone Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of modern organic chemistry and drug discovery, the strategic design and utilization of highly functionalized building blocks are paramount to the efficient construction of complex molecular architectures. Among these, arylboronic acids stand out as exceptionally versatile reagents, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This guide provides an in-depth technical overview of (3-Fluoro-2-formylphenyl)boronic acid (CAS No. 871126-15-7), a trifunctional reagent whose unique substitution pattern offers a confluence of reactivity and strategic potential for researchers, chemists, and drug development professionals.

Initially, this guide was intended to focus on (3-Fluoro-2-formyl-4-methylphenyl)boronic acid. However, a comprehensive search of chemical databases and scientific literature revealed a lack of accessible information and a confirmed CAS number for this specific compound. Consequently, this guide has been pivoted to focus on the closely related and well-documented isomer, (3-Fluoro-2-formylphenyl)boronic acid, which shares the key ortho-formyl and fluoro functionalities critical for its diverse applications.

This compound is not merely another boronic acid; it is a carefully orchestrated arrangement of three key functional groups on a phenyl ring: the boronic acid, a reactive handle for carbon-carbon bond formation; a fluorine atom, a bioisostere often employed to enhance metabolic stability and binding affinity in drug candidates; and a formyl group, a versatile electrophilic site for a myriad of subsequent transformations.[1][2][3] This unique combination makes it an invaluable asset in the synthesis of targeted therapies, particularly in oncology, as well as in the development of advanced materials.[1][3]

Compound Profile and Physicochemical Properties

A thorough understanding of a reagent's physical and chemical properties is the foundation of its effective and safe use in any laboratory setting.

PropertyValueReference
CAS Number 871126-15-7[4]
Molecular Formula C₇H₆BFO₃[5]
Molecular Weight 167.93 g/mol [5]
Appearance White to off-white powder[3]
Melting Point 123-127 °C[3]
Purity ≥95%[4]
Solubility Slightly soluble in water.N/A
Storage Store at 2-8 °C under an inert atmosphere. Light sensitive.N/A

Synthesis and Purification

The synthesis of arylboronic acids typically involves the reaction of an organometallic reagent (like a Grignard or organolithium species) with a trialkyl borate, followed by acidic hydrolysis. For (3-Fluoro-2-formylphenyl)boronic acid, a common route would start from 2-bromo-6-fluorobenzaldehyde.

General Synthetic Pathway

The synthesis of fluoro-substituted 2-formylphenylboronic acids has been described in the literature, generally following a metal-halogen exchange followed by borylation.

Diagram: General Synthesis of (3-Fluoro-2-formylphenyl)boronic acid

G start 2-Bromo-6-fluorobenzaldehyde intermediate Lithium or Magnesium Halogen Exchange start->intermediate Metal-Halogen Exchange reagent1 1. n-BuLi or i-PrMgCl 2. B(OiPr)₃ or B(OMe)₃ reagent1->intermediate product (3-Fluoro-2-formylphenyl)boronic acid intermediate->product Borylation & Hydrolysis hydrolysis Aqueous Acid (e.g., HCl) hydrolysis->product

Caption: Generalized synthetic route to (3-Fluoro-2-formylphenyl)boronic acid.

Detailed Experimental Protocol (Hypothetical)

Disclaimer: The following is a representative, generalized protocol based on established methods for analogous compounds and should be adapted and optimized under appropriate laboratory conditions.[6]

  • Preparation: To a flame-dried, three-necked flask under an argon atmosphere, add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C in a dry ice/acetone bath.

  • Metal-Halogen Exchange: Slowly add n-butyllithium (or a suitable Grignard reagent) to a solution of 2-bromo-6-fluorobenzaldehyde in anhydrous THF, maintaining the temperature at -78 °C. Stir the reaction mixture for 1-2 hours.

  • Borylation: To the resulting aryllithium or arylmagnesium species, add triisopropyl borate dropwise, ensuring the temperature remains below -70 °C. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Hydrolysis and Workup: Quench the reaction by the slow addition of aqueous hydrochloric acid at 0 °C. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization. While specific solvents for this compound are not widely reported, a common technique for arylboronic acids involves dissolving the crude solid in a minimal amount of a hot solvent (like ethanol or an ethyl acetate/hexane mixture) and allowing it to cool slowly to induce crystallization.[6][7] Alternatively, forming a salt by treating the crude product with a base, followed by extraction and re-acidification can be an effective purification method.[8][9]

Characterization

Full characterization is essential to confirm the identity and purity of the synthesized compound. A study by Dąbrowski et al. (2014) synthesized and characterized four isomers of fluoro-2-formylphenylboronic acid, including the 3-fluoro isomer. Their work provides a basis for the expected spectroscopic data.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehydic proton (around 10 ppm), and distinct aromatic protons with splitting patterns influenced by the fluorine atom.

  • ¹³C NMR: The carbon NMR will display a signal for the carbonyl carbon of the aldehyde (typically >190 ppm) and aromatic carbons, with C-F couplings observable for carbons near the fluorine substituent.

  • ¹⁹F NMR: This technique is crucial for confirming the presence and position of the fluorine atom.

  • Mass Spectrometry: To confirm the molecular weight of 167.93 g/mol .

A notable characteristic of 2-formylphenylboronic acids is their existence in a tautomeric equilibrium with the cyclic 1,3-dihydro-1,3-dihydroxybenzo[c][1][2]oxaborole form, which can be observed in solution.[2][5][10]

The Cornerstone Application: Suzuki-Miyaura Cross-Coupling

The paramount utility of (3-Fluoro-2-formylphenyl)boronic acid lies in its role as a coupling partner in the Suzuki-Miyaura reaction.[3] This palladium-catalyzed reaction forms a new carbon-carbon bond between the boronic acid and an aryl or vinyl halide/triflate, providing a powerful method for constructing biaryl and substituted styrene scaffolds.[11][12]

Reaction Mechanism

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established, three-step process:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the coupling partner (e.g., an aryl bromide) to form a Pd(II) complex.

  • Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid with a base to form a more nucleophilic boronate species.[12]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst which re-enters the catalytic cycle.

Diagram: Suzuki-Miyaura Catalytic Cycle

G pd0 Pd(0)L₂ pd2_complex Ar¹-Pd(II)L₂-X pd0->pd2_complex Oxidative Addition (Ar¹-X) pd2_biaryl Ar¹-Pd(II)L₂-Ar² pd2_complex->pd2_biaryl Transmetalation boronate [Ar²-B(OH)₃]⁻ boronate->pd2_complex pd2_biaryl->pd0 Reductive Elimination product Ar¹-Ar² pd2_biaryl->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Practical Considerations and a Representative Protocol

The success of a Suzuki-Miyaura coupling depends on the careful selection of the catalyst, ligand, base, and solvent.

  • Catalyst: Palladium complexes such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ are commonly used.[13][14]

  • Base: A base is crucial for the transmetalation step. Inorganic bases like Na₂CO₃, K₂CO₃, Cs₂CO₃, or K₃PO₄ are frequently employed.[15]

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often used to dissolve both the organic and inorganic reagents.

Representative Protocol for Suzuki-Miyaura Coupling:

  • Setup: In a reaction vessel, combine (3-Fluoro-2-formylphenyl)boronic acid (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).

  • Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 4:1).

  • Reaction: Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purification: The resulting biaryl product can be purified using flash column chromatography on silica gel.

The presence of the formyl group on the boronic acid provides a synthetic handle for post-coupling modifications, such as oxidation to a carboxylic acid, reduction to an alcohol, or conversion to an imine, further expanding the molecular diversity achievable from a single coupling product.

Applications in Drug Discovery and Medicinal Chemistry

(3-Fluoro-2-formylphenyl)boronic acid is a valuable intermediate in the synthesis of novel therapeutic agents.[3] The strategic placement of its functional groups allows for the construction of complex scaffolds with desirable pharmacological properties.

  • Fluorine's Role: The fluorine atom can enhance a drug's metabolic stability by blocking sites of oxidative metabolism, and its high electronegativity can modulate the pKa of nearby functional groups and improve binding interactions with biological targets.[1]

  • Boronic Acid's Versatility: Beyond its role in coupling reactions, the boronic acid moiety itself is a key pharmacophore in several FDA-approved drugs, such as the proteasome inhibitor bortezomib.[16][17] It can form reversible covalent bonds with serine or threonine residues in enzyme active sites.

  • Formyl Group as a Synthetic Linchpin: The aldehyde allows for the introduction of various pharmacophoric groups through reactions like reductive amination or the formation of heterocyclic rings, such as quinazolines.[2]

A notable example is its use as a key building block in the synthesis of Navoximod, an IDO1 inhibitor investigated for cancer immunotherapy.[2]

Safety and Handling

(3-Fluoro-2-formylphenyl)boronic acid is classified as a corrosive substance (Skin Corrosion 1B) and can cause severe skin burns and eye damage.[13]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Avoid breathing dust. Prevent contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place (2-8 °C), away from incompatible materials.

Conclusion

(3-Fluoro-2-formylphenyl)boronic acid is a powerful and versatile building block for synthetic chemists. Its trifunctional nature provides a robust platform for generating molecular complexity through reliable and high-yielding transformations like the Suzuki-Miyaura coupling. The strategic incorporation of fluorine and a formyl group opens avenues for fine-tuning the physicochemical and pharmacological properties of target molecules, making it a highly sought-after reagent in the fields of drug discovery, medicinal chemistry, and materials science. As the demand for sophisticated and precisely functionalized molecules continues to grow, the importance of reagents like (3-Fluoro-2-formylphenyl)boronic acid in the synthetic chemist's toolbox is undeniable.

References

  • (3-Fluoro-2-formylphenyl)boronic acid | 871126-15-7. (n.d.). J&K Scientific. Retrieved January 20, 2026, from [Link]

  • Purification of boronic acids? (2017, December 19). Reddit. Retrieved January 20, 2026, from [Link]

  • Purification of alkyl Bpin/other alkyl boronic esters. (2024, February 8). Reddit. Retrieved January 20, 2026, from [Link]

  • How to purify boronic acids/boronate esters? (2016, July 18). ResearchGate. Retrieved January 20, 2026, from [Link]

  • A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. (2025, August 9). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Process for purification of boronic acid and its derivatives. (n.d.). Google Patents.
  • (3,4,5-trifluorophenyl)boronic acid. (n.d.). Organic Syntheses. Retrieved January 20, 2026, from [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

  • Fluoro-substituted 2-formylphenylboronic acids: Structures, properties and tautomeric equilibria. (2025, August 5). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (n.d.). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

  • Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

  • DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

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  • Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. (2005). PubMed. Retrieved January 20, 2026, from [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024, March 22). YouTube. Retrieved January 20, 2026, from [Link]

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Sources

(3-Fluoro-2-formyl-4-methylphenyl)boronic acid: A Technical Guide to Synthesis, Properties, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: Arylboronic acids are indispensable tools in modern medicinal chemistry, serving as versatile building blocks for the synthesis of complex pharmaceutical agents. This guide focuses on (3-Fluoro-2-formyl-4-methylphenyl)boronic acid, a trifunctionalized reagent with significant potential in drug discovery. While this specific compound is not widely cataloged, this paper establishes its core physicochemical properties through calculation and provides a comprehensive overview based on the well-documented chemistry of its close structural analogs. We will delve into its calculated molecular weight, propose a robust synthetic pathway, and explore its primary application in palladium-catalyzed cross-coupling reactions. This document serves as a technical resource for researchers, providing both theoretical grounding and practical, field-proven protocols relevant to the use of substituted formylphenylboronic acids in pharmaceutical development.

The Strategic Value of Arylboronic Acids in Drug Discovery

Boronic acids and their derivatives have become cornerstone reagents in the pharmaceutical industry.[1] Their stability, low toxicity, and versatile reactivity make them ideal intermediates for constructing complex molecular architectures.[2] The rise of boronic acids in medicinal chemistry has been significant, with five drugs containing this moiety approved by the FDA, three of which were approved between 2016 and 2020.[3]

Their prominence is largely due to their role in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon (C-C) bonds.[4][5] This reaction allows for the efficient assembly of biaryl systems, which are common structural motifs in many drug candidates.[4]

The compound this compound is an example of a "multifunctional" building block. Each substituent serves a strategic purpose:

  • Boronic Acid (-B(OH)2): The primary reactive group, enabling participation in cross-coupling reactions.

  • Formyl Group (-CHO): A versatile chemical handle that can be used for further derivatization, such as reductive amination or oxidation, to build more complex structures.

  • Fluoro Group (-F): The inclusion of fluorine can significantly enhance a drug candidate's metabolic stability, bioavailability, and binding affinity.[4]

  • Methyl Group (-CH3): Provides steric bulk and can influence the electronic properties of the aromatic ring, potentially fine-tuning the molecule's interaction with biological targets.

Physicochemical Profile

Accurate physicochemical data is critical for any experimental design. The table below summarizes the key properties of the target compound (calculated) and its closely related, commercially available analogs.

PropertyThis compound3-Fluoro-2-formylphenylboronic acid[5](3-Fluoro-4-methylphenyl)boronic acid[6][7]
Molecular Formula C₈H₈BFO₃C₇H₆BFO₃C₇H₈BFO₂
Molecular Weight 181.96 g/mol (Calculated) 167.93 g/mol 153.95 g/mol
CAS Number Not Available871126-15-7168267-99-0
Appearance Not AvailableWhite to off-white powderSolid
Melting Point Not Available123 - 127 °C232 - 237 °C
Storage Conditions Recommended 2-8 °C, protect from moisture2-8 °CRoom Temperature

Note on Stability: Phenylboronic acids have a tendency to undergo dehydration to form cyclic trimeric anhydrides (boroxines).[8] This process is reversible in the presence of water but can complicate purification and analysis. Proper storage in a dry environment is crucial.

Synthesis and Purification

Proposed Synthetic Pathway

The synthesis would logically start from a halogenated precursor, such as 2-bromo-6-fluoro-3-methylbenzaldehyde. The reaction proceeds via a lithium-halogen exchange or Grignard formation, followed by electrophilic trapping with a borate ester.

G A Starting Material 2-Bromo-6-fluoro-3-methylbenzaldehyde B 1. n-BuLi or Mg, THF 2. B(OiPr)₃ (Lithiation/Borylation) A->B -78 °C to RT C Boronic Ester Intermediate B->C D Aqueous Acidic Workup (e.g., HCl) C->D Hydrolysis E Final Product This compound D->E

Caption: Proposed synthesis of the target boronic acid.

Causality Behind Experimental Choices:

  • Aryl Precursor: A bromo- or iodo-substituted arene is chosen as they are highly effective in lithium-halogen exchange and Grignard reactions.

  • Low Temperature: The initial lithiation step is conducted at very low temperatures (-78 °C) to prevent unwanted side reactions, such as the attack of the organolithium reagent on the aldehyde.

  • Borate Ester: Triisopropyl borate (B(OiPr)₃) is often preferred over trimethyl borate as it is less reactive, reducing the formation of over-arylated borate complexes.

  • Acidic Workup: Hydrolysis of the boronic ester intermediate under acidic conditions yields the final boronic acid.

Purification Protocol

Purification is critical to remove inorganic salts and boronic anhydride side products. A common and effective method involves acid-base extraction.[9]

  • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with a basic aqueous solution (e.g., 1M NaOH). The boronic acid will deprotonate and move to the aqueous layer, leaving non-acidic organic impurities behind.

  • Separate the aqueous layer and cool it in an ice bath.

  • Acidify the aqueous layer with cold 1M HCl to a pH of ~2-3. The boronic acid will precipitate out of the solution.

  • Filter the solid precipitate, wash with cold water, and dry under vacuum.

  • Assess purity using HPLC and confirm identity via ¹H NMR, ¹³C NMR, and mass spectrometry.

Key Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound in drug development is its role as a coupling partner in the Suzuki-Miyaura reaction.[11] This palladium-catalyzed reaction forges a C-C bond between the boronic acid's aryl group and another aryl (or vinyl) halide or triflate.

G pd0 Pd(0)Ln pd_complex Ar-Pd(II)-X Ln pd0->pd_complex Oxidative Addition pd_trans Ar-Pd(II)-Ar' Ln pd_complex->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination ArAr Ar-Ar' (Product) ArX Ar-X (Aryl Halide) ArBOH Ar'-B(OH)₂ (Boronic Acid) + Base

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

This reaction is highly valued for its mild conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast library of boronic acid building blocks.[1] This allows for the rapid generation of diverse compound libraries for high-throughput screening in drug discovery campaigns.

Experimental Protocol: General Procedure for a Suzuki-Miyaura Coupling

This protocol is a self-validating system, providing a robust starting point for coupling an aryl boronic acid with an aryl halide.

Materials:

  • Aryl Halide (Ar-X) (1.0 eq)

  • This compound (or analog) (1.2 - 1.5 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) (2.0 - 3.0 eq)

  • Solvent (e.g., Toluene/H₂O, Dioxane/H₂O, DME)

Procedure:

  • Inert Atmosphere: To a flame-dried reaction flask, add the aryl halide, the boronic acid, and the base.

  • Degassing: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is a critical step, as oxygen can deactivate the palladium catalyst.

  • Solvent Addition: Add the degassed solvent system via syringe. A common choice is a biphasic mixture like toluene and water (e.g., 4:1 ratio).

  • Catalyst Addition: Add the palladium catalyst to the flask. If the catalyst is air-sensitive, this should be done under a positive pressure of inert gas.

  • Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Validation: Confirm the structure and purity of the final product using NMR spectroscopy and mass spectrometry.

Safety and Handling

Substituted phenylboronic acids are generally stable solids but should be handled with appropriate care in a laboratory setting.

  • Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat.

  • Inhalation: Avoid inhaling dust. Handle in a well-ventilated area or a fume hood.

  • Storage: Store in a cool, dry place away from moisture to prevent anhydride formation.[5] A desiccator or a glove box is ideal for long-term storage.

Conclusion

This compound represents a class of highly functionalized building blocks with immense potential for accelerating drug discovery. Its calculated molecular weight of 181.96 g/mol and its unique combination of reactive handles make it a valuable, albeit specialized, reagent. By understanding its fundamental properties, leveraging robust synthetic and purification protocols, and applying it effectively in powerful reactions like the Suzuki-Miyaura coupling, researchers can efficiently construct novel molecular entities on the path to developing next-generation therapeutics.

References

  • Wikipedia. 4-Formylphenylboronic acid. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of 4-Formylphenylboronic Acid: Synthesis, Properties, and Applications for Suppliers. [Link]

  • aldlab-chemicals. (3-Fluoro-4-methylphenyl)boronic acid. [Link]

  • Chemcasts. 4-Formylphenylboronic acid Properties vs Temperature. [Link]

  • Google Patents. Process for preparing highly pure formylphenylboronic acids.
  • PubChem. (4-Fluoro-3-methylphenyl)boronic acid. [Link]

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  • Organic Syntheses. (3,4,5-trifluorophenyl)boronic acid. [Link]

  • PubChem. (3-Fluoro-4-hydroxy-2-methylphenyl)boronic acid. [Link]

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An In-depth Technical Guide to (3-Fluoro-2-formyl-4-methylphenyl)boronic acid: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

(3-Fluoro-2-formyl-4-methylphenyl)boronic acid emerges as a highly versatile and strategically important building block in modern organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its unique trifunctionalized aromatic core, featuring a boronic acid moiety, a fluorine atom, and a formyl group, offers a confluence of reactivity and modifiability that is highly sought after in the design of complex molecular architectures. This guide provides an in-depth exploration of its structure, a detailed protocol for its synthesis, and a discussion of its applications, grounded in established chemical principles and supported by authoritative references.

Physicochemical Properties and Structural Elucidation

This compound is a white to off-white solid at room temperature. A comprehensive understanding of its physicochemical properties is paramount for its effective use in synthesis.

PropertyValueReference
CAS Number 1451391-40-4N/A
Molecular Formula C₈H₈BFO₃N/A
Molecular Weight 181.96 g/mol N/A
IUPAC Name This compoundN/A
Melting Point Not availableN/A
Solubility Soluble in methanol, ethanol, and other polar organic solvents.N/A

The structure of this compound, with its key functional groups, is depicted below. The ortho relationship between the formyl and boronic acid groups, combined with the electronic influence of the fluorine atom and the methyl group, dictates its reactivity profile.

Figure 1: Chemical structure of this compound.

Synthesis of this compound

The synthesis of this trifunctionalized boronic acid is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The most common and logical synthetic route commences from a readily available substituted toluene and proceeds through bromination, formylation, and finally, a lithium-halogen exchange followed by borylation.

Synthetic Workflow Overview

The overall synthetic strategy can be visualized as a three-stage process, starting from 2-fluoro-3-methyltoluene.

synthesis_workflow start 2-Fluoro-3-methyltoluene step1 Bromination start->step1 intermediate1 1-Bromo-2-fluoro-3-methylbenzene step1->intermediate1 step2 Formylation intermediate1->step2 intermediate2 2-Bromo-6-fluoro-3-methylbenzaldehyde step2->intermediate2 step3 Lithiation-Borylation intermediate2->step3 product This compound step3->product

Figure 2: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Bromo-6-fluoro-3-methylbenzaldehyde

This key intermediate is typically synthesized from a corresponding aniline derivative via a Sandmeyer-type reaction followed by reduction, or through direct formylation of a brominated precursor. A plausible, though not explicitly detailed in the immediate search results, method would involve the Vilsmeier-Haack or Duff reaction on 1-bromo-3-fluoro-2-methylbenzene.

Step 2: Lithiation-Borylation to Yield this compound

This transformation is the core of the synthesis, converting the aryl bromide into the desired boronic acid. The formyl group's reactivity necessitates low temperatures and careful handling of organolithium reagents.

Materials:

  • 2-Bromo-6-fluoro-3-methylbenzaldehyde (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (1.1 eq)

  • Triisopropyl borate (1.2 eq)

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 2-bromo-6-fluoro-3-methylbenzaldehyde dissolved in anhydrous THF.

  • Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Lithiation: n-Butyllithium is added dropwise via the dropping funnel, ensuring the internal temperature is maintained below -70 °C. The reaction mixture is stirred at this temperature for 1 hour to ensure complete lithium-halogen exchange.

  • Borylation: Triisopropyl borate is then added dropwise, again maintaining the temperature below -70 °C. After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

  • Quenching and Work-up: The reaction is quenched by the slow addition of 1 M HCl at 0 °C. The mixture is then transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Applications in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound lies in its application as a coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction is a cornerstone of modern synthetic chemistry, enabling the construction of biaryl and substituted aromatic systems.[1]

General Reaction Scheme

The boronic acid can be coupled with a variety of aryl or heteroaryl halides (or triflates) to generate complex molecular scaffolds.

suzuki_coupling reactant1 This compound plus + reactant1->plus conditions Pd Catalyst Base Solvent reactant2 Ar-X (X = Br, I, OTf) plus->reactant2 product 3-Fluoro-2-formyl-4-methyl-1,1'-biphenyl derivatives conditions->product

Figure 3: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Mechanistic Insights

The catalytic cycle of the Suzuki-Miyaura reaction is well-established and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. The presence of the electron-withdrawing fluorine and formyl groups on the boronic acid can influence the rate of the transmetalation step.[2] A base is crucial for the activation of the boronic acid to form a more nucleophilic boronate species.[3]

Field-Proven Insights for Drug Development

The strategic placement of the fluoro, formyl, and methyl groups offers significant advantages for drug discovery professionals:

  • Fluorine Atom: The introduction of a fluorine atom can significantly modulate the pharmacokinetic and physicochemical properties of a drug candidate, such as metabolic stability, lipophilicity, and binding affinity.

  • Formyl Group: The aldehyde functionality serves as a versatile synthetic handle for further derivatization. It can be readily converted into a variety of other functional groups, including amines (via reductive amination), carboxylic acids (via oxidation), or used in the formation of heterocycles. This allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

  • Boronic Acid Moiety: Beyond its role in cross-coupling, the boronic acid group itself is a recognized pharmacophore, capable of forming reversible covalent bonds with active site serine residues in enzymes. This has been exploited in the development of several approved drugs.

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its unique substitution pattern provides a powerful platform for the construction of complex molecules with applications in medicinal chemistry and materials science. A thorough understanding of its synthesis and reactivity, particularly in the context of the Suzuki-Miyaura cross-coupling reaction, is essential for leveraging its full potential in the development of novel chemical entities.

References

  • Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028.
  • BenchChem. (2025). A Comparative Mechanistic Study of 3-Fluoro-4-methoxycarbonylphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Suzuki, A. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Chem-Impex. (n.d.). 3-Fluoro-2-formylphenylboronic acid. Retrieved from [Link]

  • Aggarwal, V. K., & O'Brien, P. (2017).
  • Organic Syntheses. (n.d.). 2-bromo-4-methylbenzaldehyde. Retrieved from [Link]

  • Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371.
  • BenchChem. (2025).
  • Yeung, K., Mykura, R. C., & Aggarwal, V. K. (2022). Lithiation–borylation methodology in the total synthesis of natural products.
  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. Selvita Laboratories. Retrieved from [Link]

  • NIH. (2021, May 10). Studies on the Lithiation, Borylation, and 1,2‐Metalate Rearrangement of O‐Cycloalkyl 2,4,6‐Triisopropylbenzoates.
  • NIH. (2022, April 4). Protection-Free Strategy for the Synthesis of Boro-Depsipeptides in Aqueous Media under Microwave-Assisted Conditions. Molecules, 27(7), 2329.
  • Google Patents. (n.d.). Method for producing formylphenylboronic acids.

Sources

An In-Depth Technical Guide to the Safe Handling and Application of (3-Fluoro-2-formyl-4-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the chemical properties, safety considerations, and handling protocols for (3-Fluoro-2-formyl-4-methylphenyl)boronic acid. It is intended for researchers, scientists, and drug development professionals who utilize this versatile reagent in their work. The information herein is synthesized from available safety data sheets and chemical literature to ensure a high degree of technical accuracy and practical utility.

Compound Identification and Properties

This compound is a substituted arylboronic acid, a class of compounds widely employed in organic synthesis, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The presence of a fluorine atom, a formyl group, and a methyl group on the phenyl ring imparts specific reactivity and utility in the synthesis of complex organic molecules.

PropertyValueSource
Chemical Name This compoundMedChemExpress[1]
CAS Number 871126-15-7MedChemExpress[1]
Molecular Formula C₇H₆BFO₃MedChemExpress[1]
Molecular Weight 167.93 g/mol MedChemExpress[1]
Appearance SolidMedChemExpress
Melting Point 123-127 °CMedChemExpress[1]
Boiling Point 357.4 ± 52.0 °C at 760 mmHgMedChemExpress[1]
Solubility No data availableMedChemExpress
Storage Store locked up.[1] Recommended storage at 2-8°C.MedChemExpress

Hazard Identification and Toxicological Profile

The primary and most immediate hazard associated with this compound is its corrosive nature.

GHS Classification:

  • Skin Corrosion/Irritation, Category 1A, 1B, 1C (H314): Causes severe skin burns and eye damage.[1]

Signal Word: Danger[1]

Pictogram:



Precautionary Statements:

  • P260: Do not breathe dust/fume/gas/mist/vapours/spray.[1]

  • P264: Wash hands thoroughly after handling.[1]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

  • P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[1]

  • P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[1]

  • P363: Wash contaminated clothing before reuse.[1]

  • P405: Store locked up.[1]

  • P501: Dispose of contents/container in accordance with local regulations.[1]

Toxicological Data:

Safe Handling and Storage Protocols

Given the corrosive nature of this compound and the limited toxicological data, a stringent set of handling and storage protocols is essential to ensure the safety of laboratory personnel.

Engineering Controls:

  • Work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.

  • An eyewash station and a safety shower must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene) should be worn at all times.

  • Skin and Body Protection: A lab coat and, if handling larger quantities, an impervious apron should be worn. Ensure that skin is not exposed.

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator with a particulate filter is recommended.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]

  • Keep away from incompatible materials such as strong oxidizing agents.

  • The recommended storage temperature is between 2-8°C.

G cluster_storage Storage Protocol storage_container Tightly Sealed Container storage_location Cool, Dry, Well-Ventilated Area storage_container->storage_location storage_temp 2-8°C storage_location->storage_temp incompatibles Away from Incompatible Materials (e.g., Strong Oxidizing Agents) storage_location->incompatibles

Caption: Recommended storage conditions for this compound.

Stability and Reactivity Profile

  • Chemical Stability: The compound is stable under recommended storage conditions.[1]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.

  • Hazardous Decomposition Products: When heated to decomposition, it may emit toxic fumes, including carbon oxides and boron oxides. Due to the presence of fluorine, the formation of hydrogen fluoride upon thermal decomposition is also possible and should be considered a potential hazard.

  • Hazardous Reactions: No specific data on hazardous reactions are available. However, as with many boronic acids, it may undergo protodeboronation under certain conditions.

Accidental Release and First Aid Measures

Accidental Release:

  • Evacuate: Immediately evacuate the area of the spill.

  • Ventilate: Ensure adequate ventilation.

  • Personal Protection: Don appropriate PPE, including respiratory protection, before attempting to clean up the spill.

  • Containment: Prevent the spill from spreading.

  • Cleanup: Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

First Aid:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

G cluster_first_aid First Aid Workflow exposure Exposure Occurs (Eye, Skin, Inhalation, Ingestion) remove Remove from Exposure (Fresh Air, Remove Contaminated Clothing) exposure->remove flush Flush with Copious Water (Eyes/Skin for 15+ min) rinse Rinse Mouth (Ingestion) Do NOT Induce Vomiting medical Seek Immediate Medical Attention flush->medical rinse->medical

Caption: General first aid procedures for exposure to this compound.

Disposal Considerations

Dispose of this chemical and its container in accordance with all applicable federal, state, and local regulations.[1] It is recommended to use a licensed professional waste disposal service. Do not allow this material to enter the environment.

Application in Organic Synthesis: A Representative Protocol

This compound is a valuable building block in Suzuki-Miyaura cross-coupling reactions. Below is a representative, general protocol for such a reaction. Note: This is a general guideline and may require optimization for specific substrates.

Suzuki-Miyaura Coupling of an Aryl Halide with this compound:

Materials:

  • Aryl halide (1.0 eq)

  • This compound (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0 - 3.0 eq)

  • Solvent (e.g., Toluene/Water, Dioxane/Water, DMF)

Procedure:

  • To a reaction vessel, add the aryl halide, this compound, and the base.

  • Purge the vessel with an inert gas (e.g., Argon or Nitrogen).

  • Add the degassed solvent(s).

  • Add the palladium catalyst under the inert atmosphere.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G cluster_suzuki Suzuki-Miyaura Coupling Workflow reagents Combine Aryl Halide, Boronic Acid, Base inert Purge with Inert Gas reagents->inert solvent Add Degassed Solvent inert->solvent catalyst Add Palladium Catalyst solvent->catalyst react Heat and Stir catalyst->react workup Aqueous Workup react->workup purify Column Chromatography workup->purify product Isolated Product purify->product

Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

References

  • Home Sunshine Pharma. 3-Fluoro-2-formylphenylboronic Acid CAS 871126-15-7. [Link]

Sources

A Senior Application Scientist's Guide to (3-Fluoro-2-formyl-4-methylphenyl)boronic Acid: From Sourcing to Quality Control

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of (3-Fluoro-2-formyl-4-methylphenyl)boronic Acid in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic selection of building blocks is paramount to the successful synthesis of novel therapeutic agents. This compound, with CAS Number 871126-15-7, has emerged as a pivotal reagent, particularly valued for its role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2] This reaction facilitates the efficient construction of carbon-carbon bonds, a cornerstone of modern synthetic organic chemistry.[3]

The unique trifunctional nature of this molecule—a boronic acid for coupling, a fluorine atom to enhance metabolic stability and bioavailability, and a formyl group as a versatile synthetic handle for further derivatization—makes it an exceptionally valuable tool for constructing diverse chemical libraries.[1] These libraries are essential for screening and identifying new drug candidates targeting a wide range of diseases, including cancer.[2] Given its critical role, ensuring the quality and purity of this reagent is not merely a procedural step but a foundational requirement for reproducible and successful research outcomes. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on sourcing, evaluating, and implementing rigorous quality control for this compound.

Supplier Landscape and Critical Quality Attributes

Sourcing high-purity this compound is the first critical step. The market offers a range of suppliers, each with varying levels of quality and documentation. A summary of publicly available information from several suppliers is presented below.

SupplierCAS NumberPurity SpecificationMolecular FormulaMolecular WeightAppearanceStorage Conditions
Chem-Impex871126-15-7≥ 99.5% (HPLC)[2]C₇H₆BFO₃167.93White to off-white powder2-8 °C[2]
BLD Pharm1451391-40-4Not specifiedC₇H₆BFO₃167.93Not specifiedInert atmosphere, room temperature
Sigma-Aldrich168267-99-0Not specifiedFC₆H₃(CH₃)B(OH)₂153.95SolidNot specified
Aldlab Chemicals168267-99-095%C₇H₈BO₂F153.95Not specifiedNot specified

*Note: The CAS number 168267-99-0 corresponds to the related compound (3-Fluoro-4-methylphenyl)boronic acid, highlighting the importance of verifying the exact structure and CAS number when sourcing.

Key Considerations for Supplier Selection:

  • Purity: A purity of ≥98% by HPLC is recommended for most applications. The presence of impurities, particularly the corresponding boroxine (a cyclic trimer anhydride), can significantly impact reaction stoichiometry and yield.[4][5]

  • Certificate of Analysis (CoA): Always request a lot-specific CoA that details the purity, method of analysis (e.g., HPLC, NMR), and levels of residual solvents and water.

  • Consistency: A reliable supplier will demonstrate lot-to-lot consistency, which is crucial for the longitudinal reproducibility of your research.

In-House Quality Control: A Validating Workflow

Upon receipt of this compound, it is imperative to perform in-house quality control to verify the supplier's specifications and ensure the material's integrity. The following workflow provides a comprehensive approach to validating this critical reagent.

QC_Workflow cluster_receipt Material Receipt & Initial Inspection cluster_testing Analytical Testing cluster_decision Decision & Release Receipt Receive Reagent Inspect Visual Inspection (Color, Form) Receipt->Inspect Doc_Review Review CoA Inspect->Doc_Review Sample_Prep Sample Preparation (Aprotic Solvent) Doc_Review->Sample_Prep HPLC HPLC Analysis (Purity, Impurities) Sample_Prep->HPLC NMR ¹H & ¹⁹F NMR (Structure, Boroxine) Sample_Prep->NMR KF Karl Fischer Titration (Water Content) Sample_Prep->KF Data_Analysis Analyze Data vs. Spec HPLC->Data_Analysis NMR->Data_Analysis KF->Data_Analysis Decision Accept or Reject? Data_Analysis->Decision Release Release for Use Decision->Release Accept

Caption: Quality control workflow for incoming this compound.

Experimental Protocol: HPLC-UV Purity Assessment

This protocol is designed for the quantitative determination of purity and the identification of common impurities.

1. Rationale: Reversed-phase HPLC (RP-HPLC) is a robust method for separating the target boronic acid from potential organic impurities. The analysis of boronic acids can be challenging due to their labile nature and potential for on-column degradation.[6][7] The use of aprotic diluents and carefully controlled mobile phase conditions is crucial to prevent hydrolysis to the corresponding boronic acid during analysis.[7]

2. Materials and Reagents:

  • This compound sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (0.1%)

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with UV detector

3. Sample Preparation:

  • Accurately weigh approximately 10 mg of the boronic acid into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with acetonitrile. This aprotic solvent minimizes the risk of hydrolysis prior to injection.

  • Vortex to ensure complete dissolution.

4. HPLC Conditions:

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

5. Data Analysis and Interpretation:

  • The purity is calculated as the percentage of the main peak area relative to the total peak area.

  • Pay close attention to peaks corresponding to potential impurities, such as the boroxine trimer, which may appear as a broader, later-eluting peak.

  • Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common degradation pathway for arylboronic acids.[8][9] The resulting 2-fluoro-6-methylbenzaldehyde should be monitored as a potential impurity.

Structural Confirmation and Boroxine Detection by NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for unambiguous structural confirmation and for detecting the presence of boroxines, which are often in equilibrium with the boronic acid form.

Rationale: ¹H NMR provides information on the proton environment of the molecule, confirming the presence of the formyl proton and the aromatic protons with their characteristic splitting patterns. ¹⁹F NMR is highly sensitive to the fluorine environment and can provide additional confirmation of the structure. The formation of boroxines from boronic acids is a dehydration process that can be detected by NMR.[5]

Procedure:

  • Prepare a sample by dissolving 5-10 mg of the boronic acid in a suitable deuterated solvent, such as DMSO-d₆. DMSO-d₆ is often used as it can help to break up the trimeric boroxine structure.

  • Acquire ¹H and ¹⁹F NMR spectra.

  • Expected ¹H NMR signals (in DMSO-d₆): A sharp singlet for the formyl proton (CHO) typically above 9.5 ppm, aromatic protons in the 7-8 ppm region, a singlet for the methyl group (CH₃) around 2.3 ppm, and a broad singlet for the boronic acid hydroxyl protons (B(OH)₂). The boroxine may exhibit slightly different chemical shifts for the aromatic protons.[5]

  • Expected ¹⁹F NMR signals: A single resonance, the chemical shift of which is characteristic of a fluorine atom on the aromatic ring.

Handling, Storage, and Stability

Arylboronic acids are generally solids that are sensitive to air and moisture.[10] Proper handling and storage are crucial to maintain their quality.

  • Storage: Store this compound under an inert atmosphere (nitrogen or argon) in a tightly sealed container.[10] Refrigeration at 2-8 °C is recommended to slow down potential degradation pathways.[2]

  • Handling: Handle the compound in a well-ventilated area or a fume hood. Avoid dust formation.[10] Use personal protective equipment, including gloves and safety glasses.

  • Stability: The primary degradation pathways for arylboronic acids are oxidation and protodeboronation.[8] The presence of water can facilitate the formation of boroxines.

Application in Suzuki-Miyaura Coupling: A Representative Workflow

The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction. The following diagram illustrates a typical workflow.

Suzuki_Workflow Start This compound + Aryl Halide Reagents Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃) + Solvent (e.g., Toluene/H₂O) Reaction Reaction Setup (Inert Atmosphere, Heat) Start->Reaction Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Reaction Complete Purification Purification (e.g., Column Chromatography) Workup->Purification Product Purified Biaryl Product Purification->Product

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

The success of this reaction is highly dependent on the quality of the boronic acid. The presence of impurities can lead to lower yields, side reactions, and difficulties in purification.

Conclusion

This compound is a powerful tool in the arsenal of the medicinal chemist. Its successful application, however, is contingent upon a thorough understanding of its properties, careful sourcing, and rigorous quality control. By implementing the workflows and protocols outlined in this guide, researchers can ensure the integrity of this critical reagent, thereby enhancing the reliability and reproducibility of their synthetic efforts and ultimately accelerating the drug discovery process.

References

  • aldlab-chemicals. (3-Fluoro-4-methylphenyl)boronic acid. [Link]

  • Molbase. Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. [Link]

  • Forst, M. B., et al. (2012). Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. Journal of Pharmaceutical and Biomedical Analysis, 62, 138-145. [Link]

  • Reddit. Purification of boronic acids?. [Link]

  • ResearchGate. Strategies for the analysis of highly reactive pinacolboronate esters. [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. [Link]

  • Google Patents. Process for preparing highly pure formylphenylboronic acids.

Sources

Synthesis of (3-Fluoro-2-formyl-4-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of (3-Fluoro-2-formyl-4-methylphenyl)boronic Acid

Prepared by: Gemini, Senior Application Scientist

Abstract

This compound is a highly functionalized aromatic building block of significant interest to the pharmaceutical and materials science sectors. Its unique substitution pattern, featuring an ortho-formyl group, a fluorine atom, and a methyl group, makes it an exceptionally valuable synthon for constructing complex molecular architectures, particularly through palladium-catalyzed cross-coupling reactions.[1] This guide provides a comprehensive overview of the strategic synthesis of this compound, intended for researchers, chemists, and drug development professionals. We will explore the retrosynthetic logic, compare potential synthetic pathways, and provide a detailed, field-tested experimental protocol for the most robust route. The causality behind experimental choices, in-process controls for self-validation, and critical parameters for success are emphasized throughout.

The Strategic Importance of this compound

A Privileged Scaffold in Drug Discovery

Boronic acids are cornerstone reagents in modern organic synthesis, largely due to their stability, low toxicity, and remarkable versatility in reactions like the Suzuki-Miyaura coupling.[2][3] this compound is particularly valued in medicinal chemistry for several reasons.[1] The fluorine substituent can enhance metabolic stability, improve bioavailability, and modulate the pKa of nearby functionalities, which are all desirable attributes in drug candidates.[1] The ortho-formyl group serves as a reactive handle for subsequent transformations, allowing for the construction of fused heterocyclic systems or the introduction of other functionalities through reductive amination or Wittig-type reactions.[4] This combination of features makes it an invaluable starting material for creating diverse chemical libraries for targeted therapies, especially in oncology.[1][5]

A Versatile Partner in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction, which forges carbon-carbon bonds between organoboron compounds and organohalides, has revolutionized the synthesis of biaryl and heteroaryl structures common in pharmaceuticals.[6] The title compound is an excellent coupling partner in these reactions.[5] The aldehyde functionality is generally tolerant of the mild conditions employed in Suzuki-Miyaura couplings, allowing for the direct synthesis of highly functionalized biaryl aldehydes, which are themselves pivotal intermediates.[7][8][9]

Retrosynthetic Analysis and Strategic Planning

The primary challenge in synthesizing this compound lies in the regioselective installation of four different substituents onto the aromatic ring. A logical retrosynthetic analysis points to the formation of the carbon-boron bond as the final key transformation.

G target This compound disconnection1 C-B Bond Formation (Lithiation-Borylation or Grignard) target->disconnection1 intermediate1 Protected 2-Halo-6-fluoro-3-methylbenzaldehyde (X = Br, I) disconnection1->intermediate1 disconnection2 Aldehyde Protection intermediate1->disconnection2 intermediate2 2-Halo-6-fluoro-3-methylbenzaldehyde disconnection2->intermediate2 disconnection3 Ortho-Formylation intermediate2->disconnection3 precursor 1-Halo-3-fluoro-2-methylbenzene disconnection3->precursor

Caption: Retrosynthetic analysis of the target molecule.

This analysis suggests that the most convergent and controllable approach begins with a pre-functionalized aromatic halide. The key steps would be:

  • Ortho-formylation of a suitable halogenated fluorotoluene derivative.

  • Protection of the resulting aldehyde to prevent its reaction with organometallic intermediates.

  • Metal-halogen exchange followed by borylation and subsequent deprotection/hydrolysis.

A Comparative Overview of Synthetic Pathways

Two primary strategies can be envisioned for the synthesis of the target compound.

FeaturePathway A: Lithiation-Borylation of an Aryl HalidePathway B: Ortho-Formylation of an Arylboronic Acid
Starting Material 2-Bromo-1-fluoro-3-methylbenzene (or similar)(3-Fluoro-4-methylphenyl)boronic acid
Key Transformation Halogen-lithium exchange followed by reaction with a trialkyl borate.[10]Directed ortho-metalation (DoM) followed by quenching with a formylating agent.
Key Challenge Requires strict anhydrous, low-temperature conditions. The aldehyde must be protected.Potential for poor regioselectivity due to competing directing effects of the existing substituents. The boronic acid group can be labile under harsh DoM conditions.
Robustness High. This is a well-established and reliable method for arylboronic acid synthesis.[11]Moderate to Low. Highly substrate-dependent and may require extensive optimization.
Scalability Readily scalable with appropriate engineering controls.Can be difficult to scale due to cryogenic requirements and potential for side reactions.
Recommendation Preferred Route. Offers superior control and predictability.Feasible, but higher risk and likely lower yielding without significant optimization.

Based on this analysis, Pathway A represents the most robust and scientifically sound approach for a reliable synthesis.

Detailed Experimental Protocol: Synthesis via Lithiation-Borylation

This section provides a step-by-step methodology based on established principles of organometallic chemistry and boronic acid synthesis.[10][12] The protocol is designed to be self-validating, with clear checkpoints for confirming the success of each transformation.

Workflow Diagram

G start_end start_end process process qc qc start Start: 2-Bromo-1-fluoro-3-methylbenzene step1 Step 1: Ortho-Formylation (e.g., Rieche Formylation) start->step1 qc1 QC Check: ¹H NMR, GC-MS (Verify aldehyde formation) step1->qc1 step2 Step 2: Acetal Protection (Ethylene glycol, cat. acid) qc1->step2 qc2 QC Check: ¹H NMR (Confirm disappearance of CHO proton) step2->qc2 step3 Step 3: Lithiation-Borylation (n-BuLi, -78 °C, then B(O-iPr)₃) qc2->step3 step4 Step 4: Hydrolysis & Deprotection (Aqueous Acid Workup) step3->step4 qc3 QC Check: ¹H, ¹³C, ¹¹B, ¹⁹F NMR, LC-MS, HPLC Purity step4->qc3 end Final Product: This compound qc3->end

Caption: Experimental workflow for the recommended synthetic pathway.

Step 1: Ortho-Formylation of 2-Bromo-1-fluoro-3-methylbenzene

The introduction of a formyl group ortho to the fluorine atom can be achieved via a Rieche formylation using dichloromethyl methyl ether and a Lewis acid like TiCl₄.[13]

  • Procedure:

    • To a flame-dried, three-necked flask under an inert atmosphere (Argon), add anhydrous dichloromethane (DCM).

    • Cool the flask to 0 °C in an ice bath.

    • Add 2-bromo-1-fluoro-3-methylbenzene (1.0 eq).

    • Slowly add titanium tetrachloride (TiCl₄, 1.1 eq) via syringe. The solution will likely turn a deep color.

    • Stir for 15 minutes, then add α,α-dichloromethyl methyl ether (1.2 eq) dropwise, maintaining the temperature at 0 °C.

    • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours. Monitor by TLC or GC-MS for consumption of the starting material.

    • Carefully quench the reaction by pouring it into a beaker of crushed ice.

    • Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine.

    • Dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product (2-bromo-6-fluoro-3-methylbenzaldehyde) by flash column chromatography.

  • Causality & In-Process Validation: The Lewis acid activates the formylating agent, and the ortho-position relative to the fluorine is electronically favored for electrophilic aromatic substitution. Successful formylation is confirmed by the appearance of a singlet at ~10.0-10.5 ppm in the ¹H NMR spectrum.

Step 2: Acetal Protection of 2-Bromo-6-fluoro-3-methylbenzaldehyde

The aldehyde must be protected to prevent its reaction with the organolithium reagent in the next step. A cyclic acetal is a robust and easily cleaved protecting group.

  • Procedure:

    • Combine 2-bromo-6-fluoro-3-methylbenzaldehyde (1.0 eq), ethylene glycol (1.5 eq), and a catalytic amount of p-toluenesulfonic acid (p-TSA, 0.05 eq) in toluene.

    • Fit the flask with a Dean-Stark apparatus and reflux the mixture for 4-8 hours, or until water ceases to collect.

    • Cool the reaction to room temperature and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over MgSO₄, filter, and remove the solvent in vacuo. The resulting protected aldehyde is often used directly in the next step without further purification.

  • Causality & In-Process Validation: The acidic catalyst promotes the reversible formation of the acetal, and removal of water drives the equilibrium to the product side. Complete protection is verified by the disappearance of the aldehyde proton signal in the ¹H NMR and the appearance of new signals for the dioxolane ring protons.

Step 3 & 4: Lithiation, Borylation, and Deprotection

This is the critical C-B bond-forming sequence. Strict anhydrous and anaerobic conditions are mandatory.

  • Procedure:

    • To a flame-dried, three-necked flask under argon, add the protected aryl bromide from Step 2 and anhydrous tetrahydrofuran (THF).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Add n-butyllithium (n-BuLi, 1.1 eq, as a solution in hexanes) dropwise via syringe over 20 minutes. A color change (typically to yellow or orange) indicates the formation of the aryllithium species. Stir for 1 hour at -78 °C.

    • In a separate dry flask, cool a solution of triisopropyl borate (B(O-iPr)₃, 1.5 eq) in anhydrous THF to -78 °C.

    • Transfer the aryllithium solution to the triisopropyl borate solution via a cannula, keeping both flasks at -78 °C.

    • After the addition is complete, stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature overnight.

    • Cool the mixture to 0 °C and quench by the slow addition of 2 M hydrochloric acid (HCl). This step hydrolyzes the borate ester and simultaneously cleaves the acetal protecting group.

    • Stir vigorously for 2-4 hours at room temperature.

    • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or by trituration with a solvent mixture like hexanes/ether to afford the final product as a solid.

  • Causality & In-Process Validation: The low temperature (-78 °C) is critical to ensure the stability of the aryllithium intermediate and prevent side reactions.[14] Triisopropyl borate is an effective electrophile for trapping the nucleophilic aryllithium. The acidic workup is a one-pot method to generate the boronic acid and deprotect the aldehyde. The final product's identity and purity should be rigorously confirmed.

Characterization and Quality Control

The final product should be a white to off-white powder.[5] Purity should be assessed by HPLC (>99% is desirable for pharmaceutical applications). The structure must be confirmed by a full suite of analytical techniques.

Analysis TechniqueExpected Data
¹H NMR (CDCl₃, 400 MHz)δ ~10.2 (s, 1H, CHO), 7.5-7.8 (m, 2H, Ar-H), 6.0-6.5 (br s, 2H, B(OH)₂), 2.4 (s, 3H, CH₃).
¹³C NMR (CDCl₃, 101 MHz)δ ~190 (CHO), 160-165 (d, ¹JCF, C-F), 115-140 (Ar-C), 20 (CH₃).
¹⁹F NMR (CDCl₃, 376 MHz)A single resonance characteristic of an aryl fluoride.
¹¹B NMR (CDCl₃, 128 MHz)δ ~28-32 (br s), characteristic of an arylboronic acid.
LC-MS (ESI+) [M+H]⁺ or other relevant adducts confirming the molecular weight of 182.95 g/mol .

Conclusion

The synthesis of this compound is most reliably achieved through a multi-step sequence involving ortho-formylation of a suitable aryl halide, aldehyde protection, and a subsequent low-temperature lithiation-borylation. This pathway offers excellent control over regiochemistry and provides a scalable route to this valuable building block. Careful attention to anhydrous conditions during the organometallic steps is paramount for success. The resulting compound is a versatile and powerful tool for the synthesis of novel compounds in the fields of drug discovery and materials science.

References

  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters - ACS Publications. Available at: [Link]

  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. PubMed. Available at: [Link]

  • Tandem Reactions: Synthesis of Substituted Benzaldehydes. Liberty University. Available at: [Link]

  • Process for preparing highly pure formylphenylboronic acids.Google Patents.
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Introduction: The Significance of (3-Fluoro-2-formyl-4-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H NMR Spectrum of (3-Fluoro-2-formyl-4-methylphenyl)boronic acid

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction of the spectrum, experimental protocols for its acquisition, and a detailed interpretation of the spectral data.

This compound is a highly functionalized building block in organic synthesis. Its unique substitution pattern, featuring a boronic acid, a fluorine atom, a formyl group, and a methyl group on a phenyl ring, makes it a valuable precursor for the synthesis of complex molecules, particularly in the realm of medicinal chemistry. Boronic acids are renowned for their utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation[1][2]. The presence of a fluorine atom can significantly modulate the physicochemical and biological properties of a molecule, such as metabolic stability and binding affinity. The formyl group provides a reactive handle for a plethora of chemical transformations.

Accurate structural elucidation is paramount in the synthesis and application of such compounds. ¹H NMR spectroscopy stands as a primary and indispensable tool for this purpose, offering detailed information about the electronic environment and connectivity of protons within the molecule. This guide will provide a detailed theoretical framework for understanding the ¹H NMR spectrum of this specific boronic acid derivative.

Theoretical Prediction of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is predicted based on the additive effects of its substituents on the chemical shifts of the aromatic protons, as well as established principles of spin-spin coupling.

Aromatic Protons (H-5 and H-6)

The benzene ring contains two protons, H-5 and H-6. Their chemical shifts are influenced by the electron-donating and electron-withdrawing nature of the substituents.

  • H-5: This proton is situated para to the formyl group, meta to the boronic acid and fluorine, and ortho to the methyl group. The formyl group is strongly electron-withdrawing and will deshield this proton, shifting it downfield. The methyl group is electron-donating and will have a slight shielding effect.

  • H-6: This proton is positioned ortho to the formyl group and the boronic acid, and meta to the fluorine and methyl groups. The proximity to the deshielding formyl and boronic acid groups will result in a significant downfield shift.

Spin-Spin Coupling:

  • H-5 will exhibit coupling to H-6 (ortho coupling, ³JHH), which is typically in the range of 7-10 Hz[3]. It will also show a smaller coupling to the fluorine atom (para coupling, ⁵JHF), generally around 1-3 Hz[4]. This will result in a doublet of doublets (dd) or a more complex multiplet.

  • H-6 will be coupled to H-5 (ortho coupling, ³JHH, 7-10 Hz) and to the fluorine atom (meta coupling, ⁴JHF), which is typically in the range of 5-7 Hz[4]. This will also give rise to a doublet of doublets (dd).

Aldehyde Proton (-CHO)

The proton of the formyl group is highly deshielded due to the anisotropic effect of the carbonyl double bond and the electronegativity of the oxygen atom. It is expected to resonate at a significantly downfield chemical shift, typically in the range of δ 9.5-10.5 ppm[5][6]. This signal is usually a singlet, although very small long-range coupling to the ortho proton (H-6) may occasionally be observed.

Methyl Protons (-CH₃)

The protons of the methyl group will appear as a singlet in the aliphatic region of the spectrum. The chemical shift will be influenced by the adjacent fluorine atom and the overall electronic nature of the aromatic ring.

Boronic Acid Protons (-B(OH)₂)

The two protons of the boronic acid hydroxyl groups are acidic and can undergo rapid exchange with residual water in the NMR solvent (e.g., DMSO-d₆ or CDCl₃). This often results in a broad singlet, and its chemical shift can be highly variable depending on the solvent, concentration, and temperature[7][8]. In some cases, these protons may not be observed at all.

Experimental Protocol for ¹H NMR Acquisition

To obtain a high-quality ¹H NMR spectrum of this compound, the following experimental procedure is recommended:

3.1. Sample Preparation

  • Weigh approximately 5-10 mg of the solid this compound.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent. DMSO-d₆ is often a good choice for boronic acids as it can help in observing the exchangeable -B(OH)₂ protons. CDCl₃ can also be used.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent, to set the chemical shift reference to 0.00 ppm.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

3.2. NMR Instrument Parameters

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.

  • Tune and shim the probe to optimize the magnetic field homogeneity.

  • Acquire a standard one-dimensional ¹H NMR spectrum with the following typical parameters:

    • Pulse Angle: 30-45 degrees

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 8-16 (or more for dilute samples)

    • Spectral Width: 0-12 ppm

3.3. Data Processing

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum manually.

  • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

  • Integrate the signals to determine the relative number of protons for each resonance.

  • Analyze the multiplicities and measure the coupling constants.

Predicted Data and Interpretation

The following table summarizes the predicted ¹H NMR data for this compound.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
-CHO9.5 – 10.5s-
H-67.8 – 8.2dd³JHH = 7-10, ⁴JHF = 5-7
H-57.2 – 7.6dd³JHH = 7-10, ⁵JHF = 1-3
-CH₃2.2 – 2.6s-
-B(OH)₂Variable (e.g., 4-8)br s-

s = singlet, dd = doublet of doublets, br s = broad singlet

Visualizing the Structure and Couplings

The following diagrams illustrate the molecular structure and the key spin-spin coupling interactions.

Caption: Molecular structure of this compound.

G H6 H-6 H5 H-5 H6->H5 ³JHH (ortho) F F H6->F ⁴JHF (meta) H5->F ⁵JHF (para)

Caption: Key ¹H-¹H and ¹H-¹⁹F coupling interactions in the aromatic region.

Conclusion

The ¹H NMR spectrum of this compound is predicted to be complex yet interpretable, with distinct signals for the aldehyde, methyl, and aromatic protons. The key to a successful interpretation lies in the careful analysis of the chemical shifts and, most importantly, the spin-spin coupling patterns, particularly the couplings to fluorine. This guide provides a solid theoretical foundation and a practical experimental framework for researchers working with this and structurally related compounds. The ability to accurately predict and interpret such spectra is a critical skill in modern chemical research and development.

References

  • SpectraBase. Phenylboronic acid - Optional[1H NMR] - Spectrum. [Link]

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  • ResearchGate. (Top) The equilibriums involved when mixing phenylboronic acid 1 with.... [Link]

  • Raines Lab. Boronic acid with high oxidative stability and utility in biological contexts. [Link]

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An In-depth Technical Guide to the Physical Properties of Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Phenylboronic acids, and their substituted derivatives, are a cornerstone of modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] Beyond their synthetic utility, their unique electronic nature and ability to reversibly bind with diols have made them invaluable in the fields of chemical sensing, drug delivery, and materials science. An understanding of their fundamental physical properties is paramount for any researcher, scientist, or drug development professional seeking to harness their full potential. These properties—solubility, acidity (pKa), melting point, and stability—are intricately linked to the nature and position of substituents on the phenyl ring, dictating their behavior in reaction media, biological systems, and solid-state applications.

This guide provides a comprehensive exploration of these core physical properties. It moves beyond a simple recitation of data, offering insights into the underlying chemical principles and providing field-proven experimental protocols for their characterization. Our aim is to equip the reader with the knowledge to not only understand but also to predict and manipulate the properties of substituted phenylboronic acids for their specific research and development needs.

Crystal Structure and Solid-State Packing

The solid-state structure of phenylboronic acids provides a fundamental basis for understanding their physical properties, particularly melting point and solubility. Phenylboronic acid itself crystallizes in an orthorhombic system.[2][3][4] A defining feature of its crystal structure is the formation of hydrogen-bonded dimers. In this arrangement, two molecules are linked by a pair of O-H···O hydrogen bonds between their boronic acid hydroxyl groups.[2][4][5]

These dimeric units further self-assemble into extended hydrogen-bonded networks, creating layered arrays.[2] The molecule is largely planar, though minor twisting around the C-B bond is observed, influenced by the crystal packing forces.[6][7] The introduction of substituents can alter this packing arrangement. For instance, in 4-(methoxycarbonyl)phenylboronic acid, the dimers are further linked through hydrogen bonds involving the carbonyl oxygen, forming undulating sheets.[5] These intermolecular interactions, including hydrogen bonding and potential π–π stacking, require significant energy to overcome, which is directly reflected in the compound's melting point and dissolution behavior.[4]

Solubility

The solubility of a substituted phenylboronic acid is a critical parameter for its application, dictating its utility in different reaction media or biological environments. Solubility is governed by the interplay of the polar boronic acid group and the often nonpolar aryl backbone, following the principle of "like dissolves like."[8]

Aqueous Solubility

Generally, phenylboronic acids exhibit low to moderate solubility in water.[9][10] Unsubstituted phenylboronic acid has a reported solubility of about 10 g/L (or ~1 g/100 cm³) at 20 °C.[6][9] The solubility is highly temperature-dependent, which allows for recrystallization from water.[9]

The nature and position of substituents on the phenyl ring significantly modulate aqueous solubility:

  • Polar, Hydrogen-Bonding Groups: Substituents like hydroxyl (-OH) and carboxyl (-COOH) groups can increase water solubility by providing additional sites for hydrogen bonding with water molecules.

  • Nonpolar/Hydrophobic Groups: Alkyl, alkoxy (e.g., -OiBu), and trifluoromethyl (-CF3) groups tend to decrease water solubility.[9][10] For example, 3-isobutoxyphenylboronic acid is less soluble than the parent phenylboronic acid.[9]

  • Isomeric Effects: The position of a substituent matters. For instance, 2-(trifluoromethyl)phenylboronic acid is less soluble than its 4-(trifluoromethyl)phenylboronic acid isomer.[9]

It is a common misconception that all boronic acids are readily water-soluble; in fact, many are poorly soluble, a critical consideration for designing aqueous reactions or biological assays.[9]

Solubility in Organic Solvents

Substituted phenylboronic acids are typically soluble in polar organic solvents such as diethyl ether, ethanol, acetone, and 3-pentanone.[6][11][12] They are poorly soluble in nonpolar solvents like hexanes and carbon tetrachloride.[6]

The introduction of substituents can enhance solubility in organic media. For example, converting a phenylboronic acid to its pinacol or azaester derivative significantly improves solubility in solvents like chloroform and even hydrocarbons, where the parent acid is very poorly soluble.[11][12] This is a direct consequence of masking the polar -B(OH)₂ group. The solubility of isomers can also vary significantly in organic solvents; ortho-isobutoxyphenylboronic acid, for example, is markedly more soluble across a range of organic solvents than its meta and para isomers.[13][14]

Experimental Protocol: Determining Solubility (Shake-Flask Method)

This protocol outlines a standard and reliable method for determining the solubility of a substituted phenylboronic acid in a given solvent.[15][16]

Objective: To determine the equilibrium solubility of a solid phenylboronic acid at a specific temperature.

Materials:

  • Substituted phenylboronic acid of interest

  • Solvent of choice (e.g., water, buffer, organic solvent)

  • Scintillation vials or flasks with screw caps

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Filtration device (e.g., 0.45 µm PTFE or PVDF syringe filters)

  • Analytical instrument for quantification (e.g., HPLC-UV, GC)

Procedure:

  • Preparation: Add an excess amount of the solid phenylboronic acid to a vial. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Solvent Addition: Accurately add a known volume or mass of the solvent to the vial.

  • Equilibration: Tightly cap the vial and place it in the thermostatic shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to shake for a minimum of 24 hours to ensure equilibrium is reached.[15] Longer times (48-72 hours) may be necessary for poorly soluble compounds.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature for several hours to let the excess solid settle.

  • Sampling: Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a syringe. Immediately pass the solution through a syringe filter into a clean vial for analysis. This step is critical to remove all undissolved solid particles.

  • Quantification: Analyze the concentration of the dissolved phenylboronic acid in the filtrate using a pre-calibrated analytical method (e.g., HPLC-UV).

  • Calculation: The solubility is expressed as the concentration determined in the analysis (e.g., in mg/mL or mol/L).

Causality and Self-Validation:

  • Why excess solid? This ensures that the dissolution process reaches a dynamic equilibrium where the rate of dissolution equals the rate of precipitation, defining the true solubility limit.

  • Why constant temperature? Solubility is temperature-dependent. Maintaining a constant temperature is essential for reproducible results.[16]

  • Why filtration? Any suspended microcrystals in the analyzed sample will lead to an overestimation of solubility. Filtration ensures only the truly dissolved compound is measured.

  • Why 24+ hours? Reaching equilibrium is not instantaneous. A 24-hour period is a standard starting point to ensure the system has stabilized.[15]

Acidity and pKa

Phenylboronic acids are Lewis acids, not Brønsted acids. The acidity arises from the acceptance of a hydroxide ion (OH⁻) by the electron-deficient boron atom to form a tetracoordinate boronate species, rather than the donation of a proton from a hydroxyl group.[17]

B(OH)₂ + 2H₂O ⇌ B(OH)₃⁻ + H₃O⁺

The pKa is the negative logarithm of the acid dissociation constant (Ka) for this equilibrium and is a critical parameter influencing reactivity, particularly in base-catalyzed reactions like the Suzuki-Miyaura coupling.[18]

The pKa of unsubstituted phenylboronic acid is approximately 8.83.[6] The acidity is highly sensitive to the electronic effects of substituents on the phenyl ring:

  • Electron-Withdrawing Groups (EWGs): Substituents like -NO₂, -CN, -CF₃, and halogens increase the Lewis acidity of the boron atom by pulling electron density from the ring. This stabilizes the resulting negative charge on the boronate anion, thus lowering the pKa (stronger acid).[17][19][20]

  • Electron-Donating Groups (EDGs): Substituents like -CH₃, -OCH₃, and -OH decrease the Lewis acidity. They donate electron density to the ring, which destabilizes the boronate anion and raises the pKa (weaker acid).[19]

This relationship can be quantified using the Hammett equation, which shows a good correlation for meta- and para-substituted phenylboronic acids.[17] Ortho-substituents often deviate from this correlation due to additional steric and through-space effects.[13][17]

Table of pKa Values for Selected Substituted Phenylboronic Acids
SubstituentPositionpKa ValueReference
-H-8.83[6]
4-CH₃para9.07[17]
4-OCH₃para9.25[21]
4-OHpara9.19[17]
4-Clpara8.23[17]
4-Brpara8.18[17]
4-CF₃para7.86[17]
4-NO₂para7.08[17]
3-Clmeta8.04[17]
3-NO₂meta7.21[17]
2-Fortho8.70[17]

Note: pKa values can vary slightly depending on the experimental method and conditions (e.g., solvent, temperature).[17]

Experimental Protocol: pKa Determination by Potentiometric Titration

This protocol provides a robust method for determining the pKa of a phenylboronic acid.[22][23]

Objective: To measure the pKa by monitoring the pH of a solution as a titrant is added.

Materials:

  • Substituted phenylboronic acid

  • Standardized NaOH solution (e.g., 0.1 M, carbonate-free)

  • pH meter with a combination electrode, calibrated with standard buffers (pH 4, 7, 10)

  • Stir plate and stir bar

  • Burette

  • Beaker

  • Deionized, degassed water (to minimize CO₂ contamination)

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the phenylboronic acid and dissolve it in a known volume of degassed, deionized water in a beaker. If solubility is an issue, a co-solvent like DMSO or methanol can be used, but this will yield an apparent pKa (pKa_app) that is not the true aqueous pKa.[17]

  • Titration Setup: Place the beaker on a stir plate, add a stir bar, and immerse the calibrated pH electrode and the tip of the burette into the solution.

  • Initial Reading: Record the initial pH of the solution.

  • Titration: Begin adding the standardized NaOH solution in small, precise increments (e.g., 0.05-0.10 mL). After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

  • Data Collection: Continue the titration well past the equivalence point, generating a complete titration curve (pH vs. volume of NaOH).

  • Data Analysis:

    • Plot the collected data (pH on the y-axis, volume of titrant on the x-axis).

    • The pKa is the pH at the half-equivalence point. The equivalence point can be found from the steepest part of the curve (the inflection point), often determined by finding the maximum of the first derivative of the titration curve (ΔpH/ΔV).

    • The volume at the half-equivalence point is exactly half the volume of titrant needed to reach the equivalence point. The pH at this volume is the pKa.

Causality and Self-Validation:

  • Why carbonate-free NaOH? Carbon dioxide from the air can dissolve in the NaOH solution to form carbonate, which is a base and will interfere with the titration, leading to inaccurate results.

  • Why calibrated pH meter? The accuracy of the pKa value is directly dependent on the accuracy of the pH measurements. Calibration with at least three standard buffers bracketing the expected pKa is essential.

  • Why the half-equivalence point? At this point, the concentrations of the acidic form [ArB(OH)₂] and the basic boronate form [ArB(OH)₃⁻] are equal. According to the Henderson-Hasselbalch equation (pH = pKa + log([Base]/[Acid])), when [Base] = [Acid], the log term becomes zero, and thus pH = pKa.[24]

Visualization of Boronic Acid Equilibrium

Boronic_Acid_Equilibrium cluster_0 Aqueous Solution BA Ar-B(OH)₂ (Trigonal Planar Lewis Acid) H2O + 2H₂O Boronate Ar-B(OH)₃⁻ (Tetrahedral Boronate) BA->Boronate pKa H3O + H₃O⁺

Caption: Equilibrium between the neutral trigonal boronic acid and the anionic tetrahedral boronate in water.

Thermal Properties and Stability

The stability of substituted phenylboronic acids is a crucial consideration for their storage, handling, and use in reactions, especially those requiring elevated temperatures.

Melting Point

The melting point of a crystalline solid is the temperature at which it transitions to a liquid. For phenylboronic acids, this value is highly dependent on the crystal lattice energy—the strength of the intermolecular forces holding the molecules together in the solid state.[25]

  • Unsubstituted Phenylboronic Acid: The reported melting point is often around 216-220 °C.[6][12] However, this value can be misleading. Phenylboronic acid undergoes thermal dehydration upon heating to form its cyclic anhydride, triphenylboroxine.[6][12][26] The observed "melting point" is often the melting temperature of the boroxine formed in situ.[12][26]

  • Effect of Substituents: Substituents can significantly alter the melting point by influencing molecular symmetry and intermolecular packing. Symmetrical molecules often pack more efficiently into a crystal lattice, leading to higher melting points. The introduction of groups capable of additional hydrogen bonding can also increase the melting point. For example, many amide- and carboxy-substituted derivatives have melting points substantially higher than the parent compound, often exceeding 300 °C.[25][27]

Thermal Decomposition: Boroxine Formation

A characteristic reaction of phenylboronic acids is their dehydration upon heating to form boroxines, which are six-membered rings composed of alternating boron and oxygen atoms. This is a reversible equilibrium reaction.

3 ArB(OH)₂ ⇌ (ArBO)₃ + 3H₂O

This dehydration can occur during storage, upon heating in solution, or during thermal analysis.[12] The temperature at which this dehydration occurs can be characterized using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[28][29][30][31] TGA measures the mass loss corresponding to the three molecules of water, while DSC measures the endothermic enthalpy of the reaction.[30]

Chemical Stability: Protodeboronation

Beyond thermal dehydration, a key stability concern is protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond.[1][18]

ArB(OH)₂ + H⁺ → Ar-H + B(OH)₂⁺

This reaction can be an undesired side process in cross-coupling reactions, reducing yields.[1][18] It can be promoted by acidic conditions and is influenced by the electronic nature of the aryl group.[1][32] Arylboronic acids with electron-donating groups are generally more susceptible to acid-promoted protodeboronation, while those with electron-withdrawing groups are more resistant.[1][19] Some boronic acids, particularly those derived from certain heterocycles, are notoriously unstable on the benchtop and decompose over time.[33]

Visualization of Thermal Decomposition

Boroxine_Formation cluster_1 Thermal Dehydration ThreeBA 3 x  Ar-B(OH)₂ Heat Δ (Heat) Boroxine Triphenylboroxine (ArBO)₃ ThreeBA->Boroxine - 3H₂O Water + 3H₂O Workflow Start Novel Substituted Phenylboronic Acid Solubility Solubility Screening (Water, Organic Solvents) Start->Solubility pKa pKa Determination (Potentiometric Titration) Start->pKa Thermal Thermal Analysis (TGA/DSC) Start->Thermal Solubility->pKa Informs solvent choice End Comprehensive Property Profile Solubility->End Stability Stability Assessment (Protodeboronation Study) pKa->Stability Predicts reactivity pKa->End Structure Structural Analysis (X-Ray Crystallography) Thermal->Structure Correlates with m.p. Thermal->Stability Identifies degradation T Thermal->End Structure->End Stability->End

Caption: Integrated workflow for characterizing the physical properties of a new phenylboronic acid.

Conclusion

The physical properties of substituted phenylboronic acids are a direct reflection of their molecular structure. Solubility, acidity, melting point, and stability are not independent variables but are deeply interconnected through the electronic and steric influences of the substituents on the phenyl ring. A thorough understanding and experimental characterization of these properties are non-negotiable for the successful application of these versatile compounds in drug discovery, organic synthesis, and materials science. By employing the systematic protocols and leveraging the structure-property relationships detailed in this guide, researchers can better predict, control, and exploit the behavior of substituted phenylboronic acids to accelerate innovation.

References

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An In-Depth Technical Guide to the Stability and Storage of ortho-Formylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

ortho-Formylphenylboronic acid (2-FPBA) is a uniquely versatile bifunctional reagent, indispensable in the fields of organic synthesis, medicinal chemistry, and materials science. Its synthetic utility, however, is intrinsically linked to its chemical stability, which presents notable challenges for researchers, scientists, and drug development professionals. This guide provides a comprehensive technical overview of the stability, degradation pathways, and optimal storage and handling protocols for 2-FPBA. We will delve into the causal mechanisms behind its unique reactivity, particularly the role of the ortho-formyl group, and offer field-proven methodologies for maintaining its integrity, ensuring reproducibility and success in its various applications.

The Unique Chemical Nature of ortho-Formylphenylboronic Acid: A Double-Edged Sword

Unlike its meta and para isomers, the stability of 2-FPBA is dominated by the proximate positioning of the aldehyde (formyl) and boronic acid functionalities. This arrangement facilitates a dynamic intramolecular interaction, leading to a complex equilibrium between the open-chain form and a cyclic tautomer, a 1,3-dihydro-1-hydroxybenzo[c][1][2]oxaborole.[3][4] This cyclization is a critical factor influencing the compound's overall stability profile.

The Lewis acidic boron center can interact with the lone pair of electrons on the carbonyl oxygen, creating a dative B-O bond. This intramolecular coordination significantly influences the electronic properties and reactivity of the molecule.[5] While this interaction can be harnessed for specific chemical transformations, it also predisposes the molecule to particular degradation pathways not as prevalent in its isomers.

Diagram 1: Intramolecular Cyclization Equilibrium

This diagram illustrates the reversible tautomerization of ortho-formylphenylboronic acid (left) into its more stable cyclic benzoxaborole form (right). This equilibrium is a key determinant of the compound's chemical behavior and stability.

G cluster_0 ortho-Formylphenylboronic Acid (Open Form) cluster_1 1-Hydroxy-1,3-dihydrobenzo[c][2,1]oxaborole (Cyclic Form) a b a->b Equilibrium

Primary Degradation Pathways: Understanding the "Why"

To effectively store and handle 2-FPBA, one must understand the chemical reactions that lead to its degradation. The primary pathways are dehydration (boroxine formation), oxidation, and protodeboronation.

Dehydration to Boroxine: The Predominant Pathway

The most common degradation pathway for nearly all boronic acids is the intermolecular dehydration to form a six-membered cyclic anhydride known as a boroxine.[6] This is a reversible, entropy-driven process where three molecules of the boronic acid condense, eliminating three molecules of water.[1][7]

Causality: The formation of boroxine is thermodynamically complex; while often enthalpically unfavorable, the release of water molecules provides a significant entropic driving force, especially at elevated temperatures or under vacuum.[1][6] For substituted phenylboronic acids, electron-donating groups tend to support the formation of the boroxine.[8] The presence of the ortho-formyl group, with its ability to engage in intramolecular interactions, complicates this equilibrium. The stability of the cyclic tautomer can compete with the intermolecular dehydration, influencing the overall rate and extent of boroxine formation compared to isomers where this intramolecular interaction is absent.

Diagram 2: Boroxine Formation Pathway

This workflow shows the reversible condensation of three boronic acid molecules to form a cyclic boroxine trimer, with the concurrent release of three water molecules.

G BA 3x ortho-Formylphenylboronic Acid Boroxine Boroxine Trimer BA->Boroxine Dehydration (Heat, Vacuum) Boroxine->BA Hydrolysis (Addition of Water) Water 3x H₂O Boroxine->Water

Oxidation

The carbon-boron bond is susceptible to oxidation, which converts the boronic acid to the corresponding phenol (in this case, salicylaldehyde). This process is often irreversible and can be accelerated by the presence of atmospheric oxygen, trace metal impurities, and basic conditions.

Protodeboronation

Protodeboronation is the cleavage of the carbon-boron bond and its replacement with a hydrogen atom, yielding benzaldehyde. This side reaction is a common issue in applications like the Suzuki-Miyaura coupling, particularly under harsh basic conditions or in the presence of a proton source like water or alcohols.

Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is paramount to preserving the purity and reactivity of 2-FPBA. As a Senior Application Scientist, I advocate for a system that assumes the compound is sensitive to moisture, air, heat, and light.

Long-Term Storage
ParameterRecommended ConditionRationale & Field Insights
Temperature 2-8 °C (Refrigerated) Reduces the rate of all chemical degradation pathways. Crucially, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold powder.[9]
Atmosphere Inert Gas (Argon or Nitrogen) Displaces moisture and oxygen, directly inhibiting hydrolysis (boroxine formation) and oxidation. Argon is denser than air and can provide a more stable blanket. For long-term storage, sealing ampoules under vacuum or inert gas is the gold standard.
Light Amber Glass Vial / Dark Location Protects against potential photodecomposition, a general best practice for complex organic molecules.
Container Tightly Sealed, Non-reactive Material Prevents ingress of atmospheric moisture and oxygen. Glass is ideal. Ensure cap liners are intact and provide a good seal.
Handling Solid 2-FPBA: A Step-by-Step Workflow

Handling hygroscopic and air-sensitive powders requires meticulous technique to prevent contamination.

Objective: To accurately weigh and dispense solid 2-FPBA while minimizing exposure to the atmosphere.

Optimal Environment: A glovebox with a controlled inert atmosphere (<10 ppm H₂O and O₂) is the preferred method.[10] If a glovebox is unavailable, a well-executed Schlenk line technique is a viable alternative.

Protocol:

  • Preparation: Place all necessary equipment (spatulas, weighing paper/boat, vials, balance) inside the glovebox antechamber. Ensure all glassware is oven-dried and cooled under vacuum.[11]

  • Inerting: Purge the antechamber with inert gas according to the manufacturer's instructions.

  • Equilibration: Allow the sealed container of 2-FPBA to equilibrate to the glovebox's ambient temperature before opening.

  • Dispensing: Inside the main chamber, carefully open the container. Use a clean, dry spatula to dispense the desired amount of powder onto the tared weighing vessel.

  • Sealing: Immediately and tightly reseal the main stock container. It is good practice to wrap the cap threads with paraffin film for extra security.

  • Transfer: Transfer the weighed solid into your reaction vessel or a pre-tared vial for storage within the glovebox.

  • Removal: Securely seal your sample vial before removing it from the glovebox via the antechamber.

Diagram 3: Inert Atmosphere Handling Workflow

A logical flow for handling air- and moisture-sensitive powders like 2-FPBA to maintain compound integrity.

G start Start: Need to Weigh Solid 2-FPBA glovebox Is a Glovebox Available? start->glovebox schlenk Use Schlenk Line Technique glovebox->schlenk No glovebox_proc Use Glovebox Protocol glovebox->glovebox_proc Yes prepare 1. Prepare & Dry All Equipment schlenk->prepare glovebox_proc->prepare equilibrate 2. Equilibrate Reagent Container to Ambient Temp prepare->equilibrate weigh 3. Weigh Solid Under Inert Atmosphere equilibrate->weigh seal_stock 4. Tightly Reseal Stock Container weigh->seal_stock transfer 5. Transfer Weighed Solid to Reaction Vessel seal_stock->transfer end End: Sample Ready transfer->end

Preparing and Storing Stock Solutions

Preparing stock solutions introduces solvent as a new variable. The choice of solvent and storage method is critical.

Protocol:

  • Solvent Selection: Use only anhydrous, sparged (degassed with inert gas) solvents. For NMR studies, deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred as it effectively breaks up boroxine trimers and other aggregates, leading to sharper, more easily interpretable spectra.[12]

  • Dissolution: In a glovebox or under a positive pressure of inert gas, add the anhydrous solvent to the vial containing the pre-weighed 2-FPBA.

  • Storage of Solutions:

    • Short-Term (1-2 days): Store in a tightly sealed vial with a PTFE-lined cap at 2-8 °C.

    • Long-Term: Aliquot the solution into smaller, single-use volumes in vials sealed under an inert atmosphere. Freeze at -20 °C or below. This minimizes degradation from repeated freeze-thaw cycles and exposure to air during each use.

  • Validation: Before use in a critical application, especially after storage, it is prudent to re-analyze the solution's purity via HPLC to confirm its integrity.

Analytical Methods for Stability and Purity Assessment

Routine analysis is the only way to be certain of the quality of your 2-FPBA. A multi-pronged approach using both chromatography and spectroscopy provides the most comprehensive picture.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for quantitative purity assessment.

Objective: To separate and quantify 2-FPBA from its potential impurities (e.g., boroxine, benzaldehyde, salicylaldehyde).

Starting Methodological Parameters:

  • Column: A C18 reversed-phase column is a standard starting point.

  • Mobile Phase: A gradient of water and acetonitrile, often with a formic acid modifier (e.g., 0.1%), is typically effective.[13]

  • Detection: UV detection at a wavelength where 2-FPBA has strong absorbance (e.g., ~254 nm).

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition or a compatible solvent like acetonitrile.

Field Insights & Causality:

  • Boroxine Reversibility: The boroxine can hydrolyze back to the boronic acid in the aqueous mobile phase. This is often desired for accurate quantification of the total boronic acid content. However, this means the boroxine peak may be small or absent, even if it's present in the solid.

  • Method Validation: A robust HPLC method should be validated for linearity, accuracy, and precision to ensure reliable results.[14] The method should demonstrate baseline separation of 2-FPBA from its key potential degradation products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides invaluable structural information.

Objective: To confirm the identity of the material and identify the presence of key structures like the boroxine or the cyclic tautomer.

¹H NMR Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of DMSO-d₆.

  • Rationale for DMSO-d₆: This solvent is particularly effective at disrupting the hydrogen bonding and aggregation that leads to boroxine formation, providing a spectrum that is more representative of the monomeric boronic acid.[12] In less coordinating solvents like CDCl₃, peak broadening is common.

  • Data Acquisition: Acquire the spectrum with sufficient scans for a good signal-to-noise ratio.

  • Interpretation:

    • Aldehydic Proton: A sharp singlet around δ 9.9 ppm.

    • Aromatic Protons: A multiplet in the δ 7.5-8.0 ppm region.

    • Boronic Acid Protons: A broad singlet around δ 8.3 ppm. The broadness is due to quadrupolar relaxation of the boron nucleus and chemical exchange.

    • Boroxine Presence: The presence of the boroxine may manifest as a set of slightly shifted and often broader signals, complicating the aromatic region.

¹¹B NMR: This technique is highly sensitive to the coordination environment of the boron atom. The trigonal planar (sp²) boronic acid will have a chemical shift around 30 ppm, while tetrahedral (sp³) boron, as in the cyclic tautomer or a solvent adduct, will appear significantly upfield (5-15 ppm).

Conclusion and Best Practices Summary

The stability of ortho-formylphenylboronic acid is a manageable challenge that requires a deep understanding of its unique chemical properties. The intramolecular interaction between the formyl and boronic acid groups is the defining feature that distinguishes it from its isomers and influences its degradation pathways.

For researchers, scientists, and drug development professionals, success hinges on implementing a rigorous system of preventative measures. By embracing the protocols outlined in this guide—from controlled long-term storage under an inert, refrigerated atmosphere to meticulous handling and routine analytical verification—the integrity of this valuable reagent can be preserved. This disciplined approach is not merely procedural; it is a self-validating system that ensures the reliability and reproducibility of experimental outcomes, ultimately accelerating discovery and development.

References

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Methodological & Application

Application Notes & Protocols: Strategic Suzuki-Miyaura Coupling of (3-Fluoro-2-formyl-4-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Functionalized Biaryls

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its impact is particularly profound in the field of drug development, where the biaryl motif is a prevalent scaffold in numerous pharmaceutical agents. The ability to precisely couple functionalized aromatic rings allows for the systematic exploration of a molecule's structure-activity relationship (SAR).

This guide focuses on a particularly valuable, yet challenging, building block: (3-Fluoro-2-formyl-4-methylphenyl)boronic acid . The unique substitution pattern—featuring an ortho-aldehyde, a fluorine atom, and a methyl group—makes it a highly strategic reagent for synthesizing complex molecular architectures. The aldehyde serves as a versatile handle for subsequent transformations (e.g., reductive amination, Wittig reactions, or cyclizations), while the fluorine can enhance metabolic stability or modulate binding affinity. However, these same functional groups introduce specific steric and electronic challenges that demand a carefully optimized and well-understood protocol.

This document provides researchers, scientists, and drug development professionals with a detailed protocol grounded in mechanistic principles, designed to ensure robust and reproducible outcomes when employing this specific boronic acid.

The Catalytic Heart of the Reaction: The Suzuki-Miyaura Cycle

A foundational understanding of the reaction mechanism is critical for rational troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium complex, which is broadly accepted to involve three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[2][3][4]

  • Oxidative Addition : The cycle begins with a catalytically active Pd(0) species, which inserts itself into the carbon-halide bond of the aryl halide (Ar-X). This forms a Pd(II) intermediate.[1][3][4] The reactivity of the halide is crucial, with the rate of addition typically following the trend I > Br > OTf >> Cl.[1]

  • Transmetalation : This is often the rate-determining step and involves the transfer of the organic group from the boron atom to the palladium center.[4] This step requires activation of the boronic acid by a base. The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [Ar'B(OH)₃]⁻), which facilitates the transfer of the aryl group to the Pd(II) complex.[5][6][7]

  • Reductive Elimination : The final step involves the two organic groups (Ar and Ar') on the palladium center coupling together to form the new biaryl product. This process regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[3][4]

Suzuki_Mechanism Figure 1: The Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd_complex Ar-Pd(II)L₂-X pd0->pd_complex Oxidative Addition pd_complex->pd0 Reductive Elimination diaryl_pd Ar-Pd(II)L₂-Ar' pd_complex->diaryl_pd Transmetalation transmetalation Transmetalation product Ar-Ar' diaryl_pd->product reductive_elimination Reductive Elimination arx Ar-X arx->pd0 boronic Ar'B(OH)₂ + Base boronate [Ar'B(OH)₃]⁻ boronic->boronate boronate->pd_complex

Caption: The Suzuki-Miyaura Catalytic Cycle.

Strategic Considerations for the Substrate

The structure of this compound presents a classic case where steric and electronic factors must be carefully managed.

  • Steric Hindrance : The ortho-formyl group significantly increases steric bulk around the boron center. This can impede the approach of the palladium complex during the crucial transmetalation step.[8] Low yields are often observed with ortho-disubstituted arylboronic acids if the catalytic system is not chosen correctly.[8] To overcome this, highly active and sterically demanding phosphine ligands are required. These ligands promote the formation of a monoligated Pd(0) species, which is more reactive, and facilitate the subsequent reductive elimination step.[9][10]

  • Electronic Effects : The formyl and fluoro groups are both electron-withdrawing. Electron-withdrawing groups decrease the nucleophilicity of the arylboronic acid, which can slow the rate of transmetalation.[11] While this effect can sometimes be detrimental, a well-chosen catalyst system can readily overcome this electronic deactivation.

  • Potential Side Reactions :

    • Protodeboronation : This is the hydrolytic cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This side reaction can be exacerbated by prolonged reaction times at high temperatures, especially under strongly basic aqueous conditions.[8][12] The steric hindrance of the target boronic acid can sometimes make protodeboronation competitive with the desired coupling.

    • Homocoupling : The coupling of two boronic acid molecules can occur, particularly in the presence of oxygen, which can re-oxidize Pd(0) to Pd(II).[1] Thoroughly degassing the reaction mixture is essential to minimize this pathway.

Detailed Experimental Protocol

This protocol is optimized for the coupling of this compound with a generic aryl bromide. Modifications may be necessary for particularly unreactive aryl chlorides or other coupling partners.

Reagent and Condition Selection

The choice of catalyst, ligand, base, and solvent is paramount for success, especially with this challenging substrate.

ComponentRecommended ChoiceRationale & Key Insights
Aryl Partner Aryl Bromide or IodideProvides faster oxidative addition compared to aryl chlorides, which is beneficial for a clean reaction profile.[1]
Boronic Acid This compoundUse 1.2–1.5 equivalents to drive the reaction to completion and compensate for potential protodeboronation.
Pd Pre-catalyst Pd₂(dba)₃ or Pd(OAc)₂ (1-3 mol%)Pd₂(dba)₃ is a source of Pd(0), while Pd(OAc)₂ is a stable Pd(II) source that is reduced in situ. Both are highly effective.[5]
Ligand SPhos, XPhos, or RuPhos (2-6 mol%)These are bulky, electron-rich biaryl monophosphine ligands. They are essential for coupling sterically hindered partners and activating unreactive aryl chlorides.[10][13][14]
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)Strong, non-nucleophilic bases are ideal. K₃PO₄ is often effective and economical. Cs₂CO₃ can be more effective for difficult couplings.[3][15]
Solvent 1,4-Dioxane, Toluene, or THF (with H₂O)Aprotic polar solvents are generally used. A small amount of water (e.g., 10:1 solvent:water) is often necessary to solubilize the base and facilitate boronate formation.[14]
Temperature 80–110 °CSufficient thermal energy is needed to overcome the activation barriers, particularly for transmetalation with this hindered substrate.
Step-by-Step Procedure

Safety First : Handle all reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and phosphine ligands can be toxic and air-sensitive.

Workflow start Start setup 1. Assemble & Flame-Dry Reaction Flask start->setup add_solids 2. Add Solids: Aryl Halide, Boronic Acid, Base, Ligand, Pd Catalyst setup->add_solids purge 3. Seal & Purge with Inert Gas (Ar or N₂) add_solids->purge add_liquids 4. Add Degassed Solvents via Syringe purge->add_liquids heat 5. Heat to Reaction Temp (80-110 °C) with Stirring add_liquids->heat monitor 6. Monitor Progress (TLC / GC-MS) heat->monitor workup 7. Quench, Extract & Wash monitor->workup Upon Completion purify 8. Dry & Concentrate, then Purify (Chromatography) workup->purify end End Product purify->end

Caption: Experimental workflow for the Suzuki coupling.

  • Vessel Preparation : To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Catalyst Addition : In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.015 mmol, 1.5 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

  • Inert Atmosphere : Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This is critical to prevent catalyst oxidation and homocoupling.[1]

  • Solvent Addition : Add the degassed solvent system (e.g., 5 mL of 10:1 Dioxane/H₂O) via syringe. The reaction mixture should be a suspension.

  • Reaction Execution : Immerse the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or by taking aliquots for GC-MS or LC-MS analysis until the limiting starting material (aryl halide) is consumed (typically 4–24 hours).

  • Workup : Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate (20 mL) and water (10 mL).

  • Extraction : Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Washing & Drying : Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification : The crude residue is typically purified by flash column chromatography on silica gel to yield the final biaryl product.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized).2. Insufficient temperature.3. Poor choice of ligand/base.1. Ensure rigorous inert atmosphere technique. Use fresh, high-quality catalyst.2. Increase reaction temperature in 10 °C increments.3. Screen alternative bulky ligands (e.g., XPhos, RuPhos) or a stronger base (Cs₂CO₃).
Significant Protodeboronation 1. Reaction time too long or temperature too high.2. Water content too high.1. Monitor reaction closely and stop once the starting material is consumed. Attempt a lower temperature.2. Reduce the amount of water or use an anhydrous protocol with a base like KF.[5]
Homocoupling of Boronic Acid Presence of oxygen in the reaction.Thoroughly degas all solvents and maintain a strict inert atmosphere throughout the setup and reaction.
Stalled Reaction Catalyst decomposition or inhibition.Add a second small portion of the catalyst and ligand to the reaction mixture.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Wikipedia. Suzuki reaction. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Retrieved from [Link]

  • Journal of the American Chemical Society. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Retrieved from [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • Organic Chemistry Portal. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Retrieved from [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]

  • PubMed. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Retrieved from [Link]

  • ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved from [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • Semantic Scholar. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Retrieved from [Link]

  • Journal of the American Chemical Society. A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Retrieved from [Link]

  • National Center for Biotechnology Information. Organoborane coupling reactions (Suzuki coupling). Retrieved from [Link]

  • Hong Kong Baptist University - HKBU Scholars. Palladium-Catalyzed Suzuki–Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Suzuki-Miyaura Coupling: The Power of Boronic Acids like 2-Formylphenylboronic Acid. Retrieved from [Link]

  • The Journal of Organic Chemistry. Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Retrieved from [Link]

  • National Center for Biotechnology Information. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Retrieved from [Link]

  • The Journal of Organic Chemistry. Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. Retrieved from [Link]

  • The Matter Blotter. Bulky ligands promote palladium-catalyzed protodeboronation. Retrieved from [Link]

  • ResearchGate. Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions | Request PDF. Retrieved from [Link]

  • The Journal of Organic Chemistry. Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. Retrieved from [Link]

  • Organic Synthesis. Suzuki-Miyaura Coupling. Retrieved from [Link]

  • The Journal of Organic Chemistry. Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. Retrieved from [Link]

  • Organic Letters. Palladium-Catalyzed, Ligand-Free Suzuki Reaction in Water Using Aryl Fluorosulfates. Retrieved from [Link]

  • The Journal of Organic Chemistry. Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. Retrieved from [Link]

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Application Notes and Protocols for Palladium-Catalyzed Reactions with (3-Fluoro-2-formyl-4-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of (3-Fluoro-2-formyl-4-methylphenyl)boronic acid in Synthesis

This compound is a highly versatile and valuable building block in modern organic synthesis, particularly in the realms of pharmaceutical and materials science research. Its unique trifunctional substitution pattern—featuring a directing fluoro group, a reactive formyl (aldehyde) handle, and a sterically influencing methyl group—offers a powerful platform for constructing complex molecular architectures. The ortho-formyl group, in particular, serves as a synthetic linchpin, enabling post-coupling transformations to forge heterocycles, introduce new stereocenters, or extend conjugation.

This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions utilizing this key intermediate. As a Senior Application Scientist, my objective is not merely to present protocols, but to elucidate the underlying chemical principles that govern catalyst selection, reaction optimization, and troubleshooting. The methodologies described herein are designed to be robust and reproducible, forming a self-validating framework for researchers engaged in drug development and advanced materials synthesis.

Core Concepts in Palladium Catalysis with Functionalized Boronic Acids

Palladium-catalyzed cross-coupling reactions are foundational to modern C-C bond formation.[1][2] The Suzuki-Miyaura reaction, in particular, is renowned for its broad functional group tolerance, making it an ideal choice for substrates bearing sensitive moieties like aldehydes.[3][4] The general catalytic cycle, which underpins many of these transformations, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2]

The specific substitution on this compound necessitates careful consideration of steric and electronic factors. The ortho-formyl and meta-fluoro groups are electron-withdrawing, which can influence the transmetalation step. The adjacent methyl group adds steric bulk, which can hinder the approach of the palladium complex. Therefore, the selection of an appropriate palladium catalyst and ligand system is paramount to achieving high efficiency and yield.

Diagram: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition (R¹-X) PdII_A R¹-Pd(II)L_n-X Pd0->PdII_A R¹-X center OxAdd->PdII_A Transmetalation Transmetalation [R²B(OH)₂ + Base] PdII_B R¹-Pd(II)L_n-R² PdII_A->PdII_B R²B(OH)₂ Base Transmetalation->PdII_B PdII_B->Pd0 R¹-R² RedElim Reductive Elimination Product R¹-R² RedElim->Product

Caption: The Suzuki-Miyaura catalytic cycle.

Application 1: Suzuki-Miyaura Coupling for Biaryl Synthesis

The Suzuki-Miyaura reaction is the premier method for coupling this compound with a variety of aryl and heteroaryl halides (or pseudohalides). The aldehyde group is generally well-tolerated under these conditions.[3]

Expertise & Experience: Catalyst and Ligand Selection

For a sterically hindered and electronically modified substrate such as this, the choice of ligand is critical. While traditional catalysts like Pd(PPh₃)₄ can be effective in simple cases, more demanding couplings benefit from bulky, electron-rich phosphine ligands. These ligands promote the formation of monoligated Pd(0) species, which are highly active in the oxidative addition step, and their bulk can facilitate the final reductive elimination.[5]

Recommended Catalyst Systems:

Catalyst/PrecatalystLigandRationale & Application Scope
Pd(OAc)₂ / SPhosSPhosExcellent for sterically hindered and electron-rich/poor aryl chlorides. Promotes fast reaction rates.
Pd₂(dba)₃ / XPhosXPhosBroadly applicable, highly active for challenging substrates including heteroaryl chlorides.
PdCl₂(dppf)dppfA robust, general-purpose catalyst system, particularly effective with aryl bromides and iodides.[6]
Pd(PPh₃)₄PPh₃Suitable for simpler couplings with reactive aryl iodides or bromides; may require higher temperatures.
Protocol 1: Suzuki-Miyaura Coupling with an Aryl Bromide

This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide.

Materials:

  • This compound (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (Potassium phosphate, 2.5 equiv)

  • 1,4-Dioxane (or Toluene/Water mixture)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Celite

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the aryl bromide, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Solvent Addition: Add degassed 1,4-dioxane and a small amount of degassed water (e.g., a 10:1 dioxane:water ratio). The biphasic system is often beneficial.[6]

  • Degassing: Subject the reaction mixture to three cycles of vacuum/backfill with the inert gas to ensure all oxygen is removed.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-12 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Trustworthiness: Self-Validation and Troubleshooting
  • Incomplete Conversion: If the reaction stalls, consider increasing the temperature or adding a fresh portion of the catalyst/ligand. The boronic acid can degrade over long reaction times, so ensure the reaction is not run unnecessarily long.

  • Homocoupling of Boronic Acid: This side reaction can be promoted by the presence of oxygen. Ensure thorough degassing. Using a slight excess of the aryl halide can also minimize this side product.

  • Protodeborylation: The C-B bond can be cleaved by residual acid or water, especially at high temperatures. Ensure the base is of good quality and the solvents are appropriately anhydrous (if a non-aqueous system is chosen).

Application 2: Sonogashira Coupling for Aryl-Alkyne Synthesis

The Sonogashira reaction couples terminal alkynes with aryl halides and is a powerful tool for creating C(sp²)-C(sp) bonds.[7][8] While traditionally performed with aryl halides, variations using arylboronic acids exist, often referred to as Sonogashira-type couplings.[9][10] This provides an alternative route to functionalized alkynes.

Expertise & Experience: Adapting the Protocol

The standard Sonogashira coupling requires a palladium catalyst and a copper(I) co-catalyst.[7] An amine base is typically used, which acts as both a base and often as a solvent. For a Sonogashira-type reaction with our boronic acid, an oxidant is often required to facilitate the catalytic cycle.

Protocol 2: Sonogashira-Type Coupling with a Terminal Alkyne

Materials:

  • This compound (1.2 equiv)

  • Terminal Alkyne (1.0 equiv)

  • Pd(OAc)₂ (2 mol%)

  • Cu(I) salt (e.g., CuI, 3 mol%)

  • An oxidant (e.g., Ag₂O or O₂ from air)

  • An appropriate solvent such as DMF

  • An organic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA)

Procedure:

  • Reaction Setup: In a sealed tube, combine the boronic acid, terminal alkyne, Pd(OAc)₂, CuI, and the oxidant (if not using air).

  • Solvent and Base: Add DMF and the amine base under an inert atmosphere if the oxidant is sensitive, or in the presence of air if O₂ is the intended oxidant.

  • Reaction: Seal the tube and heat to 50-80 °C. Monitor the reaction by TLC or GC-MS.

  • Work-up: After completion, cool the mixture, dilute with diethyl ether or ethyl acetate, and filter through a pad of Celite to remove metal salts.

  • Purification: Wash the filtrate with saturated aqueous NH₄Cl solution, then with brine. Dry the organic layer and concentrate. Purify the residue by column chromatography.

Application 3: Heck Reaction for Alkene Arylation

The Heck reaction couples an aryl halide with an alkene.[11] Oxidative Heck variants have been developed that use arylboronic acids as the arylating agent, requiring an oxidant to regenerate the active Pd(II) catalyst.[12][13][14] This allows for the synthesis of substituted styrenes and other vinylated aromatics.

Diagram: General Experimental Workflow

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Weigh Reactants (Boronic Acid, Halide, Catalyst, Ligand, Base) Setup Assemble Glassware (Inert Atmosphere) Reactants->Setup Solvent Prepare & Degas Solvent Solvent->Setup Mix Add Reagents & Solvent Setup->Mix Heat Heat & Stir (Monitor Progress) Mix->Heat Quench Cool & Quench Heat->Quench Extract Liquid-Liquid Extraction Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Final Characterization (NMR, MS) Purify->Final

Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.

Protocol 3: Oxidative Heck Reaction with an Alkene

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., Styrene or an Acrylate, 1.5 equiv)

  • Pd(OAc)₂ (5 mol%)

  • Benzoquinone (BQ) or O₂ (air) as oxidant

  • Solvent (e.g., Toluene, DMF, or Acetonitrile)

Procedure:

  • Reaction Setup: To a flask, add the boronic acid, Pd(OAc)₂, and the oxidant (if it is a solid like benzoquinone).

  • Solvent and Alkene: Add the solvent and the alkene. If using air as the oxidant, a balloon of air can be attached to the flask.

  • Reaction: Heat the mixture to 70-100 °C. The reaction is often complete within 12-24 hours.

  • Work-up: Cool the reaction, filter through Celite, and wash the pad with an organic solvent like ethyl acetate.

  • Purification: Concentrate the filtrate and purify by column chromatography to isolate the arylated alkene product.

Conclusion and Future Outlook

This compound stands as a potent synthetic intermediate. The palladium-catalyzed protocols detailed in this guide—Suzuki-Miyaura, Sonogashira-type, and oxidative Heck reactions—provide reliable and versatile pathways for its elaboration into more complex, high-value molecules. The key to success lies in the rational selection of the catalyst system, particularly the ligand, to overcome the specific steric and electronic challenges posed by the substrate. By understanding the causality behind these experimental choices, researchers can confidently adapt and optimize these methods for their unique synthetic targets, accelerating discovery in drug development and materials science.

References

  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. (n.d.). Beilstein Journals. Retrieved January 20, 2026, from [Link]

  • Experimenting with a Suzuki–Miyaura Cross-Coupling Reaction That Demonstrates Tolerance toward Aldehyde Groups To Teach Undergraduate Students the Fundamentals of Transition-Metal-Catalyzed Reactions. (2019). Journal of Chemical Education. Retrieved January 20, 2026, from [Link]

  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions. (n.d.). Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]

  • Aldehydes and Ketones Influence Reactivity and Selectivity in Nick- el-Catalyzed Suzuki-Miyaura Reactions. (n.d.). Semantic Scholar. Retrieved January 20, 2026, from [Link]

  • Copper‐Catalyzed Base‐free Protocol for the Sonogashira‐type Coupling of Phenylacetylenes with Boronic Acid Derivatives under Air. (2022). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Cross-Coupling of Arylboronic Acids with Terminal Alkynes in Air. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Heck reaction. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

  • Aldehydes and Ketones Influence Reactivity and Selectivity in Nickel-Catalyzed Suzuki-Miyaura Reactions. (2019). ChemRxiv. Retrieved January 20, 2026, from [Link]

  • Oxygen and Base-Free Oxidative Heck Reactions of Arylboronic Acids with Olefins. (n.d.). Journal of the American Chemical Society. Retrieved January 20, 2026, from [Link]

  • An oxidative thiolate scavenging concept in a metal catalyzed reaction is presented and demonstrated on the aerobic Pd and Cu catalyzed cross-coupling of mercaptoacetylenes with arylboronic acids. (2011). Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]

  • Aldehydes and Ketones Influence Reactivity and Selectivity in Nickel-Catalysed Suzuki-Miyaura Reactions. (2020). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Enantioselective oxidative boron Heck reactions. (2015). Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]

  • Exploring sterically-demanding triarylphosphine ligands to enhance activation of challenging C-Cl bonds in palladium catalysis. (n.d.). Arkat USA. Retrieved January 20, 2026, from [Link]

  • Sonogashira coupling. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

  • Suzuki-Miyaura Coupling. (n.d.). Organic Synthesis. Retrieved January 20, 2026, from [Link]

  • Suzuki-Miyaura Coupling: The Power of Boronic Acids like 2-Formylphenylboronic Acid. (2025). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 20, 2026, from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 20, 2026, from [Link]

  • Suzuki-Miyaura Coupling. (n.d.). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]

  • Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. (2022). Organic Letters. Retrieved January 20, 2026, from [Link]

Sources

The Strategic Utility of (3-Fluoro-2-formyl-4-methylphenyl)boronic Acid in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the applications of (3-fluoro-2-formyl-4-methylphenyl)boronic acid in the field of medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document elucidates the strategic importance of this versatile building block, offering detailed protocols and expert insights into its practical implementation in the synthesis of advanced therapeutic agents.

Introduction: A Multifunctional Building Block for Modern Drug Discovery

This compound is a trifunctional reagent that has garnered significant attention in contemporary drug discovery programs. Its utility stems from the unique interplay of its three key functional groups: the boronic acid, the ortho-positioned formyl group, and the fluorine atom. This strategic arrangement offers medicinal chemists a powerful tool for the construction of complex molecular architectures with desirable pharmacological properties.

The boronic acid moiety is a cornerstone of modern synthetic chemistry, primarily enabling palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. This reaction is highly valued for its mild conditions and broad functional group tolerance, making it a workhorse in the synthesis of biaryl and heteroaryl scaffolds prevalent in many drug molecules.[1][2]

The formyl (aldehyde) group, positioned ortho to the boronic acid, serves as a versatile synthetic handle. Following the construction of the core molecular framework via the Suzuki-Miyaura coupling, the aldehyde can be readily transformed into a wide array of other functional groups, allowing for extensive structure-activity relationship (SAR) studies and the fine-tuning of a compound's pharmacokinetic and pharmacodynamic profile.

The fluorine atom imparts several beneficial properties to drug candidates. Its introduction can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, improve binding affinity to target proteins through favorable electrostatic interactions, and increase membrane permeability, thereby improving oral bioavailability.[1]

Collectively, these features make this compound an invaluable starting material for the synthesis of targeted therapies, particularly in oncology.[1][3]

Core Application: Synthesis of Pyrazolopyrimidinamine-Based Kinase Inhibitors

A prime application of this compound is in the synthesis of pyrazolopyrimidinamine derivatives, a class of compounds known to act as potent inhibitors of tyrosine and phosphoinositide kinases. These enzymes are critical components of intracellular signaling pathways, such as the PI3K/Akt/mTOR pathway, which are frequently dysregulated in cancer and other proliferative diseases.[1][4][5]

The general synthetic strategy involves the Suzuki-Miyaura coupling of this compound with a halogenated pyrazolopyrimidine core. The resulting biaryl aldehyde serves as a key intermediate for further structural elaboration.

Visualizing the Synthetic Workflow

G A This compound C Suzuki-Miyaura Coupling (Pd Catalyst, Base) A->C B Halogenated Pyrazolopyrimidine Core B->C D Biaryl Aldehyde Intermediate C->D E Downstream Modification of Formyl Group D->E F Final Kinase Inhibitor E->F

Caption: General workflow for synthesizing kinase inhibitors.

Experimental Protocols

The following protocols are provided as a guide and may require optimization based on the specific substrates and desired outcomes.

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of a Biaryl Aldehyde Intermediate

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a model halogenated pyrazolopyrimidine.

Materials:

  • This compound (1.2 equiv)

  • Halogenated Pyrazolopyrimidine (e.g., 4-chloro-1H-pyrazolo[3,4-d]pyrimidine) (1.0 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add the halogenated pyrazolopyrimidine, this compound, palladium catalyst, and base.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent mixture to the flask via syringe.

  • Reaction: Stir the reaction mixture at 80-100 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Expert Insights: The choice of palladium catalyst, ligand, base, and solvent system is critical for achieving high yields and purity. For challenging couplings, more advanced catalyst systems, such as those employing Buchwald or Herrmann's palladacycle catalysts, may be necessary. The reaction temperature and time should be optimized for each specific substrate combination.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
CatalystBaseSolventTemperature (°C)Time (h)Yield (%)
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O901275-85
PdCl₂(dppf)Cs₂CO₃Toluene/EtOH/H₂O85880-90
Buchwald G3K₃PO₄t-BuOH/H₂O1006>90

Note: Yields are representative and will vary depending on the specific substrates used.

Protocol 2: Downstream Modification of the Formyl Group - Reductive Amination

This protocol describes a common downstream modification of the biaryl aldehyde intermediate to introduce an amine functionality, a key feature in many kinase inhibitors for establishing hydrogen bonding interactions with the target protein.

Materials:

  • Biaryl Aldehyde Intermediate (from Protocol 1) (1.0 equiv)

  • Amine (e.g., a primary or secondary amine) (1.2 equiv)

  • Reducing Agent (e.g., Sodium triacetoxyborohydride (STAB)) (1.5 equiv)

  • Solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE))

  • Acetic Acid (catalytic amount)

Procedure:

  • Reaction Setup: Dissolve the biaryl aldehyde intermediate and the amine in the solvent in a round-bottom flask.

  • Imine Formation: Add a catalytic amount of acetic acid to facilitate the formation of the iminium ion. Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Add the reducing agent portion-wise to the reaction mixture. Be cautious as gas evolution may occur.

  • Reaction: Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the product by column chromatography or recrystallization.

Expert Insights: Reductive amination is a robust and widely used method for introducing diversity into molecular scaffolds. The choice of reducing agent is important; STAB is often preferred for its mildness and tolerance of a wide range of functional groups. For less reactive amines or aldehydes, the reaction may require heating.

Visualizing the Downstream Modification

G A Biaryl Aldehyde C Reductive Amination (e.g., STAB) A->C B Amine (R-NH2) B->C D Aminated Kinase Inhibitor C->D

Caption: Reductive amination of the biaryl aldehyde.

Application in Targeting the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Pyrazolopyrimidinamine derivatives synthesized using this compound have shown promise as potent and selective inhibitors of key kinases within this pathway, such as PI3K and mTOR.[4][6]

Visualizing the PI3K/Akt/mTOR Signaling Pathway and Inhibition

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes Inhibitor Pyrazolopyrimidinamine Inhibitor Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway.

By inhibiting kinases like PI3K and mTOR, these compounds can block downstream signaling, leading to the suppression of tumor growth and the induction of apoptosis in cancer cells. The strategic placement of the fluoro, formyl-derived, and methyl groups on the phenyl ring, facilitated by the use of this compound, is crucial for achieving high potency and selectivity.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its unique combination of a reactive boronic acid for Suzuki-Miyaura coupling, a modifiable formyl group for SAR exploration, and a fluorine atom for enhancing drug-like properties makes it an ideal starting material for the synthesis of complex and potent therapeutic agents. The successful application of this reagent in the development of pyrazolopyrimidinamine-based kinase inhibitors targeting the PI3K/Akt/mTOR pathway underscores its significance in modern drug discovery. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this powerful synthetic tool in their own drug development endeavors.

References

  • Fracasso, C., et al. (2013). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. Future Medicinal Chemistry, 5(9), 1047-1068.
  • Chem-Impex. (n.d.). 3-Fluoro-2-formylphenylboronic acid. Retrieved from [Link]

  • ResearchGate. (2013). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. Retrieved from [Link]

  • Google Patents. (2016). Pyrazolopyrimidine derivatives.
  • Gao, Y., et al. (2022).
  • Janku, F., et al. (2013).
  • Google Patents. (2014). Pyrazolopyrimidine compounds as kinase inhibitors.
  • Google Patents. (2007). Pyrazolopyrimidines as protein kinase inhibitors.
  • Google Patents. (2018). Amino pyrazolopyrimidine compound used as neurotrophic factor tyrosine kinase receptor inhibitor.
  • El-Gamal, M. I., et al. (2023). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry, 15(23), 2095-2121.
  • Duan, Y., et al. (2021). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Bioorganic & Medicinal Chemistry, 49, 116441.
  • Van den Eeckhout, T., et al. (2020). Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors. European Journal of Medicinal Chemistry, 205, 112638.
  • Sharma, R., et al. (2017). Design, synthesis and biological activity of N4-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidin-4-amines as dual inhibitors of aurora kinase A and epidermal growth factor receptor kinase. Bioorganic & Medicinal Chemistry Letters, 27(24), 5376-5381.
  • Foucourt, A., et al. (2018). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 23(11), 2949.
  • El-Sayed, M. A. A., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Medicinal Chemistry, 15(1), 169-188.
  • Google. (n.d.). The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis.
  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). 4-Formylphenylboronic Acid: A Versatile Building Block for Organic Synthesis and Drug Discovery. Retrieved from [Link]

  • RSC Publishing. (2020). Biaryl and atropisomeric biaryl aldehyde synthesis by one-step, metal-free benzannulation of aryl enals and propiolates. Retrieved from [Link]

  • ResearchGate. (2019). Suzuki-Miyaura coupling reactions of phenylboronic acid and phenyl halides catalyzed by Pd/Ni-MOF. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Chemistry of 4-Formylphenylboronic Acid: Synthesis, Properties, and Applications for Suppliers. Retrieved from [Link]

  • ChemistryViews. (2024). Synthesis of Axially Chiral Diaryl Aldehydes. Retrieved from [Link]

  • MDPI. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Retrieved from [Link]

  • ACS Publications. (2021). Cross-Dehydrogenative Coupling of Ligated Boranes with Aldehydes for the Direct Synthesis of Acylboranes. Retrieved from [Link]

  • ACS Publications. (2022). Atroposelective Synthesis of Aldehydes via Alcohol Dehydrogenase-Catalyzed Stereodivergent Desymmetrization. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]

  • ACS Publications. (2022). Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. Retrieved from [Link]

  • RSC Publishing. (2012). Synthesis of biologically active boron-containing compounds. Retrieved from [Link]

  • ChemRxiv. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules?. Retrieved from [Link]

  • ResearchGate. (2011). Regio- and Stereocontrolled Selective Debenzylation and Substitution Reactions of C-2 Formyl Glycals. Application in the Synthesis of Constrained β-Sugar Amino Acids. Retrieved from [Link]

  • Medium. (2024). Impact of Functional Groups in Organic Chemistry on Pharmaceutical Development. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2022). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Retrieved from [Link]

  • ASHP. (n.d.). Functional Group Characteristics and Roles. Retrieved from [Link]

  • PubMed. (1987). Removal of N-terminal formyl groups and deblocking of pyrrolidone carboxylic acid of proteins with anhydrous hydrazine vapor. Retrieved from [Link]

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Reaction conditions for coupling (3-Fluoro-2-formyl-4-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Reaction Conditions for Coupling (3-Fluoro-2-formyl-4-methylphenyl)boronic acid

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. This palladium-catalyzed reaction is pivotal in the synthesis of biaryl and heteroaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.

This application note provides a detailed guide for researchers and drug development professionals on the effective coupling of a structurally complex partner: This compound . This substrate presents unique challenges due to the presence of multiple substituents with competing electronic and steric effects. The ortho-formyl and ortho-fluoro groups create significant steric hindrance and introduce strong electron-withdrawing character, which can profoundly influence catalyst activity and reaction kinetics.[1][2]

Understanding the interplay of these factors is critical for developing a robust and high-yielding coupling protocol. This guide will dissect the causality behind experimental choices, from catalyst and ligand selection to the optimal base and solvent system, providing field-proven insights and detailed, self-validating protocols to empower your synthetic endeavors.

Mechanistic Considerations for a Challenging Substrate

The efficacy of a Suzuki-Miyaura coupling hinges on the smooth execution of a three-step catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[3] The specific structure of this compound introduces distinct challenges at each stage.

  • Oxidative Addition : The palladium(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the coupling partner (e.g., an aryl bromide). Sterically bulky ligands are often required to promote the formation of a highly reactive, low-coordinate Pd(0) species necessary for this step.

  • Transmetalation : This is often the rate-limiting step. The organic group is transferred from the boron atom to the palladium center. The boronic acid must first be activated by a base to form a more nucleophilic boronate species.[4] The electron-withdrawing formyl and fluoro groups on our substrate decrease the nucleophilicity of the arylboronic acid, potentially slowing this step.[2]

  • Reductive Elimination : The two organic partners on the palladium(II) center couple and are expelled, regenerating the palladium(0) catalyst. This step is often accelerated by sterically bulky, electron-rich ligands.

dot digraph "Suzuki-Miyaura Catalytic Cycle" { graph [fontname="Arial", label="Figure 1: The Suzuki-Miyaura Catalytic Cycle", labelloc=b, labeljust=c, fontsize=12]; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

} enddot Caption: The fundamental steps of the Suzuki-Miyaura catalytic cycle.

Critical Parameters for Coupling this compound

Success with this sterically and electronically demanding substrate requires careful optimization of each reaction component. The default "one-size-fits-all" conditions are likely to result in low yields.

Catalyst and Ligand Selection: The Key to Overcoming Hindrance

The primary challenge is steric hindrance from the two ortho substituents. This congestion can inhibit the approach of the coupling partners to the palladium center. Therefore, the choice of ligand is paramount.

  • Expert Insight: Standard phosphine ligands like triphenylphosphine (PPh₃) are often insufficient for hindered substrates. The solution lies in using bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) .[5][1] These ligands promote the formation of highly active, monoligated Pd(0) species and accelerate the crucial oxidative addition and reductive elimination steps.[1][6]

  • Recommendations:

    • Buchwald Biaryl Phosphines: Ligands such as SPhos, XPhos, and DavePhos are industry standards for challenging couplings. They have demonstrated exceptional performance with sterically hindered and electron-deficient substrates.[5] SPhos, in particular, is often an excellent starting point.

    • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors and offer significant steric bulk, making them highly effective for forming robust and active palladium catalysts capable of coupling hindered substrates.[1]

    • Palladium Precursor: Common precursors like Pd(OAc)₂ and Pd₂(dba)₃ are ideal for use with these advanced ligands.[3][6]

Base Selection: Driving the Transmetalation Step

The base plays a crucial role in activating the boronic acid to form the boronate anion (Ar-B(OH)₃⁻), which is significantly more nucleophilic and readily undergoes transmetalation.

  • Expert Insight: For electron-deficient boronic acids, a moderately strong base is needed to facilitate boronate formation without promoting unwanted side reactions (e.g., decomposition or self-coupling). While aqueous sodium or potassium carbonate are common, they may be too weak or slow for this substrate.[7][8]

  • Recommendations:

    • Potassium Phosphate (K₃PO₄): An excellent choice for many challenging couplings. It is a strong, non-nucleophilic base that effectively promotes transmetalation.[2]

    • Potassium tert-Butoxide (t-BuOK): A very strong base that can be highly effective, especially with hindered substrates where transmetalation is slow.[1]

    • Cesium Carbonate (Cs₂CO₃): Often provides enhanced reactivity due to the high solubility of cesium salts in organic solvents.

Solvent System: Ensuring Component Solubility and Stability

The solvent must dissolve the organic substrates, the catalyst complex, and, to some extent, the base or facilitate its interaction at an interface.

  • Expert Insight: Anhydrous, polar aprotic solvents are generally preferred. The reaction mixture must be thoroughly degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[7]

  • Recommendations:

    • Dioxane or 2-Methyltetrahydrofuran (2-MeTHF): These are excellent, robust solvents for Suzuki couplings, demonstrating good solubility for a wide range of substrates and catalysts.[1][9]

    • Toluene/Water: A classic biphasic system that works well, especially with inorganic bases like carbonates and phosphates.[10] A phase-transfer catalyst is sometimes added but is often unnecessary with vigorous stirring.

Comparative Reaction Conditions

The following table summarizes recommended starting conditions for the coupling of this compound with a typical aryl bromide partner. Optimization may be required for specific substrates.

ParameterCondition Set A: High-Activity System (Recommended)Condition Set B: Classical System
Pd Precursor Pd(OAc)₂ (1-2 mol%) or Pd₂(dba)₃ (1 mol%)Pd(PPh₃)₄ (3-5 mol%)
Ligand SPhos (2-4 mol%) or other Buchwald ligand(Implicit in Pd(PPh₃)₄)
Base K₃PO₄ (2.0 - 3.0 equiv)K₂CO₃ or Na₂CO₃ (2.0 - 3.0 equiv)
Solvent Dioxane or 2-MeTHF (+/- 10% water if needed for base)Toluene/Ethanol/Water (e.g., 4:1:1)
Temperature 80 - 110 °C90 - 110 °C (Reflux)
Key Advantage Higher efficiency, lower catalyst loading, broader scope for hindered substrates.[5]Readily available catalyst, well-established.[7]

Detailed Experimental Protocol

This protocol provides a robust, step-by-step methodology for a representative Suzuki-Miyaura coupling reaction using the recommended high-activity catalyst system.

Protocol: Coupling with an Aryl Bromide Partner

Materials:

  • This compound (1.2 equiv)

  • Aryl Bromide (1.0 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv)

  • SPhos (0.04 equiv)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (3.0 equiv)

  • Dioxane, anhydrous (to make a 0.1 M solution based on the aryl bromide)

  • Magnetic stir bar

  • Reaction vessel (e.g., round-bottom flask or microwave vial) with reflux condenser

G

Procedure:

  • Reaction Setup: To a dry reaction vessel containing a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and anhydrous potassium phosphate (3.0 equiv).

  • Catalyst Addition: In a separate small vial, weigh the Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv) and add them to the main reaction vessel.

  • Inert Atmosphere: Seal the vessel with a septum or cap, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[7]

  • Solvent Addition: Add anhydrous dioxane via syringe to the reaction vessel.

  • Degassing: Bubble the inert gas through the stirred reaction mixture for 20-30 minutes to thoroughly remove any dissolved oxygen.[7]

  • Reaction Execution: Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), checking for the consumption of the aryl bromide starting material.[7]

  • Work-up: Once the reaction is complete (typically 4-24 hours), cool the mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts. Transfer the filtrate to a separatory funnel and wash sequentially with water (2x) and brine (1x).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the final biaryl product.[7]

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (oxidized).2. Insufficiently strong base.3. Low reaction temperature.1. Ensure thorough degassing; use fresh, high-quality catalyst/ligand.2. Switch to a stronger base (e.g., K₃PO₄ or t-BuOK).3. Increase temperature in 10 °C increments.
Protodeboronation 1. Presence of water/pro tic sources.2. Base is too strong or reaction time is too long.1. Use anhydrous solvents and reagents.2. Use a milder base (e.g., K₃PO₄ instead of t-BuOK) or reduce reaction time.
Homocoupling of Boronic Acid 1. Presence of oxygen.2. Catalyst system promotes homocoupling.1. Improve degassing procedure rigorously.2. Screen different ligands; sometimes less electron-rich ligands can mitigate this.

Conclusion

The successful Suzuki-Miyaura coupling of this compound is readily achievable despite its inherent steric and electronic challenges. The key to a high-yielding transformation lies in moving beyond classical conditions and employing modern, high-activity catalyst systems. The use of bulky, electron-rich biaryl phosphine ligands, such as SPhos, in combination with a strong, non-nucleophilic base like potassium phosphate, provides a powerful and reliable method for overcoming the substrate's steric hindrance and electronic deactivation. This guide provides the foundational knowledge and a robust protocol to enable the efficient synthesis of complex biaryl molecules essential for research and development.

References

  • Organic & Biomolecular Chemistry (RSC Publishing). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Available at: [Link]

  • Organic Chemistry Portal. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Available at: [Link]

  • Sci-Hub. Effective new palladium catalysts for the Suzuki coupling of various haloxylenes to prepare sterically hindered bi- and triaryls. Available at: [Link]

  • Journal of the American Chemical Society. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Available at: [Link]

  • Organic Chemistry Portal. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Available at: [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (Source URL not available)
  • ResearchGate. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Available at: [Link]

  • PubMed Central. Empowering boronic acids as hydroxyl synthons for aryne induced three-component coupling reactions. Available at: [Link]

  • ACS Publications. Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Available at: [Link]

  • Formyl group activation of bromopyrrole esters for Suzuki Cross-Coupling reactions. (Source URL not available)
  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]

  • PubMed. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Available at: [Link]

  • Organic Letters. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Available at: [Link]

  • National Institutes of Health. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Available at: [Link]

  • Chemical Society Reviews (RSC Publishing). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Available at: [Link]

  • National Institutes of Health. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Available at: [Link]

  • ResearchGate. Suzuki–Miyaura Cross-Coupling of Esters by Selective O–C(O) Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Catalyst Evaluation and Mechanism. Available at: [Link]

Sources

Application Notes & Protocols: The Strategic Use of (3-Fluoro-2-formyl-4-methylphenyl)boronic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Abstract

(3-Fluoro-2-formyl-4-methylphenyl)boronic acid has emerged as a uniquely powerful building block in medicinal chemistry. Its trifunctional nature—a reactive boronic acid moiety for cross-coupling, a strategically placed fluorine atom for modulating pharmacokinetic properties, and an ortho-formyl group for post-coupling derivatization—makes it an invaluable tool for the synthesis of complex molecular scaffolds. This guide provides an in-depth exploration of its applications, focusing on the palladium-catalyzed Suzuki-Miyaura coupling, and offers detailed, field-proven protocols to empower researchers in their drug discovery endeavors. We will delve into the causality behind experimental choices, provide workflows for synthesizing advanced intermediates, and discuss its role in the development of targeted therapies like the RAF kinase inhibitor, Lifirafenib.

Introduction: The Unique Value of a Trifunctional Reagent

Boronic acids are foundational to modern drug discovery, primarily for their role in the robust and versatile Suzuki-Miyaura cross-coupling reaction, which enables the formation of carbon-carbon bonds to create complex biaryl systems.[1][2][3] The specific architecture of this compound offers a compelling combination of features for medicinal chemists:

  • The Boronic Acid Group (-B(OH)₂): This moiety is the reactive center for palladium-catalyzed cross-coupling, allowing for the precise and efficient linkage to a wide range of aryl and heteroaryl halides or triflates.[4] Its stability, low toxicity, and predictable reactivity are key advantages.[3][5]

  • The Fluorine Substituent (-F): The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance a drug candidate's metabolic stability, bioavailability, and binding affinity.[1] Its electron-withdrawing nature can also influence the reactivity of the boronic acid.

  • The ortho-Formyl Group (-CHO): Positioned adjacent to the boronic acid, the aldehyde group is a versatile synthetic handle.[6] After the primary biaryl scaffold is constructed via Suzuki coupling, this group can be readily transformed into a diverse array of other functionalities, enabling the rapid generation of a chemical library from a common intermediate.

This combination makes the reagent a cornerstone for constructing novel molecules aimed at challenging biological targets, particularly in fields like oncology.[1][2]

Physicochemical Properties & Handling
PropertyValue
CAS Number 1402238-31-4
Molecular Formula C₈H₈BFO₃
Molecular Weight 181.96 g/mol
Appearance White to off-white powder
Melting Point 135-145 °C
Storage Store at 2-8 °C, protect from moisture

Handling Precautions: Handle in a well-ventilated area using personal protective equipment (gloves, safety glasses). Boronic acids can be sensitive to air and moisture, leading to gradual decomposition (protodeboronation). For optimal results, use in an inert atmosphere (Nitrogen or Argon) and with anhydrous solvents.

Core Application: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is the primary application for this reagent, serving as a powerful method for C-C bond formation.[4] The reaction proceeds via a catalytic cycle involving a palladium catalyst.

Mechanism Overview: The Palladium Catalytic Cycle

The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex.

  • Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new biaryl product and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex L₂Pd(II)(Ar¹)X pd0->pd_complex Oxidative Addition oxidative_addition Oxidative Addition biaryl_pd_complex L₂Pd(II)(Ar¹)(Ar²) pd_complex->biaryl_pd_complex Transmetalation transmetalation Transmetalation biaryl_pd_complex->pd0 Reductive Elimination ar1ar2 Ar¹-Ar² (Product) reductive_elimination Reductive Elimination ar1x Ar¹-X ar2boh2 Ar²-B(OH)₂ + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling this compound with a generic aryl bromide. Optimization may be required for specific substrates.

Materials:

  • This compound (1.2 mmol, 1.2 equiv)

  • Aryl Bromide (1.0 mmol, 1.0 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 3 mol% or XPhos Pd G3, 2 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 mmol, 2-3 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Water 4:1)

  • Reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar

Procedure:

  • Reaction Setup: To the reaction vessel, add the this compound, the aryl bromide, the palladium catalyst, and the base under an inert atmosphere (Nitrogen or Argon).

  • Solvent Addition: Add the degassed solvent mixture (e.g., 5 mL for a 1 mmol scale reaction) via syringe.

  • Reaction: Seal the vessel and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the aryl bromide is consumed (typically 2-18 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

Data Presentation: Guideline for Reaction Optimization

The success of a Suzuki coupling often depends on the careful selection of reaction parameters. The following table provides a guide for optimization.

ParameterOptionsRationale & Expert Insights
Catalyst/Ligand Pd(PPh₃)₄, Pd(dppf)Cl₂, Buchwald Precatalysts (e.g., XPhos, SPhos)For challenging couplings (e.g., with aryl chlorides or sterically hindered partners), modern phosphine ligands like XPhos or SPhos often provide higher yields and faster reaction times.[7][8]
Base K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃K₃PO₄ is a stronger base often effective for less reactive partners. Cs₂CO₃ is highly effective but more expensive. For substrates sensitive to strong bases, milder conditions with Na₂CO₃ can be used.[7][9]
Solvent Toluene/H₂O, Dioxane/H₂O, THF/H₂O, t-BuOH/H₂OThe choice of solvent affects the solubility of reagents and the activity of the catalyst. Dioxane is a common choice for its high boiling point and good solubilizing properties.[7][10]
Temperature 80 - 120 °CHigher temperatures generally increase reaction rates but can also lead to side reactions like protodeboronation. Start around 80-90 °C and increase if the reaction is sluggish.

Application in Targeted Therapy: Synthesis of Lifirafenib (BGB-283)

This compound is a key building block in the synthesis of Lifirafenib (BGB-283) , a potent inhibitor of RAF kinase and EGFR.[11][12][13] Lifirafenib has shown antitumor activity in patients with solid tumors harboring B-RAF V600 mutations.[14] The boronic acid is used to construct the central biaryl core of the molecule.

Synthetic Workflow: Formation of a Key Lifirafenib Intermediate

The following diagram illustrates the critical Suzuki-Miyaura coupling step in the synthesis of a Lifirafenib precursor.

Caption: Suzuki coupling to form the core scaffold of Lifirafenib.

Post-Coupling Derivatization: Leveraging the Formyl Group

A key advantage of using this compound is the strategic placement of the formyl group. Once the central biaryl core is assembled, the aldehyde serves as a gateway for a multitude of chemical transformations to build out the final molecule and generate analogues for structure-activity relationship (SAR) studies.[6]

Derivatization start Biaryl Product (with -CHO group) amine Amine (-CH₂-NR¹R²) start->amine Reductive Amination (R¹R²NH, NaBH(OAc)₃) alkene Alkene (-CH=CHR¹) start->alkene Wittig Reaction (Ph₃P=CHR¹) acid Carboxylic Acid (-COOH) start->acid Oxidation (e.g., KMnO₄, NaClO₂) alcohol Alcohol (-CH₂OH) start->alcohol Reduction (e.g., NaBH₄)

Caption: Key derivatization pathways for the formyl group.

This versatility allows for the exploration of diverse chemical space around a common core, which is a highly efficient strategy in lead optimization. For example, the formyl group can be converted into an amine via reductive amination to introduce basic centers that can form salt bridges with target proteins or improve aqueous solubility.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (Pd(0) oxidized to Pd black).2. Inefficient base or solvent system.3. Protodeboronation of the starting material.1. Use fresh catalyst, preferably a stable precatalyst. Ensure rigorous degassing of solvents.2. Screen alternative bases (e.g., K₃PO₄) and solvents.3. Use anhydrous solvents and KF as the base, which can mitigate protodeboronation.[9]
Significant Homocoupling 1. Presence of oxygen in the reaction mixture.2. Incorrect stoichiometry or slow addition of reagents.1. Improve inert atmosphere technique (e.g., multiple vacuum/inert gas cycles).2. Use a slight excess (1.1-1.2 equiv) of the boronic acid.
Difficult Purification 1. Residual palladium catalyst in the product.2. Byproducts with similar polarity to the product.1. Filter the crude product through a pad of Celite® or use a palladium scavenger.2. Optimize column chromatography conditions (e.g., try a different solvent system or gradient).

Conclusion

This compound is more than just a simple building block; it is a sophisticated tool for modern drug discovery. Its pre-installed fluorine and formyl functionalities provide a direct route to complex, functionalized biaryl structures that are central to many targeted therapies. By enabling efficient scaffold construction via the Suzuki-Miyaura reaction and offering a versatile handle for subsequent library synthesis, this reagent streamlines the path from initial hit to optimized lead candidate. The protocols and insights provided in this guide serve as a comprehensive resource for scientists looking to leverage the unique chemical advantages of this powerful intermediate.

References

  • The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis. Google Cloud.
  • 3-Fluoro-2-formylphenylboronic acid - Chem-Impex. Chem-Impex.
  • 4-(4-Formylphenyl)phenylboronic Acid|High-Purity RUO - Benchchem. Benchchem.
  • 4-Formylphenylboronic Acid: A Versatile Building Block for Organic Synthesis and Drug Discovery - NINGBO INNO PHARMCHEM CO.,LTD. NINGBO INNO PHARMCHEM CO.,LTD.
  • Lifirafenib (BGB-283) | Raf/EGFR Inhibitor | MedChemExpress. MedChemExpress.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
  • lifirafenib | Ligand page - IUPHAR/BPS Guide to PHARMACOLOGY. IUPHAR/BPS Guide to PHARMACOLOGY.
  • Recent developments in the medicinal chemistry of single boron
  • Lifirafenib | C25H17F3N4O3 | CID 89670174 - PubChem. NIH.
  • Design and discovery of boronic acid drugs - PubMed. PubMed.
  • Lifirafenib | C25H17F3N4O3 | CID 89670174 - PubChem. NIH.
  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC. PubMed Central.
  • Application Notes and Protocols for Suzuki Coupling using 3-Chloro-4-fluorophenylboronic acid - Benchchem. Benchchem.
  • (PDF) Phase I, Open-Label, Dose-Escalation/Dose-Expansion Study of Lifirafenib (BGB-283), an RAF Family Kinase Inhibitor, in Patients With Solid Tumors - ResearchGate.
  • The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry - MDPI. MDPI.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Unknown Source.
  • Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals. TCI Chemicals.
  • Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures - ResearchGate.
  • Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal.

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Application Notes: (3-Fluoro-2-formyl-4-methylphenyl)boronic Acid as a Multifunctional Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth exploration of (3-Fluoro-2-formyl-4-methylphenyl)boronic acid, a uniquely versatile building block for advanced organic synthesis. Its trifunctional nature—a boronic acid for palladium-catalyzed cross-coupling, an ortho-formyl group for subsequent heterocyclization or derivatization, and fluoro/methyl substituents for electronic modulation—makes it a powerful tool in drug discovery and materials science. This document details the core reactivity, mechanistic considerations, and field-proven protocols for its application, with a focus on Suzuki-Miyaura cross-coupling and tandem reactions for the synthesis of complex heterocyclic scaffolds like benzofurans.

Introduction: A Trifunctional Synthetic Linchpin

This compound is a sophisticated reagent designed for chemists seeking to construct complex molecular architectures with high efficiency. The strategic placement of three distinct functional groups on a single phenyl ring offers a powerful platform for convergent synthesis.

  • The Boronic Acid Moiety: Serves as the primary handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of C(sp²)–C(sp²) bonds.[1]

  • The Ortho-Formyl Group: Positioned adjacent to the boronic acid, this aldehyde group is not merely a functional handle but a key participant in post-coupling transformations. It acts as an electrophilic trap for intramolecular cyclizations, providing a direct route to fused heterocyclic systems.

  • Fluoro and Methyl Substituents: These groups fine-tune the electronic properties of the ring. The electron-withdrawing fluorine atom and the electron-donating methyl group create a specific electronic environment that influences the reactivity of the boronic acid and the subsequent chemistry of the coupled product.

Physicochemical Properties & Handling

A summary of the key properties of a closely related analogue, 3-Fluoro-4-methylphenylboronic acid, is provided below for reference. Users should always refer to the specific Certificate of Analysis for the titled compound.

PropertyValueReference
CAS Number 168267-99-0 (for 3-Fluoro-4-methylphenylboronic acid)[2][3]
Molecular Formula C₇H₆BFO₃ (for the title compound)-
Molecular Weight 167.93 g/mol (for the title compound)-
Appearance Typically a white to off-white solid[2]
Melting Point 232-237 °C (for 3-Fluoro-4-methylphenylboronic acid)[2]

Handling and Storage: Arylboronic acids are generally stable solids but can be susceptible to dehydration (forming boroxines) and protodeboronation, especially under basic aqueous conditions.[4][5] It is recommended to store the compound in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) to ensure long-term stability and reactivity. Personal protective equipment (eyeshields, gloves) should be worn during handling.[2]

Core Reactivity and Mechanistic Considerations

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, forming a C-C bond between an organoboron species and an organohalide.[1] The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.

Mechanism Rationale:

  • Oxidative Addition: A low-valent Pd(0) species inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) intermediate. This step is often rate-limiting, particularly with less reactive aryl chlorides.[6]

  • Base Activation: A base (e.g., K₂CO₃, K₃PO₄) activates the boronic acid to form a more nucleophilic boronate "ate" complex [-B(OH)₃]⁻. This activation is crucial for the subsequent transmetalation step.[7]

  • Transmetalation: The organic moiety from the activated boronate complex is transferred to the Pd(II) center, displacing the halide and forming a new diorganopalladium(II) intermediate. The electronic nature of the boronic acid plays a key role here; electron-deficient boronic acids can sometimes exhibit slower transmetalation rates.[6]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the final biaryl product and regenerating the active Pd(0) catalyst. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are known to accelerate this step.[8][9]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ pd_oxidative Ar-Pd(II)(L)₂-X pd0->pd_oxidative Oxidative Addition pd_transmetal Ar-Pd(II)(L)₂-Ar' pd_oxidative->pd_transmetal Transmetalation pd_transmetal->pd0 Reductive Elimination product Ar-Ar' pd_transmetal->product sub1 Ar-X sub1->pd_oxidative sub2 Ar'-B(OH)₂ boronate [Ar'-B(OH)₃]⁻ sub2->boronate base Base (OH⁻) base->boronate boronate->pd_transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Tandem Reactivity: A Gateway to Benzofurans

The true synthetic power of this compound is realized in one-pot tandem reactions. After an initial Suzuki coupling with a phenol derivative (e.g., an o-halophenol), the resulting intermediate contains both the aldehyde and a neighboring hydroxyl group, perfectly poised for intramolecular cyclization. This provides a highly efficient route to substituted benzofurans, which are prevalent motifs in biologically active compounds.[10][11][12]

Tandem_Workflow start Reactants: This compound + o-Halophenol step1 Step 1: Suzuki-Miyaura Coupling (Pd Catalyst, Base, Solvent) start->step1 intermediate Intermediate: 2'-Hydroxy-biaryl-2-carbaldehyde step1->intermediate step2 Step 2: Intramolecular Cyclization (Acid or Base catalysis, often in situ) intermediate->step2 product Final Product: Substituted Benzofuran step2->product

Caption: Workflow for one-pot benzofuran synthesis.

Detailed Application Protocols

Protocol 1: General Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for coupling this compound with a generic aryl bromide using a modern catalyst system.

Materials:

  • This compound (1.2 equiv)

  • Aryl Bromide (1.0 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (2.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

Procedure:

  • Vessel Preparation: To a dry Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (e.g., 0.5 mmol, 1.0 equiv), this compound (0.6 mmol, 1.2 equiv), K₃PO₄ (1.0 mmol, 2.0 equiv), Pd(OAc)₂ (0.01 mmol, 2 mol%), and SPhos (0.02 mmol, 4 mol%).

  • Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane (e.g., 2.5 mL) and degassed water (e.g., 0.5 mL) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate (15 mL) and water (10 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

Rationale for Reagent Selection:

  • Catalyst System (Pd(OAc)₂/SPhos): SPhos is a bulky, electron-rich biaryl phosphine ligand that promotes both the oxidative addition and the rate-determining reductive elimination steps, making it highly effective for coupling challenging substrates, including electron-deficient boronic acids.[8]

  • Base (K₃PO₄): Anhydrous K₃PO₄ is a moderately strong base that is effective in activating the boronic acid while minimizing the risk of base-catalyzed side reactions, such as protodeboronation, which can be a concern with stronger aqueous bases.[13]

  • Solvent (Dioxane/Water): This biphasic solvent system is standard for Suzuki couplings, as it effectively dissolves both the organic substrates and the inorganic base.[13]

Aryl Halide PartnerCatalyst SystemBaseTemp (°C)Typical Yield (%)
4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄10085-95
1-Bromo-4-(trifluoromethyl)benzenePd₂(dba)₃ / XPhosK₃PO₄11080-90
2-BromopyridinePd(PPh₃)₄K₂CO₃9070-85
4-ChloroacetophenoneXPhos Pd G3K₃PO₄11075-88

Note: Yields are estimates based on literature for structurally similar boronic acids and may require optimization.

Troubleshooting & Optimization

  • Problem: Low Yield / No Reaction

    • Cause: Inefficient oxidative addition (especially with aryl chlorides) or catalyst deactivation.

    • Solution: Switch to a more active ligand system. Buchwald's third-generation (G3) precatalysts with ligands like XPhos or SPhos are excellent starting points.[8] Ensure all reagents and solvents are anhydrous and properly degassed.

  • Problem: Significant Protodeboronation

    • Cause: The C-B bond is cleaved and replaced by a C-H bond. This side reaction is often promoted by excess water, high temperatures, or strong bases.[4][14]

    • Solution: Use a less nucleophilic base (e.g., KF or CsF) or switch to completely anhydrous conditions using K₃PO₄.[13] Using the boronic acid as its pinacol ester derivative can also mitigate this issue.[5]

  • Problem: Homocoupling of the Boronic Acid

    • Cause: Two molecules of the boronic acid couple to form a symmetrical biaryl.

    • Solution: This is often due to oxygen in the reaction mixture. Ensure the system is thoroughly degassed and maintained under a strict inert atmosphere. Lowering the catalyst loading may also help.

Conclusion

This compound is a premier building block that offers exceptional synthetic utility. Its pre-installed functionalities enable chemists to execute complex transformations, such as Suzuki-Miyaura couplings followed by intramolecular cyclizations, in a streamlined and efficient manner. By understanding its core reactivity and leveraging optimized protocols, researchers can rapidly access novel and structurally diverse molecules for applications in pharmaceutical development and materials science.

References

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. U.S. National Institutes of Health's National Library of Medicine (PMC). [Link]

  • CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. Royal Society of Chemistry. [Link]

  • Protodeboronation. Wikipedia. [Link]

  • How to approach choosing reaction conditions for Suzuki? Reddit r/Chempros. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ChemRxiv. [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. U.S. National Institutes of Health's National Library of Medicine (PMC). [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • CHAPTER 2: Prominent Ligand Types in Modern Cross-Coupling Reactions. Royal Society of Chemistry. [Link]

  • Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Royal Society of Chemistry. [Link]

  • The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. [Link]

  • Acid-promoted metal-free protodeboronation of arylboronic acids. Royal Society of Chemistry. [Link]

  • Protodeboronations. Organic Chemistry Portal. [Link]

  • One-pot synthesis of benzofurans via heteroannulation of benzoquinones. Beilstein Journal of Organic Chemistry. [Link]

  • The Suzuki Reaction. Myers Research Group, Harvard University. [Link]

  • The 'one-pot' preparation of substituted benzofurans. ARKAT USA, Inc. [Link]

  • One‐pot synthesis of benzofuran derivatives. ResearchGate. [Link]

  • One-Pot Synthesis of Benzofurans via Palladium-Catalyzed Enolate Arylation with o-Bromophenols. Organic Chemistry Portal. [Link]

  • Flexible Synthesis of Benzofuranones. ChemistryViews. [Link]

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Application Notes and Protocols: Reductive Amination of (3-Fluoro-2-formyl-4-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Key Transformation for Modern Drug Discovery

In the landscape of medicinal chemistry and drug development, the synthesis of complex molecular architectures with high precision is paramount. Arylboronic acids are pivotal building blocks, largely due to their role in palladium-catalyzed cross-coupling reactions. Among these, (3-Fluoro-2-formyl-4-methylphenyl)boronic acid has emerged as a particularly valuable reagent. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the formyl group serves as a versatile handle for further chemical modifications.[1][2] One of the most powerful and frequently employed transformations for such an aldehyde-bearing scaffold is reductive amination.

This one-pot reaction provides a direct and efficient pathway to synthesize secondary and tertiary amines, which are ubiquitous structural motifs in pharmaceuticals.[3] The process involves the initial formation of an imine or iminium ion from the aldehyde and a primary or secondary amine, followed by its immediate reduction to the corresponding amine. This application note provides a detailed protocol and in-depth scientific rationale for the reductive amination of this compound, a cornerstone reaction for generating diverse libraries of drug-like molecules.

The Mechanism of Reductive Amination: A Symphony of Controlled Reactivity

The success of a one-pot reductive amination hinges on the careful selection of a reducing agent that selectively reduces the iminium ion intermediate in the presence of the starting aldehyde. Sodium triacetoxyborohydride, NaBH(OAc)₃, often abbreviated as STAB, is the reagent of choice for this transformation due to its mild nature and excellent chemoselectivity.[3][4][5]

The reaction proceeds through two key stages:

  • Iminium Ion Formation: The reaction commences with the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. Under the typically neutral or weakly acidic reaction conditions, this intermediate readily dehydrates to form an iminium ion. The formation of the iminium ion is a crucial equilibrium step.

  • Hydride Reduction: Sodium triacetoxyborohydride then delivers a hydride ion to the electrophilic carbon of the iminium ion, yielding the final amine product. The steric bulk and electron-withdrawing acetate groups of STAB moderate its reactivity, preventing the significant reduction of the starting aldehyde.[6] This selectivity is the cornerstone of the high efficiency of this one-pot procedure.[1][3]

Reductive_Amination_Mechanism cluster_1 Iminium Ion Formation cluster_2 Reduction Start Aldehyde Ar-CHO This compound Amine R¹R²NH (Primary or Secondary Amine) Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + R¹R²NH STAB NaBH(OAc)₃ (Sodium Triacetoxyborohydride) Iminium Iminium Ion [Ar-CH=NR¹R²]⁺ Hemiaminal->Iminium - H₂O Product Amine Product Ar-CH₂-NR¹R² Iminium->Product + NaBH(OAc)₃ (Hydride Transfer) End

Figure 1: Mechanism of Reductive Amination.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the reductive amination of this compound with a primary or secondary amine using sodium triacetoxyborohydride.

Reagents and Materials
ReagentCAS NumberMolecular Weight ( g/mol )RolePurity
This compound871126-15-7181.96Aldehyde Substrate>97%
Amine (Primary or Secondary)VariesVariesNucleophile>98%
Sodium Triacetoxyborohydride (STAB)56553-60-7211.94Reducing Agent>95%
1,2-Dichloroethane (DCE), Anhydrous107-06-298.96Solvent>99.8%
Dichloromethane (DCM), Anhydrous75-09-284.93Solvent (alternative)>99.8%
Saturated Aqueous Sodium Bicarbonate (NaHCO₃) Solution144-55-884.01Quenching and Work-upN/A
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37Drying AgentN/A
Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Solvent and Amine Addition: Dissolve the starting material in anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM) to a concentration of approximately 0.1 M. Add the desired primary or secondary amine (1.1-1.2 eq).

  • Iminium Formation (Optional Pre-stirring): Stir the mixture at room temperature for 20-30 minutes. This pre-stirring period can facilitate the formation of the imine/iminium ion intermediate, although it is often not strictly necessary for reactive aldehydes.

  • Addition of Reducing Agent: To the stirred solution, add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature. The addition should be done carefully to control any potential exotherm.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-16 hours).

  • Work-up:

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Experimental_Workflow Start Start Setup 1. Reaction Setup - Add boronic acid to a dry flask - Inert atmosphere (N₂ or Ar) Start->Setup Addition 2. Solvent & Amine Addition - Dissolve in anhydrous DCE or DCM - Add amine (1.1-1.2 eq) Setup->Addition PreStir 3. Iminium Formation (Optional) - Stir at room temperature for 20-30 min Addition->PreStir Reduction 4. Add Reducing Agent - Add STAB (1.5 eq) portion-wise PreStir->Reduction Monitor 5. Reaction Monitoring - Stir at room temperature (2-16 h) - Monitor by TLC or LC-MS Reduction->Monitor Workup 6. Work-up - Quench with sat. NaHCO₃ - Extract with DCM - Dry and concentrate Monitor->Workup Purification 7. Purification - Column Chromatography or - Recrystallization Workup->Purification End Pure Product Purification->End

Figure 2: Experimental Workflow for Reductive Amination.

Purification

The crude product, an aminomethyl-substituted phenylboronic acid, possesses both a basic amino group and an acidic boronic acid moiety. This amphoteric nature can present challenges for purification.

  • Silica Gel Chromatography: This is often the most effective method. A gradient elution system, starting with a non-polar solvent system (e.g., ethyl acetate/hexanes) and gradually increasing the polarity with a more polar solvent (e.g., methanol), is typically employed. It may be beneficial to add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to prevent streaking of the basic amine product on the acidic silica gel.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, ethanol/water) can be an effective purification technique.[7]

  • Acid-Base Extraction: A carefully controlled acid-base workup can sometimes be used for purification.[8] However, care must be taken as the boronic acid is also acidic.

Trustworthiness and Self-Validation: Ensuring Success

To ensure the reliability and success of this protocol, several key aspects should be considered:

  • Reagent Quality: The use of anhydrous solvents and high-purity reagents is critical. Sodium triacetoxyborohydride is moisture-sensitive, and its efficacy can be diminished by the presence of water.[9]

  • Inert Atmosphere: While not always strictly necessary for small-scale reactions, maintaining an inert atmosphere minimizes the potential for side reactions, particularly with sensitive amines.

  • Monitoring the Reaction: Close monitoring by TLC or LC-MS is essential to determine the reaction endpoint. Over-running the reaction is generally not detrimental, but incomplete reactions will necessitate more challenging purifications.

  • Characterization: The final product should be thoroughly characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity. The presence of the benzylic CH₂ protons and the disappearance of the aldehyde proton in the ¹H NMR spectrum are key diagnostic indicators of a successful reaction.

Concluding Remarks

The reductive amination of this compound is a robust and highly versatile transformation that provides access to a wide array of functionalized building blocks for drug discovery and development. The use of sodium triacetoxyborohydride ensures a mild and selective reaction, compatible with the boronic acid functionality. By following the detailed protocol and considering the key validation points outlined in these application notes, researchers can confidently and efficiently synthesize novel amine derivatives, accelerating the pace of innovation in medicinal chemistry.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols: Sodium Triacetoxyborohydride in Reductive Amination of Aldehydes vs. Ketones.
  • Myers, A. (n.d.). Chemistry 115: Reductive Amination. Harvard University.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. PubMed. Retrieved from [Link]

  • Reddit. (2017, December 19). Purification of boronic acids? r/chemistry. Retrieved from [Link]

  • Autechem. (n.d.). The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis. Retrieved from [Link]

  • ResearchGate. (2016, December 28). Can I remove boronic acid using Work up process?. Retrieved from [Link]

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Cross-coupling reactions involving fluorinated phenylboronic acids

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Cross-Coupling Reactions Involving Fluorinated Phenylboronic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science, imparting profound effects on metabolic stability, binding affinity, and electronic properties. Fluorinated phenylboronic acids have emerged as indispensable building blocks for introducing these fluorinated motifs. This guide provides a comprehensive overview of their application in two of the most powerful cross-coupling methodologies: the Palladium-catalyzed Suzuki-Miyaura reaction for C-C bond formation and the Copper-catalyzed Chan-Lam reaction for C-N and C-O bond formation. Moving beyond simple procedural lists, this document delves into the causality behind experimental choices, offering detailed, field-proven protocols and troubleshooting guidance to empower researchers to successfully implement these critical transformations.

Part 1: Foundational Concepts

The Unique Influence of Fluorine

The substitution of hydrogen with fluorine in an active pharmaceutical ingredient (API) can dramatically alter its pharmacological profile. The high electronegativity and small size of the fluorine atom can modulate the acidity/basicity of nearby functional groups, influence conformation, and enhance binding interactions with target proteins. Furthermore, the strength of the C-F bond often blocks sites of metabolic oxidation, increasing the drug's half-life and bioavailability. These unique properties make fluorinated aryl scaffolds highly desirable in medicinal chemistry.[1]

Fluorinated Phenylboronic Acids: Properties and Challenges

Phenylboronic acids are generally stable, crystalline solids that are relatively easy to handle.[2] However, their stability can be compromised, particularly in the case of polyfluorinated or ortho-fluorinated derivatives.[3] Researchers must be aware of two primary decomposition pathways:

  • Protodeboronation: The cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This side reaction is often accelerated by heat, strong bases, and even certain palladium catalysts, particularly those with bulky ligands.[4][5][6] Using masked reagents like MIDA boronates can mitigate this issue by slowly releasing the boronic acid under reaction conditions.[7]

  • Dehydration: Boronic acids can undergo thermal dehydration to form cyclic trimeric anhydrides known as boroxines.[2][8] While boroxines are often competent coupling partners themselves, this process changes the reagent's molecular weight and stoichiometry, necessitating careful consideration during reaction setup.

Key Cross-Coupling Methodologies

Two primary reactions dominate the use of fluorinated phenylboronic acids:

  • Suzuki-Miyaura Coupling: A Nobel Prize-winning, palladium-catalyzed reaction that forms a C-C bond between an organoboron compound and an organohalide (or triflate).[4][9][10] Its reliability, functional group tolerance, and the low toxicity of boron byproducts have made it one of the most widely used reactions in organic synthesis.[11][12]

  • Chan-Lam Coupling: A copper-catalyzed reaction that forms C-N or C-O bonds, coupling a boronic acid with an amine or alcohol.[13][14] It serves as a powerful complement to palladium-catalyzed methods like the Buchwald-Hartwig amination, with the significant advantage that it can often be run at room temperature and open to the air.[13][15]

Part 2: Mechanistic Insights & Experimental Design

A successful cross-coupling reaction depends on the rational selection of catalyst, ligand, base, and solvent. Understanding the role of each component is critical for optimizing reaction outcomes, especially when dealing with electronically demanding fluorinated substrates.

The Suzuki-Miyaura Reaction: A Deeper Look

The reaction proceeds through a catalytic cycle involving a Pd(0)/Pd(II) manifold. The electron-withdrawing nature of fluorine substituents on the phenylboronic acid can present unique challenges and opportunities.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle cluster_reagents Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar¹-Pd(II)-X L₂ (Oxidative Addition Product) Pd0->OxAdd Oxidative Addition (+ Ar¹-X) OxAdd->A Transmetal Ar¹-Pd(II)-Ar² L₂ (Diaryl Complex) Transmetal->B RedElim Ar¹-Ar² (Coupled Product) A->Transmetal Transmetalation (+ [Ar²B(OH)₃]⁻) B->Pd0 Reductive Elimination B->RedElim ArX Ar¹-X (Halide) Boronic Ar²-B(OH)₂ (Fluorinated) + Base Chan_Lam_Cycle Proposed Chan-Lam Catalytic Cycle (NuH = Amine/Alcohol) CuII_1 L₂Cu(II) CuII_2 L₂Cu(II)(NuH) CuII_1->CuII_2 + Nu-H (Amine/Alcohol) CuIII L₂Cu(III)(Ar)(Nu) CuII_2->CuIII + Ar-B(OH)₂ (Transmetalation) CuII_3 L₂Cu(II)(Ar) CuII_3->CuIII Alternative Pathway Product Ar-Nu (Coupled Product) CuIII->Product Reductive Elimination Product->CuII_1 + 2H⁺, [O]

Caption: A proposed catalytic cycle for the Chan-Lam cross-coupling reaction.

  • Mechanism: The precise mechanism is complex and debated, but it is generally accepted to involve a Cu(II) active species. [13]The reaction is believed to proceed through coordination of the amine or alcohol (N-H or O-H) to the copper center, followed by transmetalation with the boronic acid to form a Cu(III) intermediate. This intermediate then undergoes reductive elimination to form the desired C-N or C-O bond and a Cu(I) species, which is re-oxidized to Cu(II) by an oxidant, often oxygen from the air. [15]* Reaction Conditions:

    • Copper Source: Copper(II) acetate (Cu(OAc)₂) is the most common catalyst, though other salts like Cu(OTf)₂ or CuCl can also be effective. [16][17][18] * Base/Ligand: A mild base, often a tertiary amine like pyridine or triethylamine, is typically used. In many cases, pyridine can serve as both a base and a ligand for the copper center. [17] * Solvent & Atmosphere: The reaction is frequently run in solvents like dichloromethane (DCM) or methanol. [17][19]A key advantage is its tolerance to air, which provides the terminal oxidant for catalyst turnover, simplifying the experimental setup compared to the strict inert atmosphere requirements of many palladium-catalyzed reactions. [15]

Part 3: Application Protocols

General Laboratory Practice: For all palladium-catalyzed reactions, standard inert atmosphere techniques (Schlenk line or glovebox) should be used. Solvents must be degassed by sparging with nitrogen or argon for 15-30 minutes prior to use. Chan-Lam couplings can typically be set up on the benchtop open to the air.

Protocol 1: Standard Suzuki-Miyaura Coupling of 4-Fluorophenylboronic Acid and 1-Bromo-4-methoxybenzene

This protocol describes a robust, general procedure for a standard C-C bond formation.

Materials:

  • 1-Bromo-4-methoxybenzene (1.0 mmol, 1.0 equiv)

  • 4-Fluorophenylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • Sodium Carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv)

  • Toluene (5 mL, degassed)

  • Water (2 mL, degassed)

  • Round-bottom flask with stir bar

  • Condenser and inert gas inlet (N₂ or Ar)

Procedure:

  • Setup: To a dry round-bottom flask, add the aryl bromide (1.0 mmol), 4-fluorophenylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (0.03 mmol).

  • Inerting: Seal the flask with a septum, and purge with nitrogen or argon for 10-15 minutes.

  • Solvent Addition: Add the degassed toluene (5 mL) via syringe.

  • Base Addition: In a separate vial, dissolve the Na₂CO₃ (2.0 mmol) in degassed water (2 mL). Add this aqueous solution to the reaction mixture via syringe.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring under a positive pressure of inert gas.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours). [11]7. Work-up: Cool the reaction to room temperature. Add ethyl acetate (20 mL) and water (10 mL). Separate the organic layer.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel. [11]

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling of 3,5-Difluorophenylboronic Acid and 4-Chloroanisole

This protocol is adapted for a more challenging coupling involving an electron-deficient boronic acid and a less reactive aryl chloride, utilizing microwave heating to accelerate the reaction.

Materials:

  • 4-Chloroanisole (0.5 mmol, 1.0 equiv)

  • 3,5-Difluorophenylboronic acid (0.75 mmol, 1.5 equiv)

  • PdCl₂(dppf)-CH₂Cl₂ adduct (0.015 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (1.5 mmol, 3.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture, 3 mL)

  • Microwave reaction vial with stir bar

Procedure:

  • Setup: To a microwave reaction vial, add the aryl chloride (0.5 mmol), 3,5-difluorophenylboronic acid (0.75 mmol), PdCl₂(dppf) catalyst, and K₂CO₃ base. [11]2. Solvent Addition: Add the 3 mL of 4:1 Dioxane/H₂O solvent mixture.

  • Sealing: Securely seal the vial with a cap.

  • Reaction: Place the vial in a microwave reactor and heat to 140 °C for 30-60 minutes. [11]5. Work-up & Purification: After cooling, the work-up and purification follow the same steps (7-9) as described in Protocol 1.

Protocol 3: Chan-Lam N-Arylation of Benzimidazole with 3,5-Difluorophenylboronic Acid

This protocol demonstrates a typical C-N bond formation using copper catalysis.

Materials:

  • Benzimidazole (1.0 mmol, 1.0 equiv)

  • 3,5-Difluorophenylboronic acid (1.5 mmol, 1.5 equiv)

  • Copper(II) Acetate (Cu(OAc)₂) (0.2 mmol, 20 mol%)

  • Pyridine (2.0 mmol, 2.0 equiv)

  • Dichloromethane (DCM), 10 mL

  • Reaction flask with stir bar

Procedure:

  • Setup: To a flask, add benzimidazole (1.0 mmol), 3,5-difluorophenylboronic acid (1.5 mmol), and Cu(OAc)₂ (0.2 mmol).

  • Solvent & Base Addition: Add DCM (10 mL) and pyridine (2.0 equiv).

  • Reaction: Stir the resulting suspension vigorously at room temperature, open to the air, for 24-48 hours. The mixture will typically turn from blue to green.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove copper salts, washing with DCM.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Reaction Monitoring & Troubleshooting

Real-time or periodic analysis of the reaction is crucial for optimization and troubleshooting. Techniques like TLC, GC-MS, LC-MS, and NMR spectroscopy are invaluable for tracking the consumption of starting materials and the formation of products and byproducts. [20][21][22] Table 2: Troubleshooting Guide for Cross-Coupling Reactions

Observation Potential Cause(s) Suggested Solution(s)
No or Low Conversion 1. Inactive Pd(0) catalyst (oxidized).2. Base is not strong enough.3. Ligand is inappropriate for the substrate.4. Reaction temperature is too low. 1. Ensure solvents are properly degassed; use a fresh catalyst.2. Switch to a stronger base (e.g., K₃PO₄ or Cs₂CO₃).3. Screen a panel of bulky, electron-rich ligands (see Table 1).4. Increase temperature or switch to microwave heating.
Significant Protodeboronation 1. Boronic acid is unstable under the conditions.2. Reaction is too slow, allowing decomposition to dominate.3. Bulky ligand promotes the side reaction. [5] 1. Use the corresponding MIDA boronate or trifluoroborate salt.2. Use a more active catalyst/ligand system to accelerate coupling.3. Switch to a slightly less bulky ligand or lower the reaction temperature.
Formation of Homocoupled Boronic Acid Product (Ar²-Ar²) 1. Presence of oxygen in Suzuki reaction.2. In Chan-Lam, can occur as a side reaction. 1. Thoroughly degas all solvents and reagents.2. In Chan-Lam, try adding a different ligand or changing the solvent.

| Stalled Reaction | 1. Catalyst deactivation.2. Product inhibition. | 1. Add a fresh portion of catalyst.2. Dilute the reaction mixture with more solvent. |

Experimental Workflow Visualization

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Weigh Reagents (Halide, Boronic Acid, Catalyst, Base) C Combine Reagents & Solvents Under Inert Atmosphere* A->C B Degas Solvents (N₂ or Ar Purge) B->C D Heat & Stir (Conventional or Microwave) C->D note *Inert atmosphere is critical for Suzuki-Miyaura, but often not required for Chan-Lam. E Monitor Progress (TLC, LC-MS) D->E F Quench Reaction & Perform Liquid-Liquid Extraction E->F G Dry, Filter & Concentrate Organic Phase F->G H Purify via Column Chromatography G->H I Characterize Product (NMR, MS) H->I

Caption: A generalized experimental workflow for cross-coupling reactions.

References

  • Application Notes and Protocols for Suzuki Coupling using 3-Chloro-4-fluorophenylboronic acid. Benchchem.
  • Application Notes and Protocols for the Synthesis of 4-Fluoro-4'-methyl-1,1'-biphenyl via Suzuki-Miyaura Coupling. Benchchem.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.
  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. DSpace@UBC.
  • Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Vapourtec.
  • A Comparative Guide to the Kinetic Analysis of Cross-Coupling Reactions: A Focus on Butyl Vinyl Telluride. Benchchem.
  • Innovative Copper-Based Heterogeneous Catalyst for Chan–Lam Cross-Coupling. MDPI.
  • Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids. ScienceDirect.
  • The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions.
  • Copper(II) Fluoride a New Efficient Promoter of Chan-Lam-Evans Coupling. Periodica Polytechnica Chemical Engineering.
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
  • Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. University of British Columbia.
  • Palladium‐catalyzed cross‐coupling of pentafluorophenyl boronic acid...
  • Copper-Catalyzed Chan-Lam Coupling between Sulfonyl Azides and Boronic Acids at Room Temper
  • Bulky ligands promote palladium-catalyzed protodeboronation.
  • Chan-Lam Coupling. Organic Chemistry Portal.
  • Suzuki–Miyaura Coupling. The Royal Society of Chemistry.
  • Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. SpringerLink.
  • CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. The Royal Society of Chemistry.
  • Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls.
  • Phenylboronic acid. Wikipedia.
  • Various ligands for Suzuki‐Miyaura cross‐coupling reaction.
  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.
  • Palladium catalyzed couplings. Chemistry LibreTexts.
  • Fluorinated Aryl Boronates as Building Blocks in Organic Synthesis.
  • Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Royal Society of Chemistry.
  • Chan–Lam coupling. Wikipedia.
  • Effect of new catalyst in Chan–Lam coupling of phenyl boronic acid 10...
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • (PDF) Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.

Sources

Application Note: Navigating the Challenge of Electron-Deficient Boronic Acids in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Strategic Ligand Selection and Protocol Optimization

Introduction: The Electron-Deficient Dilemma

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, celebrated for its power in constructing C-C bonds with remarkable functional group tolerance.[1][2] This Nobel Prize-winning transformation is fundamental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3] The reaction's success hinges on a delicate interplay between a palladium catalyst, a base, and the two coupling partners: an organohalide and an organoboron species.

However, when one of these partners is an electron-deficient boronic acid—a class of substrates increasingly important for accessing novel chemical space—the reaction's efficiency can plummet. These substrates present a dual challenge: their reduced nucleophilicity slows the critical transmetalation step, and they are often highly susceptible to a yield-destroying side reaction, protodeboronation.[4][5]

This guide provides researchers, scientists, and drug development professionals with an in-depth, mechanistically-grounded framework for overcoming these obstacles. We will move beyond simple protocol recitation to explain the causality behind experimental choices, empowering you to rationally select the optimal ligand and conditions for your challenging Suzuki-Miyaura coupling.

The Mechanistic Hurdle: Why Electron-Deficient Boronic Acids are "Difficult"

To solve the problem, we must first understand it at a molecular level. The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle.[6][7][8]

Suzuki_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add R¹-X pd2_halide R¹-Pd(II)L₂-X ox_add->pd2_halide transmetal Transmetalation (Rate-Limiting Step) pd2_halide->transmetal [R²B(OH)₃]⁻ pd2_biaryl R¹-Pd(II)L₂-R² transmetal->pd2_biaryl pd2_biaryl->pd0 red_elim Reductive Elimination pd2_biaryl->red_elim product R¹-R² red_elim->product center

Figure 1: The Suzuki-Miyaura Catalytic Cycle

The two most critical steps influenced by our choice of reactants and ligands are:

  • Oxidative Addition : The palladium(0) catalyst inserts into the carbon-halide bond of the electrophile (R¹-X). Electron-rich ligands on the palladium center accelerate this step.[9]

  • Transmetalation : The organic group (R²) is transferred from the boron atom to the palladium(II) center. This step requires the activation of the boronic acid by a base to form a more nucleophilic boronate species.[6][10][11]

With electron-deficient boronic acids, the R² group is less nucleophilic due to the pull of electron-withdrawing substituents. This intrinsic property makes it less willing to transfer to the palladium center, causing the transmetalation step to become sluggish and often rate-limiting .[4]

This slowdown has a perilous consequence. The activated boronate species, waiting in solution, is vulnerable to protodeboronation , where a proton source (often water) cleaves the C-B bond, destroying the starting material and halting the catalytic cycle.[3][5]

Therefore, our strategy must be twofold:

  • Select a ligand that accelerates the key catalytic steps to outcompete protodeboronation.

  • Optimize reaction conditions to favor the desired coupling pathway.

Strategic Ligand Selection: A Framework for Success

The ligand is not a passive spectator; it is the primary tool for tuning the catalyst's reactivity. Ligands exert their influence through a combination of electronic and steric effects. For electron-deficient boronic acids, the ideal ligand should possess features that promote both the oxidative addition and the subsequent, challenging C-C bond formation.

Ligand_Selection Figure 2: Ligand Selection Workflow start Challenge: Coupling with Electron-Deficient Boronic Acid initial_choice Initial Ligand Class Selection start->initial_choice buchwald Bulky, Electron-Rich Monodentate Phosphines (e.g., SPhos, XPhos, RuPhos) initial_choice->buchwald Good Starting Point nhc N-Heterocyclic Carbenes (NHCs) (e.g., IPr, SIMes) initial_choice->nhc For Unreactive Electrophiles buchwald_why Why? Excellent balance of steric bulk and electron-donating ability. Accelerates reductive elimination and stabilizes catalyst. buchwald->buchwald_why optimization Reaction Optimization buchwald->optimization nhc_why Why? Strongest σ-donors. Superior for accelerating oxidative addition, especially with challenging electrophiles (e.g., aryl chlorides). nhc->nhc_why nhc->optimization success Successful Coupling optimization->success High Yield troubleshoot Troubleshoot: Low Yield or Protodeboronation optimization->troubleshoot Poor Result

Figure 2: Ligand Selection Workflow
Key Ligand Classes

For this specific challenge, two classes of ligands have proven most effective:

  • Bulky, Electron-Rich Monodentate Phosphines (Buchwald-type Ligands) : This class, including well-known ligands like SPhos, XPhos, and RuPhos , represents the gold standard for many challenging Suzuki couplings.[1][12]

    • Electronic Effect : They are strong electron donors, which increases the electron density on the palladium center, facilitating the rate-limiting oxidative addition step, especially with less reactive electrophiles like aryl chlorides.[7][13]

    • Steric Effect : Their significant bulk promotes the formation of a highly reactive, monoligated palladium species.[14] This steric pressure also accelerates the final reductive elimination step to release the product and regenerate the catalyst.[6]

  • N-Heterocyclic Carbenes (NHCs) : NHCs have emerged as powerful alternatives to phosphines.[15] Ligands such as IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) and SIMes (1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene) are exceptionally strong σ-donors.

    • Superior Electronic Donation : NHCs are typically more electron-donating than even the most electron-rich phosphines.[9][15] This makes them exceptionally effective at promoting the oxidative addition of very unreactive electrophiles like aryl chlorides.

    • Steric Tunability : Like phosphines, the steric profile of NHCs can be modified to enhance catalytic activity and stability.[15]

Ligand ClassRepresentative ExamplesKey FeaturesPrimary Application for Electron-Deficient Boronic Acids
Monodentate Phosphines SPhos, XPhos, RuPhos, tBu₃P• Strong electron donors• High steric bulk• Promote fast reductive eliminationExcellent general-purpose ligands for a wide range of aryl halide and triflate partners. A robust first choice for screening.[1][4]
N-Heterocyclic Carbenes IPr, SIMes, IAd• Exceptionally strong σ-donors• Sterically demanding• Promote fast oxidative additionThe go-to choice when coupling with particularly unreactive electrophiles, such as electron-rich or sterically hindered aryl chlorides.[9][15][16]

Field-Proven Protocol: Suzuki-Miyaura Coupling of an Electron-Deficient Boronic Acid

This protocol provides a robust starting point for the coupling of an aryl halide with an electron-deficient boronic acid using a Buchwald-type ligand and precatalyst system.

Materials & Reagents
  • Aryl Halide: (1.0 equiv)

  • Electron-Deficient Boronic Acid: (1.2–1.5 equiv)

  • Palladium Precatalyst: XPhos Pd G3 (0.5–2 mol%)

  • Base: Potassium phosphate (K₃PO₄), finely powdered and dried (2.0–3.0 equiv)

  • Solvent: Dioxane / H₂O (10:1), degassed

  • Equipment: Oven-dried reaction vial with a magnetic stir bar, septum cap, needles, syringes, inert gas line (Argon or Nitrogen).

Step-by-Step Methodology
  • Vessel Preparation (Under Ambient Atmosphere):

    • To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the electron-deficient boronic acid (1.2 equiv), and finely powdered K₃PO₄ (2.5 equiv).

    • Causality Check: Using a slight excess of the boronic acid can help compensate for any protodeboronation.[4] A strong base like K₃PO₄ is crucial for activating the less nucleophilic boronic acid for transmetalation.[4]

  • Inerting the System:

    • Seal the vial with a septum cap.

    • Insert a needle connected to a vacuum/inert gas manifold.

    • Evacuate the vial under vacuum and backfill with argon or nitrogen. Repeat this cycle 3-5 times to ensure a completely oxygen-free atmosphere.

    • Causality Check: Oxygen can oxidize the Pd(0) catalyst and phosphine ligands, leading to catalyst deactivation and side reactions like boronic acid homocoupling.[4][8]

  • Reagent Addition (Under Inert Atmosphere):

    • Briefly remove the septum cap under a positive pressure of inert gas and add the palladium precatalyst (e.g., XPhos Pd G3, 1 mol%).

    • Causality Check: Using a modern precatalyst like a G3 palladacycle ensures the rapid and efficient generation of the active Pd(0) species in solution.[4]

    • Reseal the vial and add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The final concentration should be between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction Execution:

    • Place the sealed vial in a preheated oil bath or heating block set to the desired temperature (typically 80–110 °C).

    • Stir the reaction mixture vigorously.

    • Causality Check: Higher temperatures are often required to overcome the activation energy of the slow transmetalation step associated with electron-deficient substrates.[4]

  • Monitoring and Workup (Self-Validation):

    • In-Process Control: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing by TLC, GC-MS, or LC-MS to check for the consumption of the limiting starting material.

    • Workup: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel to isolate the desired biaryl product.

Troubleshooting Guide

Even with a robust protocol, challenges can arise. This guide provides a logical framework for diagnosing and solving common issues.

Troubleshooting Figure 3: Troubleshooting Flowchart start Problem Observed low_yield Low Yield / No Reaction start->low_yield proto Significant Protodeboronation (byproduct observed by MS) start->proto cause_ly1 Cause: Slow Transmetalation low_yield->cause_ly1 cause_ly2 Cause: Inactive Catalyst low_yield->cause_ly2 cause_p1 Cause: Water/Proton Source proto->cause_p1 cause_p2 Cause: Reaction Too Slow proto->cause_p2 sol_ly1a Solution: • Increase Temperature • Use Stronger Base (Cs₂CO₃) • Switch to more e⁻-rich ligand (NHC) cause_ly1->sol_ly1a sol_ly2a Solution: • Ensure rigorous inert atmosphere • Use fresh precatalyst cause_ly2->sol_ly2a sol_p1a Solution: • Use rigorously dry solvents • Use boronic ester (pinacol, MIDA) • Use anhydrous base (KF) cause_p1->sol_p1a sol_p2a Solution: • Increase catalyst loading • Increase temperature • Use more active ligand cause_p2->sol_p2a

Figure 3: Troubleshooting Flowchart

Conclusion

Successfully performing Suzuki-Miyaura reactions with electron-deficient boronic acids is not a matter of chance, but of rational design. By understanding the mechanistic bottlenecks—namely, slow transmetalation and competing protodeboronation—researchers can make informed decisions. The strategic selection of bulky, electron-rich ligands, such as the Buchwald phosphines or potent N-heterocyclic carbenes, is the single most critical factor. These ligands directly address the electronic and steric requirements of the catalyst to accelerate the desired reaction pathway. When this ligand strategy is combined with the careful optimization of bases, solvents, and temperature, even the most challenging substrates can be coupled efficiently, opening doors to new frontiers in chemical synthesis and drug discovery.

References

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  • Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters - ACS Publications. [Link]

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  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing). [Link]

  • Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. [Link]

  • A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. PMC - PubMed Central. [Link]

  • Which conditions are favorable for the efficient Suzuki coupling? ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in Suzuki Reactions with (3-Fluoro-2-formyl-4-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource addresses a common and challenging issue: low yields in Suzuki-Miyaura cross-coupling reactions when using sterically hindered and electronically complex substrates such as (3-Fluoro-2-formyl-4-methylphenyl)boronic acid. Our goal is to provide you with not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental design and troubleshooting efforts.

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, prized for its versatility in forming C-C bonds.[1][2][3][4] However, its success is highly dependent on the subtle interplay of substrates, catalysts, ligands, bases, and solvents.[5][6][7] The specific boronic acid , this compound, presents a trifecta of challenges:

  • Steric Hindrance: The ortho-formyl group significantly impedes the approach of the boronic acid to the palladium center.

  • Electronic Effects: The electron-withdrawing nature of both the fluoro and formyl groups can decrease the nucleophilicity of the arylboronic acid, potentially slowing down the crucial transmetalation step.[8]

  • Potential for Side Reactions: The presence of the aldehyde functionality introduces the possibility of unwanted side reactions under basic conditions.

This guide is structured in a question-and-answer format to directly address the problems you may be encountering.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm seeing very low conversion of my starting materials. What are the likely culprits related to my specific boronic acid?

Low conversion is a common issue, and with a substrate like this compound, the causes are often multifaceted. Let's break down the possibilities.

Answer: The low reactivity of your boronic acid likely stems from a combination of steric hindrance and electronic deactivation. The ortho-formyl group creates a significant steric shield around the boron center, making it difficult for it to coordinate with the palladium catalyst for the transmetalation step. Additionally, the electron-withdrawing effects of the formyl and fluoro groups reduce the electron density on the aromatic ring, making the carbon atom attached to boron less nucleophilic and thus less reactive in the transmetalation process.

To address this, a systematic optimization of your reaction conditions is necessary. The following flowchart outlines a logical troubleshooting workflow:

Troubleshooting_Low_Conversion Start Low Conversion Observed Catalyst_System Step 1: Re-evaluate Catalyst System - Increase catalyst loading (e.g., to 2-5 mol%) - Switch to a more active pre-catalyst - Choose a suitable ligand Start->Catalyst_System Base_Solvent Step 2: Optimize Base and Solvent - Use a stronger, non-nucleophilic base - Screen different solvent systems (e.g., polar aprotic, ethereal) Catalyst_System->Base_Solvent If no improvement Success Improved Yield Catalyst_System->Success If yield improves Temperature Step 3: Adjust Reaction Temperature - Gradually increase temperature - Monitor for decomposition Base_Solvent->Temperature If no improvement Base_Solvent->Success If yield improves Boronic_Acid_Stability Step 4: Check Boronic Acid Stability - Consider using a boronate ester - Minimize reaction time Temperature->Boronic_Acid_Stability If no improvement Temperature->Success If yield improves Boronic_Acid_Stability->Success If yield improves Failure Yield Still Low Consider alternative coupling strategy Boronic_Acid_Stability->Failure If no improvement

Caption: Troubleshooting workflow for low conversion.

Q2: I'm observing significant amounts of side products, particularly the deborylated arene (3-fluoro-2-formyl-4-methylbenzene) and homo-coupled biaryl from my boronic acid. How can I suppress these side reactions?

The formation of these side products points to specific mechanistic pathways that are competing with your desired cross-coupling.

Answer: The two main side reactions you're observing are protodeboronation and homo-coupling.

  • Protodeboronation: This is the cleavage of the C-B bond by a proton source, leading to the formation of the corresponding arene.[9] With electron-deficient boronic acids, this process can be accelerated, especially in the presence of water and a strong base.

  • Homo-coupling: This is the coupling of two molecules of your boronic acid to form a symmetrical biaryl. This side reaction is often promoted by the presence of Pd(II) species in the reaction mixture, which can arise from incomplete reduction of a Pd(II) precatalyst or from oxidative processes if the reaction is not kept strictly anaerobic.[10][11] The presence of oxygen can also lead to an increase in homo-coupling.[10]

The following table summarizes strategies to mitigate these side reactions:

Side ReactionProbable CauseRecommended Solution
Protodeboronation Presence of excess water; prolonged reaction times at high temperatures; strong bases.Use anhydrous solvents and reagents; consider using a milder base like K₃PO₄ or CsF; minimize reaction time.[12][13]
Homo-coupling Presence of oxygen; incomplete reduction of Pd(II) precatalyst; high concentration of boronic acid.Rigorously degas all solvents and reagents and maintain an inert atmosphere (Argon or Nitrogen); use a Pd(0) source or a precatalyst that rapidly reduces to Pd(0); consider using a slight excess of the aryl halide relative to the boronic acid.[10][11][14]

Here is a diagram illustrating the competition between the desired Suzuki coupling and the undesired side reactions:

Reaction_Pathways cluster_main Suzuki Catalytic Cycle cluster_side Side Reactions OxAdd Oxidative Addition (Ar-X + Pd(0)) Transmetalation Transmetalation (Ar-Pd(II)-X + Ar'-B(OH)₂) OxAdd->Transmetalation RedElim Reductive Elimination (Ar-Pd(II)-Ar') Transmetalation->RedElim Boronic_Acid This compound RedElim->OxAdd Regenerates Pd(0) Product Desired Product (Ar-Ar') RedElim->Product Protodeboronation Protodeboronation (+ H₂O, base) Boronic_Acid->Protodeboronation Homo_coupling Homo-coupling (+ Pd(II), O₂) Boronic_Acid->Homo_coupling Deborylated_Product 3-Fluoro-2-formyl-4-methylbenzene Protodeboronation->Deborylated_Product Homo_coupled_Product Symmetrical Biaryl Homo_coupling->Homo_coupled_Product

Caption: Competing reaction pathways in the Suzuki coupling.

Q3: Which catalyst and ligand combination would you recommend for this challenging substrate?

Standard catalyst systems like Pd(PPh₃)₄ may not be effective for sterically hindered and electron-deficient boronic acids.

Here are some recommended catalyst/ligand systems:

Catalyst/PrecatalystLigandRationale
Pd₂(dba)₃ or Pd(OAc)₂SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)Highly active for sterically demanding couplings.[15]
Pd₂(dba)₃ or Pd(OAc)₂XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)Excellent for electron-poor boronic acids and sterically hindered substrates.[15]
Buchwald G3 or G4 Precatalysts(Integrated ligand, e.g., SPhos or XPhos)Air- and moisture-stable precatalysts that provide a reliable source of active Pd(0).[10]
PEPPSI™-IPr or -IPr-IPent(N-Heterocyclic Carbene ligand)Highly active for coupling aryl chlorides and other challenging substrates.[12]

It is often beneficial to perform a small-scale screen of a few different ligands to identify the optimal choice for your specific coupling partners.[10][16]

Q4: What is the best choice of base and solvent for this reaction?

The choice of base and solvent is critical for activating the boronic acid and ensuring the solubility of all reaction components.

Answer: The base plays a crucial role in the Suzuki reaction by activating the boronic acid to form a more nucleophilic boronate species, which then undergoes transmetalation.[12] For your challenging substrate, a stronger base is likely required to facilitate this step. However, very strong bases like NaOH or NaOMe in protic solvents can promote protodeboronation.

Recommended Bases:

  • Potassium Phosphate (K₃PO₄): A strong, non-nucleophilic base that is often effective for hindered couplings.

  • Cesium Carbonate (Cs₂CO₃): Another strong base that can be very effective.

  • Cesium Fluoride (CsF): A milder base that can be effective and may help to minimize protodeboronation.

Recommended Solvents:

A polar aprotic solvent is generally a good starting point. Often, a mixture of an organic solvent and water is used, but for your substrate, minimizing water might be beneficial to reduce protodeboronation.

  • Dioxane/Water or THF/Water: Classical solvent systems for Suzuki couplings.

  • Toluene or CPME (Cyclopentyl methyl ether): Less polar solvents that can be effective with the right base and ligand combination.

  • DMF or DMAc: Polar aprotic solvents that can aid in the solubility of all components, but must be of high purity.

A screening of different base/solvent combinations is highly recommended.

Experimental Protocol: A Starting Point for Optimization

This protocol provides a robust starting point for the Suzuki coupling of this compound. It is intended to be adapted based on your specific aryl halide and the results of your initial experiments.

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Pd₂(dba)₃ (2 mol %)

  • SPhos (4 mol %)

  • K₃PO₄ (3.0 equiv)

  • Anhydrous, degassed Toluene

Procedure:

  • To a dry Schlenk flask under an atmosphere of argon, add the aryl halide, this compound, K₃PO₄, and a stir bar.

  • In a separate vial, dissolve Pd₂(dba)₃ and SPhos in a small amount of the degassed toluene.

  • Add the catalyst solution to the Schlenk flask, followed by the remaining toluene.

  • Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Final Recommendations

When facing low yields in a challenging Suzuki coupling, a systematic and logical approach to troubleshooting is key. Remember to change only one variable at a time during your optimization experiments to clearly identify the factors that improve your reaction outcome. The inherent difficulty of coupling a sterically hindered and electronically deactivated substrate like this compound necessitates the use of modern, highly active catalyst systems. By carefully selecting your catalyst, ligand, base, and solvent, and by taking precautions to minimize side reactions, you can significantly improve your chances of success.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Pomarański, P., Roszkowski, P., Maurin, J. K., Budzianowski, A., & Czarnocki, Z. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384–2393. [Link]

  • Strømsodd, E. A., et al. (2025). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Dyes and Pigments. (Note: This is a representative reference on troubleshooting specific boronic acids).
  • Carrow, B. P., & Hartwig, J. F. (2014). CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. In Boronic Acids (pp. 255-293). Royal Society of Chemistry.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

  • YouTube. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. Retrieved from [Link]

  • Pomarański, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate.
  • Dandia, A., et al. (n.d.). Organoborane coupling reactions (Suzuki coupling). PMC - NIH.
  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(2), 353-358. [Link]

  • Zhang, G., Li, Y., & Liu, J. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances, 7(58), 36585-36589. [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Suzuki Coupling Reactions with Vinylboronic Acids.
  • BenchChem. (n.d.).
  • Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling.
  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(35), 12264–12275. [Link]

  • Zhao, Q., et al. (2013). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
  • Bio, M. M., et al. (2012). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry, 77(17), 7630–7636. [Link]

  • Bisht, R., et al. (2026, January 9).
  • Li, G. Y. (2003). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. The Journal of Organic Chemistry, 68(14), 5407–5410. [Link]

Sources

Technical Support Center: (3-Fluoro-2-formyl-4-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for (3-Fluoro-2-formyl-4-methylphenyl)boronic acid. This document is designed for researchers, synthetic chemists, and drug development professionals who utilize this versatile reagent in their work. Given its specific substitution pattern—an ortho-formyl group and a fluorine atom—this boronic acid presents unique challenges and opportunities. This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios to help you mitigate side reactions and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways for this compound?

A1: The most significant decomposition pathway for this and many other arylboronic acids is protodeboronation , the cleavage of the C–B bond and its replacement with a C–H bond. This side reaction can be catalyzed by acid or base and is often accelerated by the presence of ortho-substituents, such as the formyl group in your reagent.[1]

  • Under acidic conditions: The reaction can proceed via an intermolecular metathesis mechanism, often requiring no metal catalyst.[2][3]

  • Under basic conditions: This pathway is particularly relevant in Suzuki-Miyaura cross-coupling reactions. The mechanism can be complex, involving the formation of a more reactive arylboronate anion, which can then be protonated by a proton source (like water) in the reaction mixture.[4][5][6] The electron-withdrawing nature of the ortho-formyl group can influence the rate of this decomposition.

Q2: In a Suzuki-Miyaura coupling, what are the most common side products I should expect when using this boronic acid?

A2: Besides your desired biaryl product, you should be vigilant for two main side products:

  • Protodeboronated Product: The formation of 2-fluoro-6-methylbenzaldehyde via the protodeboronation pathway described in Q1. This is often a major byproduct if reaction conditions are not optimized.[1][4]

  • Homocoupled Dimer: The formation of a symmetrical biaryl, 2,2'-difluoro-6,6'-diformyl-3,3'-dimethyl-1,1'-biphenyl , resulting from the coupling of two molecules of the boronic acid. This is a common side reaction in Suzuki couplings and can be promoted by the presence of oxygen or through palladium-mediated pathways.[7][8][9]

The diagram below illustrates the competition between the desired productive cycle and these unproductive side reactions.

Suzuki_Side_Reactions cluster_suzuki Suzuki Coupling cluster_side Side Reactions BA This compound Cycle Productive Suzuki-Miyaura Cycle BA->Cycle Base, Transmetalation Proto_Product Protodeboronation Product (2-Fluoro-6-methylbenzaldehyde) BA->Proto_Product Protodeboronation (H+ or OH- source) Homo_Product Homocoupling Product (Symmetrical Dimer) BA->Homo_Product Homocoupling (Pd-mediated, O2) ArX Aryl Halide (Ar'-X) Pd0 Pd(0) Catalyst Pd0->Cycle Oxidative Addition Product Desired Biaryl Product (Ar-Ar') Cycle->Product Reductive Elimination

Caption: Key reaction pathways for the boronic acid in a Suzuki coupling.

Q3: How should I store and handle this compound to ensure its stability?

A3: Like many boronic acids, this compound is sensitive to dehydration, which leads to the formation of its trimeric anhydride, a boroxine. While this is often in equilibrium with the acid form in the presence of water, it's best to minimize its formation for consistent reactivity.

  • Storage: Store the solid reagent in a tightly sealed container under an inert atmosphere (nitrogen or argon) at low temperatures (2-8°C is common).

  • Handling: When weighing and handling, minimize its exposure to air and moisture. Use it promptly after opening the container. If you suspect boroxine formation, it can often be reversed by dissolving the reagent in a solvent mixture containing water prior to its use in a reaction, though this may not be suitable for all applications.

Troubleshooting Guide: Common Experimental Issues

This section provides a scenario-based approach to resolving common problems encountered during reactions with this compound.

Problem Scenario 1: My Suzuki coupling reaction has a low yield, and the main byproduct is 2-fluoro-6-methylbenzaldehyde.
  • Diagnosis: This strongly indicates that protodeboronation is outcompeting your desired cross-coupling reaction. The ortho-formyl group is known to accelerate hydrolytic deboronation.[1] This is often exacerbated by strong bases, high temperatures, and the presence of water.

  • Troubleshooting Workflow:

Troubleshooting_Protodeboronation Start Low Yield & High Protodeboronation Detected CheckBase Is the base strong (e.g., NaOH, KOH)? Start->CheckBase ChangeBase Action: Switch to a milder base (K3PO4, Cs2CO3, K2CO3). CheckBase->ChangeBase Yes CheckSolvent Is the reaction run in a protic or aqueous solvent? CheckBase->CheckSolvent No ChangeBase->CheckSolvent ChangeSolvent Action: Use anhydrous solvents (Toluene, Dioxane, THF). Consider aprotic conditions. CheckSolvent->ChangeSolvent Yes CheckTemp Is the reaction temperature high (>100 °C)? CheckSolvent->CheckTemp No ChangeSolvent->CheckTemp LowerTemp Action: Lower the temperature (e.g., 80 °C) and monitor for longer reaction times. CheckTemp->LowerTemp Yes End Problem Resolved CheckTemp->End No LowerTemp->End

Caption: Decision tree for troubleshooting protodeboronation.

Recommended Protocol: Minimizing Protodeboronation in Suzuki-Miyaura Coupling

This protocol uses a milder base and carefully controlled conditions to favor the cross-coupling pathway.

Materials:

  • This compound (1.2 - 1.5 equiv)

  • Aryl Halide (1.0 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 equiv)

  • Anhydrous Solvent (e.g., Dioxane or Toluene)

Procedure:

  • Setup: To a dry, oven-baked flask, add the aryl halide, the boronic acid, and the base under an inert atmosphere (Argon or Nitrogen).

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Degassing: Thoroughly degas the reaction mixture by bubbling argon through the solution for 15-20 minutes or by using three freeze-pump-thaw cycles. This is crucial to also prevent homocoupling.

  • Catalyst Addition: Add the palladium catalyst to the degassed mixture under a positive pressure of inert gas.

  • Reaction: Heat the reaction to a moderate temperature (e.g., 80-90 °C) and monitor its progress by TLC or LC-MS. Avoid excessively high temperatures.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography.

Problem Scenario 2: My desired product is contaminated with a significant amount of a high molecular weight impurity, identified as the homocoupled dimer.
  • Diagnosis: This is a classic case of boronic acid homocoupling . This side reaction is often mediated by the palladium catalyst and can be significantly accelerated by the presence of molecular oxygen.[8][9]

  • Corrective Actions & Data Insights: The key to suppressing homocoupling is the rigorous exclusion of oxygen and the careful selection of the catalyst system.

ConditionKey ParameterImpact on HomocouplingRecommendation
Atmosphere Oxygen PresenceOxygen can promote Pd(0) re-oxidation and side reactions leading to homocoupling.[8][9]Crucial: Implement rigorous degassing (subsurface sparging with N₂/Ar or freeze-pump-thaw cycles).[8]
Palladium Source Pre-catalyst vs Pd(0)Some Pd(II) pre-catalysts can participate in stoichiometric reactions that favor homocoupling.[8]Use a well-defined Pd(0) source like Pd(PPh₃)₄ or ensure efficient in-situ reduction of a Pd(II) source.
Ligand Choice Ligand Bulk/ElectronicsBulky, electron-rich phosphine ligands (e.g., SPhos) can favor the desired cross-coupling pathway over homocoupling.[7]For challenging couplings, consider using advanced phosphine ligands instead of PPh₃.
Problem Scenario 3: I'm struggling with the final purification. My product is contaminated with baseline material on TLC and is difficult to crystallize.
  • Diagnosis: Crude products from reactions involving boronic acids are often contaminated with residual boric acid, boroxines, and other polar boron-containing species. These can make purification by standard silica gel chromatography challenging. Formylphenylboronic acids can be purified effectively using an acid-base extraction procedure.[10][11]

Protocol: High-Purity Purification via Acid-Base Extraction

This method leverages the acidic nature of the boronic acid functional group to separate it (and any unreacted starting material) from the neutral, desired biaryl product. This protocol is adapted from patented industrial processes for purifying formylphenylboronic acids.[10][11]

Procedure:

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or toluene.

  • Alkaline Extraction: Transfer the solution to a separatory funnel and extract it two to three times with a cold (0-10 °C), dilute aqueous base solution, such as 1 M sodium carbonate (Na₂CO₃) or a potassium hydroxide solution carefully maintained at a pH between 9 and 11.

    • Causality: The desired biaryl product will remain in the organic layer. The acidic this compound and other boron-containing impurities will be deprotonated and extracted into the aqueous layer. Maintaining a pH below 11 is critical to prevent a Cannizzaro reaction on the formyl group.[12]

  • Separation: Combine the organic layers. This layer now contains your purified product, free from boron-containing impurities.

  • Final Wash & Drying: Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

  • (Optional) Recovery of Boronic Acid: The aqueous layers can be combined, cooled in an ice bath, and acidified with concentrated HCl to re-precipitate any unreacted boronic acid, which can then be recovered by filtration.

References

  • Zhang, L., Zhou, J., & Tang, W. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances, 7(57), 35943-35947. ([Link])

  • Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. ([Link])

  • Guild, A. G., et al. (2019). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry, 84(15), 9820-9826. ([Link])

  • Zhang, L., Zhou, J., & Tang, W. (2017). The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. ([Link])

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(35), 12233-12242. ([Link])

  • Jendralla, H., et al. (2002). Process for preparing highly pure formylphenylboronic acids.
  • Jendralla, H., et al. (2003). Process for preparing highly pure formylphenylboronic acids.
  • Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online. ([Link])

  • Anderson, K. W., et al. (2006). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 10(4), 755-760. ([Link])

  • Guild, A. G., et al. (2019). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. ([Link])

  • Moreno-Mañas, M., Pérez, M., & Pleixats, R. (2001). Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study. The Journal of Organic Chemistry, 66(23), 7789-7796. ([Link])

  • Reddit user discussion. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. ([Link])

  • Jendralla, H., et al. (2004). Method for producing formylphenylboronic acids.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. ([Link])

  • Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?. ([Link])

  • Wikipedia. (n.d.). Suzuki reaction. ([Link])

Sources

Technical Support Center: Purification of (3-Fluoro-2-formyl-4-methylphenyl)boronic Acid Coupling Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for post-coupling purification involving (3-Fluoro-2-formyl-4-methylphenyl)boronic acid. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in cross-coupling reactions, such as the Suzuki-Miyaura coupling. The unique substitution pattern of this reagent—featuring an electron-withdrawing aldehyde ortho to the boronic acid—presents specific challenges and opportunities in product purification. This resource provides in-depth, field-proven insights to help you navigate these complexities and achieve high purity for your target biaryl aldehydes.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in coupling reactions with this compound?

A1: Besides unreacted starting materials, several side products are common. Understanding these is the first step to devising a purification strategy. The primary impurities include:

  • Homocoupled Boronic Acid: Dimerization of the this compound to form a symmetrical biaryl. This is often promoted by the presence of oxygen or suboptimal catalyst conditions.[1][2]

  • Protodeboronated Starting Material: Loss of the boronic acid group from the starting material to yield 2-fluoro-6-methylbenzaldehyde.[3] The ortho-formyl group is known to accelerate the rate of this hydrolytic deboronation, especially under aqueous basic conditions.[4]

  • Unreacted Boronic Acid/Boroxine: Residual starting boronic acid is a very common and often polar impurity. Boronic acids can also exist in equilibrium with their cyclic anhydride form, the boroxine, particularly if the boronic acid was purified by recrystallization.[5]

  • Palladium Catalyst Residues: Residual palladium, often appearing as palladium black, can contaminate the product.[1]

  • Phosphine Ligand Byproducts: If phosphine-based ligands are used, their corresponding oxides (e.g., triphenylphosphine oxide) are common, often greasy, impurities.

Q2: Why is the purification of products from this specific boronic acid particularly challenging?

A2: The challenge arises from the molecule's inherent properties. The ortho-formyl group makes the C-B bond susceptible to cleavage (protodeboronation), especially in the aqueous basic conditions often used in Suzuki couplings and workups.[4] This creates a conflict: a standard basic wash, highly effective for removing most boronic acid impurities by forming a water-soluble boronate salt[6][7][8], can degrade this specific starting material, potentially reducing yield and complicating the impurity profile. Furthermore, the desired biaryl aldehyde product is quite polar, which can lead to co-elution with polar impurities like residual boronic acid during silica gel chromatography.[7][9]

Q3: What is the general strategic approach to purifying these biaryl aldehyde products?

A3: A multi-step approach is typically required.

  • Initial Workup: The first step is a carefully planned extractive workup to remove the bulk of inorganic salts and water-soluble impurities. The choice of aqueous wash (neutral, mildly basic, or acidic) is critical.

  • Bulk Impurity Removal: This may involve a mildly basic wash to remove excess boronic acid, precipitation, or the use of scavenger resins.

  • Chromatography: Silica gel flash chromatography is the most common method for separating the desired product from organic-soluble impurities like homocoupled byproducts and phosphine oxides.

  • Final Polishing: For very high purity requirements, recrystallization or preparative HPLC may be necessary.

Troubleshooting Guide: Specific Purification Issues

This section addresses specific problems you may encounter during your purification workflow.

Issue 1: My crude product is heavily contaminated with unreacted this compound.
  • Causality: An excess of boronic acid is often used to drive the coupling reaction to completion. Due to its polarity and acidic nature, it can be difficult to separate from the similarly polar biaryl aldehyde product by chromatography alone.

  • Solution 1: Mildly Basic Aqueous Wash A standard 1-2 M NaOH wash can be too harsh for this substrate, risking protodeboronation of the unreacted starting material.[4] A milder approach is recommended.

    Protocol:

    • Dissolve the crude reaction mixture in an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (e.g., 0.5 M) solution of sodium carbonate (Na₂CO₃).

    • Shake gently and limit the contact time to a few minutes.

    • Separate the layers promptly. The boronic acid will partition into the aqueous layer as its boronate salt.

    • Repeat the wash if necessary (monitor by TLC).

    • Wash the organic layer with water and then brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate.

  • Solution 2: Scavenger Resins For base-sensitive products, solid-phase scavengers offer a non-aqueous alternative. Resins with diol or amine functionality can selectively bind to boronic acids.

    Protocol:

    • Dissolve the crude product in a suitable solvent (e.g., DCM, THF).

    • Add a boronic acid scavenger resin (e.g., SiliaBond Diol).

    • Stir the mixture at room temperature. Monitor the removal of the boronic acid by TLC or LCMS.

    • Once complete, filter off the resin and wash it with a small amount of the solvent.

    • Combine the filtrate and concentrate to yield the product, now free of boronic acid.[10]

Issue 2: I am observing a significant amount of the protodeboronated side product, 2-fluoro-6-methylbenzaldehyde.
  • Causality: This is a classic side reaction for this substrate, caused by the protonolysis of the carbon-boron bond.[3] It is often exacerbated by prolonged reaction times, high temperatures, and the presence of water and strong base.[4]

  • Solution: Modify Reaction and Workup Conditions

    • Use Aprotic Conditions: If possible, perform the Suzuki coupling under anhydrous conditions. Bases like cesium fluoride (CsF) or potassium phosphate (K₃PO₄) can be effective in non-aqueous solvent systems (e.g., dioxane, THF).[4]

    • Minimize Water in Workup: During the workup, avoid acidic conditions and minimize contact time with any aqueous layers.

    • Use Boronate Esters: Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) prior to coupling. Some boronate esters exhibit greater stability on silica gel and can be easier to purify.[11]

Issue 3: My desired biaryl aldehyde co-elutes with impurities on a silica gel column.
  • Causality: The high polarity of both the product aldehyde and residual boronic acid or homocoupled dimer can result in poor separation with standard solvent systems like hexanes/ethyl acetate.[7][9]

  • Solution 1: Adjust Chromatographic Conditions

    • Solvent System: Switch to a more effective solvent system. A gradient of dichloromethane (DCM) and methanol (MeOH) can provide better separation for polar compounds.[7] Adding a small amount of acetic acid (e.g., 0.1-1%) to the mobile phase can sometimes improve peak shape for acidic compounds.[9]

    • Specialized Silica: Consider using boric acid-impregnated silica gel, which has been shown to improve the purification of boronic esters by reducing their decomposition on the stationary phase.[12]

  • Solution 2: Reversible Derivatization (Bisulfite Adduct Formation) The aldehyde functional group provides a unique chemical handle for purification. Aldehydes can be selectively separated from non-aldehyde impurities by forming a water-soluble bisulfite adduct.[13][14]

    Protocol:

    • Dissolve the crude mixture in a water-miscible solvent like THF.[13]

    • Add a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃) and stir vigorously.

    • Add an immiscible organic solvent (e.g., ethyl acetate) and more water. The bisulfite adduct of your desired aldehyde will move to the aqueous layer, while non-aldehyde impurities (homocoupled byproducts without the formyl group, phosphine oxides) remain in the organic layer.

    • Separate the layers.

    • To recover your aldehyde, take the aqueous layer, add a fresh layer of organic solvent, and basify with NaOH or Na₂CO₃ to reverse the reaction.[13]

    • The purified aldehyde will be released back into the organic layer. Extract, dry, and concentrate.

Issue 4: My final product is pure by NMR, but has a low melting point or exists as an oil. How can I induce crystallization?
  • Causality: Biaryl aldehydes can be highly polar and may have awkward shapes that pack inefficiently into a crystal lattice, making them difficult to crystallize.

  • Solution: Advanced Crystallization Techniques If standard single-solvent crystallization fails, a mixed-solvent system is often effective.[15]

    Protocol:

    • Dissolve your compound in a minimal amount of a "good" solvent in which it is highly soluble (e.g., DCM, acetone, or hot ethanol).[16]

    • Slowly add a "poor" solvent (an "anti-solvent") in which the compound is insoluble (e.g., hexanes, pentane, or water) dropwise until the solution becomes faintly turbid.

    • Add a drop or two of the "good" solvent to redissolve the precipitate and clarify the solution.

    • Allow the solution to cool slowly and undisturbed. Slow cooling promotes the growth of larger, higher-purity crystals.[17] Techniques like vapor diffusion or solvent layering can also be effective for difficult-to-crystallize compounds.[18]

Workflow & Data Summary

Purification Strategy Decision Tree

This diagram outlines a logical workflow for selecting a purification strategy based on the primary impurities identified in the crude reaction mixture.

Purification_Strategy Start Crude Reaction Mixture (Analyze by TLC/LCMS) Impurity_Check Major Impurity? Start->Impurity_Check Boronic_Acid Unreacted Boronic Acid Impurity_Check->Boronic_Acid Yes Homocoupling Homocoupling / Non-polar Byproducts Impurity_Check->Homocoupling No, but... Polar_Mix Complex Polar Mixture / Co-elution Impurity_Check->Polar_Mix Yes Protodeboronation Protodeboronation Product Impurity_Check->Protodeboronation No, but... Strategy_BA 1. Mild Basic Wash (NaHCO₃) 2. Scavenger Resin 3. Column Chromatography Boronic_Acid->Strategy_BA Strategy_HC Silica Gel Chromatography (Hex/EtOAc or DCM/MeOH) Homocoupling->Strategy_HC Strategy_Polar 1. Bisulfite Adduct Formation 2. Re-evaluate Chromatography (DCM/MeOH +/- Acid) Polar_Mix->Strategy_Polar Strategy_Proto Optimize Reaction Conditions! (Anhydrous, Milder Base) Purify via Chromatography Protodeboronation->Strategy_Proto Final_Purification Final Product Purity Check (NMR, LCMS) Strategy_BA->Final_Purification Strategy_HC->Final_Purification Strategy_Polar->Final_Purification Strategy_Proto->Final_Purification Crystallization Recrystallization for Final Polishing Final_Purification->Crystallization >95% Pure, Needs Polishing

Caption: Decision tree for purification strategy selection.

Table 1: Common Impurities and Recommended Removal Methods
Impurity NameStructure TypePolarityRecommended Primary Removal MethodSecondary Method
Unreacted Boronic AcidAr-B(OH)₂HighMild Basic Wash (e.g., NaHCO₃)[6][8]Boronic Acid Scavenger Resin[10]
Boroxine(ArBO)₃Medium-HighMild Basic Wash (hydrolyzes to boronate)[5]Silica Gel Chromatography
Homocoupled DimerAr-ArLow to MediumSilica Gel ChromatographyRecrystallization
Protodeboronation ProductAr-HLowSilica Gel Chromatography-
Triphenylphosphine OxidePh₃P=OMediumSilica Gel ChromatographyRecrystallization
Palladium BlackPd(0)N/A (Solid)Filtration through Celite® or silica plug-

References

  • Reddit user discussion on removing boronic acid in a workup. (2017). r/chemistry. [Link]

  • ResearchGate discussion on removing boronic acid using workup processes. (2016). ResearchGate. [Link]

  • Reddit user discussion on purification of boronic acids. (2017). r/chemistry. [Link]

  • Reactivity of 2-formylphenylboronic acid toward secondary aromatic amines in amination–reduction reactions. (2025). ResearchGate. [Link]

  • Reddit user discussion on isolating a Suzuki coupling biaryl acid product. (2022). r/chemistry. [Link]

  • Common Byproducts in Suzuki Coupling. (2024). YouTube. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371. [Link]

  • ResearchGate discussion on crystallizing highly polar compounds. (2015). ResearchGate. [Link]

  • Workup: Aldehydes. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. (n.d.). Waters. [Link]

  • Protodeboronation. (n.d.). In Wikipedia. Retrieved January 20, 2026. [Link]

  • A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. (2025). ResearchGate. [Link]

  • Oka, N., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(18), 3355–3359. [Link]

  • Crystallization. (n.d.). University of California, Irvine. [Link]

  • Impurities formed during the Suzuki−Miyaura coupling. (n.d.). ResearchGate. [Link]

  • Asymmetric synthesis of biaryl atropisomers. (2026). ResearchGate. [Link]

  • Boronic Acids as Ligands for Affinity Chromatography. (2025). ResearchGate. [Link]

  • Recrystallization. (n.d.). University of Colorado Boulder. [Link]

  • UV Light-Induced Synthesis of Biaryl Derivatives. (n.d.). ResearchGate. [Link]

  • Boucher, M. M., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 57639. [Link]

  • Guide for crystallization. (n.d.). University of Strasbourg. [Link]

  • Reddit user discussion on purifying aldehydes. (2015). r/chemistry. [Link]

  • Getting crystals your crystallographer will treasure: a beginner's guide. (n.d.). National Center for Biotechnology Information. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). [Link]

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

  • Denton, R., & Tang, W. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). National Center for Biotechnology Information. [Link]

  • Studies on 2‐Formylphenylboronic Acid‐Based Ser/Thr Ligation and Cys/Pen Ligation. (2024). ResearchGate. [Link]

  • Challenges and solutions for the downstream purification of therapeutic proteins. (n.d.). National Center for Biotechnology Information. [Link]

  • Challenges in downstream purification of advanced therapies. (2022). European Pharmaceutical Review. [Link]

  • Current trends and challenges in the downstream purification of bispecific antibodies. (n.d.). National Center for Biotechnology Information. [Link]

  • Challenges and Strategies for the Downstream Purification and Formulation of Fab Antibody Fragments. (2014). Pharmaceutical Technology. [Link]

  • Overcoming challenges in bispecific antibody production with chromatography & purification solutions. (n.d.). Innovations in Pharmaceutical Technology (IPT). [Link]

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Technical Support Center: Optimizing Catalyst Loading for (3-Fluoro-2-formyl-4-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the Suzuki-Miyaura cross-coupling of (3-Fluoro-2-formyl-4-methylphenyl)boronic acid. This document is designed for researchers, scientists, and drug development professionals who are looking to optimize this specific transformation. The unique substitution pattern of this boronic acid—featuring a sterically demanding and electron-withdrawing ortho-formyl group—presents distinct challenges that require careful consideration of reaction parameters, most notably catalyst loading. This guide provides in-depth, field-proven insights to help you navigate these challenges and achieve optimal results.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a "challenging" substrate for Suzuki-Miyaura coupling?

A1: This substrate is challenging due to a combination of electronic and steric factors. The ortho-formyl (-CHO) and meta-fluoro (-F) groups are both electron-withdrawing, which increases the Lewis acidity of the boron center but can slow the crucial transmetalation step in the catalytic cycle.[1][2] More significantly, the ortho-formyl group creates considerable steric hindrance around the reaction site, which can impede the approach of the palladium complex.[3][4] This combination often necessitates more robust catalyst systems and carefully optimized conditions to achieve high yields.[4]

Q2: What is a typical starting catalyst loading, and how low can I realistically go with this substrate?

A2: For standard, unchallenging Suzuki-Miyaura reactions, catalyst loadings can range from 0.1 to 5 mol%.[5] However, for a sterically hindered and electronically deactivated substrate like this one, a higher initial loading of 1-3 mol% of the palladium source is a pragmatic starting point. While achieving very low catalyst loadings (e.g., <0.1 mol%) is a goal for process chemistry, it often requires highly active, specialized catalyst systems (like Buchwald-type precatalysts) and extensive optimization.[6][7] For initial lab-scale synthesis, focusing on achieving a reliable, high yield with a moderate catalyst loading is often more efficient.

Q3: What is protodeboronation and why is it a major concern with this specific boronic acid?

A3: Protodeboronation is the primary competing side reaction where the C–B(OH)₂ bond is cleaved and replaced by a C–H bond, resulting in the formation of 2-fluoro-6-methylbenzaldehyde as a byproduct.[8][9] This process consumes your starting material and lowers the yield. The reaction is often accelerated under basic, aqueous conditions.[10][11] The electron-withdrawing formyl and fluoro groups on your substrate make the C–B bond more susceptible to this cleavage, making protodeboronation a significant risk.[11][12]

Q4: Beyond the catalyst, what are the most critical parameters to control for this reaction?

A4: The choice of ligand, base, and solvent are equally, if not more, critical than the catalyst loading itself.

  • Ligand: Bulky, electron-rich phosphine ligands (e.g., Buchwald biarylphosphine ligands like SPhos or XPhos) or N-heterocyclic carbenes (NHCs) are often essential to overcome the steric hindrance and accelerate the key steps of oxidative addition and reductive elimination.[3][13]

  • Base: The base activates the boronic acid for transmetalation.[14] However, strong aqueous bases can promote protodeboronation. Weaker inorganic bases like K₂CO₃ or K₃PO₄ are common, but sometimes non-aqueous conditions or fluoride-based bases (e.g., CsF) are needed.[4]

  • Solvent: The solvent system must solubilize all components but also influences catalyst activity and side reactions.[15][16] A mixture of an organic solvent (like 1,4-dioxane or THF) with a small amount of water is common, but minimizing water can be key to preventing protodeboronation.[17][18]

Section 2: Troubleshooting Guide for Low Yields & Incomplete Reactions

This section addresses specific experimental failures in a question-and-answer format, providing a logical path to a solution.

Problem: My reaction shows very low (<20%) or no conversion of the starting materials.

  • Possible Cause 1: Inactive Catalyst System. The active catalyst in the cycle is Pd(0). If you are using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(dppf)), it must be successfully reduced to Pd(0) in situ.[3] This reduction can sometimes be inefficient.[19] Furthermore, oxygen can irreversibly oxidize the active Pd(0) catalyst, leading to decomposition.[20]

    • Solution Pathway:

      • Ensure Inert Atmosphere: Rigorously degas your solvent(s) (e.g., by sparging with argon for 30 minutes or via freeze-pump-thaw cycles) and run the reaction under a positive pressure of an inert gas like argon or nitrogen.[18][20]

      • Verify Reagent Quality: Use a fresh, reputable source of palladium catalyst and ligand. Phosphine ligands can oxidize over time.

      • Switch to a Precatalyst: Consider using a modern, air-stable Pd(II) precatalyst (e.g., a Buchwald G3 or G4 precatalyst). These are designed for reliable and rapid generation of the active Pd(0) species.[3]

  • Possible Cause 2: Dominant Protodeboronation. If you observe significant amounts of 2-fluoro-6-methylbenzaldehyde in your crude analysis (LC-MS or GC-MS), your boronic acid is degrading faster than it is coupling.

    • Solution Pathway:

      • Minimize Water: Reduce the amount of water in the reaction or switch to completely anhydrous conditions. You may need to dry your solvent and reagents thoroughly.

      • Change the Base: Switch from a strong hydroxide base to a milder carbonate (K₂CO₃) or phosphate (K₃PO₄). In challenging cases, using a non-aqueous base like cesium fluoride (CsF) in a solvent like dioxane can be effective.[4]

      • Use a Boronic Ester: Consider converting the boronic acid to a more stable derivative, such as a pinacol ester (Bpin) or an MIDA ester. These esters are more resistant to protodeboronation and release the boronic acid slowly under the reaction conditions.[10][12]

Problem: The reaction stalls at ~50-70% conversion, even after extended time or heating.

  • Possible Cause 1: Insufficient Catalyst Activity for a Hindered Substrate. The combination of your chosen palladium source and ligand may not be active enough to overcome the high steric barrier of the ortho-formyl group.

    • Solution Pathway:

      • Increase Catalyst Loading: As a first step, try incrementally increasing the catalyst and ligand loading to 3-5 mol%. If this improves conversion, it points to an issue of catalyst activity or lifetime.

      • Employ a More Effective Ligand: This is the most critical step. Switch from simple ligands like PPh₃ to a bulky, electron-rich biarylphosphine ligand. Excellent choices for sterically hindered couplings include SPhos, XPhos, or RuPhos .[3] These ligands promote the difficult reductive elimination step, which is often rate-limiting for hindered substrates.

  • Possible Cause 2: Catalyst Deactivation. The catalyst may be dying over the course of the reaction. This can be due to trace impurities or thermal instability at high temperatures.

    • Solution Pathway:

      • Moderate the Temperature: While higher temperatures often increase reaction rates, they can also accelerate catalyst decomposition. Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) for a longer period, especially if you are using a highly active but less stable catalyst system.

      • Re-evaluate Ligand Choice: Some ligands provide greater thermal stability to the palladium center. Consult literature for ligands known to be robust at higher temperatures.

Section 3: Visual Guides & Workflows

The Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the fundamental steps of the reaction, providing context for troubleshooting. The active catalyst is a Pd(0) species, which is regenerated at the end of each cycle.[21][22][23]

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_reagents Reagents & Products Pd0 Pd(0)L₂ (Active Catalyst) PdII_RX R¹-Pd(II)L₂-X (Oxidative Adduct) Pd0->PdII_RX Oxidative Addition PdII_R1R2 R¹-Pd(II)L₂-R² (Transmetalation Complex) PdII_RX->PdII_R1R2 Transmetalation PdII_R1R2->Pd0 Reductive Elimination Product R¹-R² (Coupled Product) PdII_R1R2->Product ArylHalide R¹-X (Aryl Halide) ArylHalide->Pd0 BoronicAcid R²-B(OH)₂ (Boronic Acid) BoronicAcid->PdII_RX Base Base Base->BoronicAcid Activation caption Fig 1: The Suzuki-Miyaura Catalytic Cycle.

Caption: Fig 1: The Suzuki-Miyaura Catalytic Cycle.

Troubleshooting Workflow for Low Yield

This flowchart provides a systematic approach to diagnosing and solving common issues encountered with this challenging coupling.

Troubleshooting_Workflow Start Start: Low Yield (<50%) Check_Conversion Analyze Crude Reaction: Any Conversion? Start->Check_Conversion Check_Side_Products Identify Byproducts: Protodeboronation? Check_Conversion->Check_Side_Products Yes No_Conversion No Conversion: Focus on Catalyst Activation Check_Conversion->No_Conversion No Some_Conversion Partial Conversion: Focus on Catalyst Activity & Stability Check_Side_Products->Some_Conversion No Yes_Protodeboronation Protodeboronation is High: Focus on Reaction Conditions Check_Side_Products->Yes_Protodeboronation Yes Action_Activation 1. Ensure inert atmosphere (degas!). 2. Use fresh catalyst/ligand. 3. Switch to a reliable precatalyst. No_Conversion->Action_Activation Action_Activity 1. Switch to bulky, electron-rich ligand (e.g., SPhos). 2. Increase catalyst loading (2-5 mol%). 3. Screen different bases/solvents. Some_Conversion->Action_Activity Action_Conditions 1. Reduce or eliminate water. 2. Switch to milder base (K₃PO₄, CsF). 3. Convert to boronic ester (Bpin). Yes_Protodeboronation->Action_Conditions Success Problem Solved Action_Activation->Success Action_Activity->Success Action_Conditions->Success caption Fig 2: Troubleshooting Flowchart for Low Yield.

Caption: Fig 2: Troubleshooting Flowchart for Low Yield.

Section 4: Experimental Protocols & Data

Protocol 1: Baseline Conditions for Screening

This protocol provides a robust starting point for coupling this compound with a generic aryl bromide (Ar-Br).

Materials:

  • This compound (1.2 equiv)

  • Aryl Bromide (1.0 equiv, limiting reagent)

  • Palladium Precatalyst (e.g., SPhos Pd G3, 2 mol%)

  • K₃PO₄ (2.0 equiv)

  • Solvent: 1,4-Dioxane / H₂O (10:1 v/v), degassed

  • Reaction vessel (e.g., microwave vial with stir bar)

Procedure:

  • To the reaction vessel, add the aryl bromide (e.g., 0.5 mmol), the boronic acid (0.6 mmol), and K₃PO₄ (1.0 mmol).

  • Seal the vessel with a septum.

  • Evacuate and backfill the vessel with argon three times.

  • Under a positive flow of argon, add the palladium precatalyst (0.01 mmol, 2 mol%).

  • Add the degassed 1,4-dioxane (e.g., 2.5 mL) and degassed water (0.25 mL) via syringe. The final concentration should be ~0.2 M with respect to the aryl bromide.[3]

  • Place the sealed vial in a preheated oil bath or heating block at 100 °C.

  • Stir vigorously for 12-24 hours.

  • Monitor reaction progress by TLC or LC-MS.[3]

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Tables for Optimization

Table 1: Recommended Catalyst Systems for Challenging Substrates

Catalyst/Precatalyst Ligand Typical Loading (mol%) Key Advantages for This Substrate
Pd(OAc)₂ SPhos 1 - 3 Excellent for sterically hindered substrates; promotes fast reductive elimination.[3]
Pd₂(dba)₃ XPhos 1 - 3 High activity and thermal stability; good for overcoming steric bulk.[3]
SPhos Pd G3 (Integrated) 1 - 2 Air-stable precatalyst, provides reliable activation to Pd(0)L.

| PEPPSI-IPr | (Integrated) | 2 - 5 | N-Heterocyclic Carbene (NHC) catalyst, offers high stability and activity. |

Table 2: Common Solvent and Base Combinations

Solvent System Base Temperature (°C) Considerations
Dioxane / H₂O (10:1) K₃PO₄ 80 - 110 Robust, general-purpose system. The standard starting point.
Toluene / H₂O (10:1) K₂CO₃ 80 - 110 Good alternative to dioxane; ensure vigorous stirring for phase mixing.
THF / H₂O (4:1) K₂CO₃ 65 - 80 Lower boiling point, suitable for more reactive partners.[18]
Dioxane (anhydrous) CsF 100 - 120 Excellent for minimizing protodeboronation; requires anhydrous technique.

| 2-MeTHF / H₂O | K₃PO₄ | 80 - 100 | A greener solvent alternative to dioxane/THF.[24] |

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved from [Link]

  • Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo. (n.d.). Retrieved from [Link]

  • Suzuki-Miyaura Cross-Coupling Reaction - News-Medical.Net. (n.d.). Retrieved from [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025). Retrieved from [Link]

  • The proposed mechanism for protodeboronation of arylboronic acids - ResearchGate. (2022). Retrieved from [Link]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. (2022). J. Am. Chem. Soc. Retrieved from [Link]

  • Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction a - ResearchGate. (n.d.). Retrieved from [Link]

  • Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Publishing. (2017). Retrieved from [Link]

  • Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. (2017). J. Am. Chem. Soc. Retrieved from [Link]

  • Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction - Organic Chemistry Frontiers (RSC Publishing). (n.d.). Retrieved from [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. (n.d.). Retrieved from [Link]

  • Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

  • Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... - ResearchGate. (n.d.). Retrieved from [Link]

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES. (n.d.). Retrieved from [Link]

  • Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents - NIH. (2020). Retrieved from [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PubMed Central. (n.d.). Retrieved from [Link]

  • Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. (2025). Retrieved from [Link]

  • Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation - ACS Publications. (2025). Retrieved from [Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - NIH. (n.d.). Retrieved from [Link]

  • 17.2: Palladium catalyzed couplings - Chemistry LibreTexts. (2020). Retrieved from [Link]

  • Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - MDPI. (2022). Retrieved from [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? - ResearchGate. (2017). Retrieved from [Link]

  • Optimizing Suzuki Coupling Reactions - CovaSyn. (n.d.). Retrieved from [Link]

  • Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. (2022). Chemistry – A European Journal. Retrieved from [Link]

  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions. (1999). J. Am. Chem. Soc. Retrieved from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing). (2025). Retrieved from [Link]

  • Suzuki reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). Organic Process Research & Development. Retrieved from [Link]

  • Iterative reactions of transient boronic acids enable sequential C–C bond formation. (n.d.). Nature Chemistry. Retrieved from [Link]

  • Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry - Reddit. (2016). Retrieved from [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (n.d.). Chemical Reviews. Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling coupling reactions with low catalyst loading: a green and sustainable protocol in pure water. - Semantic Scholar. (n.d.). Retrieved from [Link]

  • Organoboron coupling reactions (Suzuki coupling) - PMC - NIH. (n.d.). Retrieved from [Link]

  • Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design - ResearchGate. (n.d.). Retrieved from [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021). Retrieved from [Link]

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How to prevent homocoupling of (3-Fluoro-2-formyl-4-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Strategies to Prevent Homocoupling of (3-Fluoro-2-formyl-4-methylphenyl)boronic acid

For: Researchers, scientists, and drug development professionals

Welcome to the technical support guide for optimizing Suzuki-Miyaura reactions. This document provides in-depth troubleshooting advice and best practices specifically tailored to address the challenge of homocoupling with this compound, an electron-deficient and sterically hindered substrate. As Senior Application Scientists, our goal is to provide not just protocols, but a foundational understanding of the reaction mechanisms to empower you to solve challenges in your own research.

Understanding the Challenge: Why Does Homocoupling Occur?

Homocoupling is a persistent side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid partner react to form a symmetrical biaryl dimer. This process depletes your starting material, reduces the yield of the desired cross-coupled product, and introduces a structurally similar impurity that can be difficult to separate.[1]

With a substrate like this compound, the electron-withdrawing effects of the fluoro and ortho-formyl groups make it particularly susceptible to this side reaction.[1][2][3][4] The formation of the homocoupled dimer primarily proceeds through two well-established mechanistic pathways:

  • Oxygen-Mediated Pathway : This is the most common culprit. Dissolved oxygen in the reaction mixture can oxidize the active Palladium(0) catalyst to a Palladium(II) species. This Pd(II) can then undergo a double transmetalation with two molecules of the boronic acid, followed by reductive elimination to yield the homocoupled product and regenerate the Pd(0) catalyst.[5][6][7] This creates a catalytic cycle for the undesired reaction.

  • Pd(II) Precatalyst Reduction : When using a Pd(II) precatalyst, such as Pd(OAc)₂, it must first be reduced to the catalytically active Pd(0) state. This reduction can occur via the homocoupling of two boronic acid molecules, producing the dimer as a stoichiometric byproduct at the start of the reaction.[5][6]

Experimental_Workflow start Start reagents 1. Add Solids to Flask (Aryl Halide, K₃PO₄, XPhos Pd G3, HCO₂K) start->reagents purge 2. Inert Atmosphere (3x Vacuum/Argon Cycles) reagents->purge solvent 3. Add Degassed Solvent (Dioxane/H₂O via Syringe) purge->solvent boronic_acid 4. Add Boronic Acid ((3-F-2-CHO-4-Me)Ph-B(OH)₂) solvent->boronic_acid heat 5. Heat to Reaction Temp (e.g., 90 °C with vigorous stirring) boronic_acid->heat monitor 6. Monitor Progress (TLC, LC-MS) heat->monitor workup 7. Reaction Workup & Purification monitor->workup end End Product workup->end

Caption: Recommended workflow for minimizing boronic acid homocoupling.

By implementing these scientifically-grounded strategies—rigorous oxygen exclusion, rational selection of catalyst and base, and consideration of additives—researchers can significantly suppress the undesired homocoupling of this compound and achieve higher yields and purity in their Suzuki-Miyaura cross-coupling reactions.

References
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Le, C. M., et al. (2017). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Le, C. M., et al. (2017). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. Available from: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. Royal Society of Chemistry. Available from: [Link]

  • Lima, F., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ChemCatChem. Available from: [Link]

  • Carrow, B. P., & Dreher, S. D. (2009). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. Available from: [Link]

  • Lima, F., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem. Available from: [Link]

  • Wang, L., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences. Available from: [Link]

  • Braga, A. A. C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Available from: [Link]

  • Wang, L., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed. Available from: [Link]

  • Roberts, A. G., et al. (2021). Improving the oxidative stability of boronic acids through stereoelectronic effects. Organic & Biomolecular Chemistry. Available from: [Link]

  • Braga, A. A. C., et al. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. Available from: [Link]

  • Badone, D., et al. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. Available from: [Link]

  • ResearchGate. (2022). Ligand promoted palladium-catalyzed homo-coupling of arylboronic acids. Available from: [Link]

  • Adamo, C., et al. (2006). Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex. Journal of the American Chemical Society. Available from: [Link]

  • Yang, Y., et al. (2014). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Molecules. Available from: [Link]

  • Wang, L., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. ResearchGate. Available from: [Link]

  • ResearchGate. (2011). Homocoupling of Arylboronic Acids with a Catalyst System Consisting of a Palladium(II) N-Heterocyclic Carbene Complex and p Benzoquinone. Available from: [Link]

  • ResearchGate. (2012). Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. Available from: [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? : r/Chempros. Available from: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). Journal of Synthetic Organic Chemistry, Japan. Available from: [Link]

  • Al-awar, R. S., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]

  • ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids?. Available from: [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Available from: [Link]

  • Chemistry Stack Exchange. (2024). How to avoid side reactions when making boronic esters (Homocoupling, Hydrogen specie)?. Available from: [Link]

  • Zhang, Z., et al. (2024). Cross-Dehydrogenative Coupling of Ligated Boranes with Aldehydes for the Direct Synthesis of Acylboranes. Organic Letters. Available from: [Link]

  • ResearchGate. (2009). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Available from: [Link]

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Improving solubility of (3-Fluoro-2-formyl-4-methylphenyl)boronic acid in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for improving the solubility of (3-Fluoro-2-formyl-4-methylphenyl)boronic acid in organic solvents.

Technical Support Center: this compound

Welcome to the technical resource for researchers working with this compound. This guide, prepared by our Senior Application Scientists, provides in-depth troubleshooting and practical advice for overcoming common solubility challenges encountered during experimental work.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental chemical principles governing the solubility of your specific boronic acid.

Q1: I'm having difficulty dissolving this compound. Why is it poorly soluble?

A: The solubility behavior of this molecule is complex due to its unique combination of functional groups. Several factors are at play:

  • High Polarity: The presence of a boronic acid group (-B(OH)₂), a fluoro group (-F), and a formyl group (-CHO) makes the molecule quite polar. This inherent polarity means it will favor more polar organic solvents over non-polar ones like hydrocarbons.

  • Strong Intermolecular Forces: In the solid state, boronic acids can form extensive hydrogen bonding networks through their hydroxyl groups. These strong interactions must be overcome by the solvent for dissolution to occur, which can be challenging.

  • Electron-Withdrawing Groups: The fluoro and formyl substituents are strong electron-withdrawing groups (EWGs).[1] EWGs increase the Lewis acidity of the boron atom, making it more prone to interact with Lewis basic solvents but also potentially affecting its self-association.[2][3]

  • Boroxine Formation: A critical and often overlooked factor is the propensity of boronic acids to undergo dehydration to form cyclic anhydrides known as boroxines.[4][5] This is especially relevant when heating or in the presence of drying agents. Boroxines have significantly different (and often lower) solubility profiles than their parent boronic acids.

Q2: What is a boroxine, and how does it impact my experiment?

A: A boroxine is a six-membered ring composed of alternating boron and oxygen atoms, formed by the intermolecular condensation of three boronic acid molecules with the loss of three water molecules.

This equilibrium is crucial because the boronic acid and the boroxine have distinct physical properties. The boroxine is a larger, more non-polar, and often more crystalline and less soluble species. If your dissolution procedure inadvertently promotes dehydration (e.g., by excessive heating), you may be attempting to dissolve the boroxine, not the boronic acid, leading to unexpected solubility issues.[5]

Boroxine_Formation cluster_0 Boronic Acid Monomers cluster_1 Boroxine Trimer 3R-B(OH)2 3 x R-B(OH)₂ (Soluble Monomer) Boroxine (R-BO)₃ (Less Soluble Trimer) 3R-B(OH)2->Boroxine + Heat - 3 H₂O Boroxine->3R-B(OH)2 + 3 H₂O Troubleshooting_Workflow Start Start: Insoluble at RT in Chosen Solvent Sonication 1. Apply Sonication (15-30 min) Start->Sonication Gentle_Heat 2. Apply Gentle Heat (40-50°C) with stirring Sonication->Gentle_Heat Still insoluble Check1 Is it dissolved? Gentle_Heat->Check1 Co_Solvent 3. Add a Co-Solvent (e.g., 5-10% DMF or MeOH) Check1->Co_Solvent No Success Proceed with Experiment Check1->Success Yes Check2 Is it dissolved? Co_Solvent->Check2 Reassess Re-evaluate Solvent Choice (Consult Table 1) Check2->Reassess No Check2->Success Yes Reassess->Start Try new primary solvent

Caption: Step-by-step workflow for troubleshooting poor solubility.

Q6: Is it safe to use heat to dissolve my boronic acid? What are the risks?

A: Gentle heating (e.g., to 40-50°C) is an acceptable strategy, but aggressive or prolonged heating should be avoided.

  • Primary Risk: The main risk is promoting the formation of the less soluble boroxine trimer, as shown in the diagram above. [4]If you observe the solution becoming cloudy or a precipitate forming upon heating, you are likely forming the boroxine.

  • Protocol for Gentle Heating:

    • Add the boronic acid and solvent to the flask with a stir bar.

    • Stir at room temperature for 5-10 minutes.

    • Slowly warm the mixture in a water or oil bath to 40-50°C.

    • Maintain this temperature for a maximum of 15-20 minutes.

    • If dissolution does not occur, cool the mixture and consider a different solvent or a co-solvent system rather than increasing the temperature further.

Part 3: Advanced Strategies for Persistent Solubility Issues

When standard methods fail, chemical modification offers a robust solution, particularly for preparing reaction stock solutions.

Q7: I'm planning a Suzuki coupling, but can't get the required concentration. Can I modify the boronic acid to make it more soluble?

A: Yes. The most reliable strategy for improving the solubility of boronic acids in common organic solvents is to convert them to a boronic ester, such as a pinacol ester. Boronic esters are significantly less polar, do not have hydroxyl groups to form strong hydrogen bonds, and are incapable of forming boroxines. [6][7]As a result, they are typically much more soluble in solvents like THF, Dioxane, Toluene, and DCM. [8]

Protocol: Conversion to the Pinacol Ester

This protocol provides a general method for converting your boronic acid to its more soluble pinacol ester derivative for use in subsequent reactions.

Materials:

  • This compound (1.0 eq)

  • Pinacol (1.1 eq)

  • Anhydrous solvent (e.g., Toluene or THF)

  • Dean-Stark apparatus (if using Toluene) or molecular sieves (if using THF)

Procedure (Dean-Stark Method):

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add the boronic acid, pinacol, and toluene.

  • Heat the mixture to reflux. Water generated from the esterification will be azeotropically removed and collected in the Dean-Stark trap.

  • Monitor the reaction by TLC or LC-MS until the starting boronic acid is consumed.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure. The crude pinacol ester can often be used directly in the next step after solvent exchange, or it can be purified by column chromatography if necessary. [8] The resulting this compound pinacol ester will exhibit dramatically improved solubility in the organic solvents typically used for cross-coupling reactions.

References

  • Dąbrowski, M., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data. [Link]

  • Leszczyński, P., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. [Link]

  • Dąbrowski, M., et al. (2017). Solubility of phenylboronic compounds in water. SciSpace. [Link]

  • Leszczyński, P., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Semantic Scholar. [Link]

  • Leszczyński, P., et al. (2020). Solubility of investigated compounds in water. Phenylboronic acid... ResearchGate. [Link]

  • Leszczyński, P., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. SpringerLink. [Link]

  • Pinto, M., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. [Link]

  • García-Meseguer, R., et al. (2022). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Chemistry – A European Journal. [Link]

  • Reddit User Discussion. (2023). HELP: Purifying boronic acids sucks. r/OrganicChemistry. [Link]

  • User Discussion. (2016). How to purify boronic acids/boronate esters?. ResearchGate. [Link]

  • Adamczyk-Woźniak, A., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. MDPI. [Link]

  • Wikipedia. Electron-withdrawing group. [Link]

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Technical Support Center: Chromatographic Purification of Boronic Acids and Their Esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of boronic acids and their esters. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these versatile synthetic intermediates. Here, we address common issues through a detailed troubleshooting guide and a comprehensive FAQ section, grounding our advice in mechanistic principles and field-proven protocols.

Section 1: Troubleshooting Guide

This section is formatted as a series of questions and answers to directly address specific problems you may encounter during your purification workflows.

Issue 1: Low or No Recovery of Boronic Esters (e.g., Pinacol Esters) from Silica Gel Chromatography

Q: I am running a silica gel column for my boronic pinacol ester (Bpin), but the compound is either not eluting or my recovery is extremely low. My TLC plate shows significant tailing or the spot remains at the baseline.

A: This is a frequent and frustrating issue rooted in the fundamental chemistry of both the analyte and the stationary phase. The primary cause is the interaction between the Lewis acidic boron atom of your ester and the Lewis basic silanol groups (Si-OH) present on the surface of the silica gel.[1] This strong adsorption can lead to irreversible binding and significant product loss. A secondary issue can be the hydrolysis of the ester on the acidic silica surface back to the more polar boronic acid, which will then have a very high affinity for the silica gel and fail to elute with typical non-polar solvent systems.

The key is to mitigate the Lewis acid-base interaction. This can be achieved by deactivating the silica gel or by choosing an alternative stationary phase.

LowRecovery start Low Recovery of Boronic Ester on Silica Gel q1 Is the issue strong adsorption or on-column hydrolysis? start->q1 deactivate_silica deactivate_silica q1->deactivate_silica Likely both alt_phase alt_phase q1->alt_phase If deactivation fails boric_acid boric_acid deactivate_silica->boric_acid base_treatment base_treatment deactivate_silica->base_treatment alumina alumina alt_phase->alumina celite_plug celite_plug alt_phase->celite_plug

Caption: Strategies to prevent on-column hydrolysis of boronic esters.

Solutions & Protocols:

  • Change Chromatographic Mode:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC utilizes a high percentage of organic solvent in the mobile phase, which effectively prevents on-column hydrolysis and provides excellent solubility for the ester. [2] * Supercritical Fluid Chromatography (SFC): If available, SFC is a powerful alternative. It's crucial to use non-alcoholic co-solvents like 2,2,2-trifluoroethanol (TFE) instead of methanol or ethanol to avoid transesterification or hydrolysis.

  • Optimize Reversed-Phase HPLC (RP-HPLC) Conditions:

    • Column Selection: Employ a stationary phase with low silanol activity. [3][4]Modern, end-capped columns or those with hybrid particle technology are often superior.

    • Sample Preparation: Use non-aqueous, aprotic diluents for sample preparation. [5] * Mobile Phase pH: The effect of pH is compound-dependent. While acidic modifiers like formic acid can sometimes accelerate hydrolysis, highly basic mobile phases (e.g., pH 12.4) with an ion-pairing reagent have been shown to stabilize certain pinacolonate esters. [5]It is crucial to use a pH-stable column for high pH work.

    • Fast LC: Developing a fast LC method can minimize the residence time of the analyte on the column, thereby reducing the opportunity for hydrolysis to occur. [6][7]

Issue 3: Poor Peak Shape and Co-elution When Purifying Free Boronic Acids

Q: I am trying to purify a free boronic acid, but I'm getting broad, tailing peaks, and I can't seem to separate it from what I believe are related impurities.

A: The purification of free boronic acids is often complicated by their equilibrium with anhydrous trimeric boroxines. [8][9]This means that in solution, you have multiple species present, which can lead to complex chromatographic behavior, including peak broadening and the appearance of multiple, often unresolved, peaks.

The presence of water shifts the equilibrium towards the boronic acid, while anhydrous conditions favor the boroxine. This dynamic equilibrium on the column is a major source of poor peak shape.

Boronic Acid-Boroxine Equilibrium

Boroxine boronic_acid 3 R-B(OH)₂ Boronic Acid (Monomer) boroxine (RBO)₃ Boroxine (Trimer) boronic_acid->boroxine - 3 H₂O (Anhydrous) boroxine->boronic_acid + 3 H₂O (Aqueous) water 3 H₂O

Caption: The reversible equilibrium between boronic acid and its boroxine trimer.

Solutions & Protocols:

  • Mobile Phase Modification (RP-HPLC):

    • Low pH: For reversed-phase separation of boronic acids, using a low pH mobile phase (e.g., with formic or phosphoric acid) can help ensure the boronic acid is in a neutral state, often leading to better peak shape. [10][11] * Aqueous Content: Ensure sufficient water is in the mobile phase to favor the monomeric boronic acid form. Some highly polar boronic acids may require a mobile phase that is 100% aqueous at the start of the gradient. [11]

  • Derivatization for Purification:

    • If direct purification is challenging, a robust strategy is to convert the boronic acid to a more stable and chromatographically well-behaved ester (like a pinacol ester), purify the ester, and then hydrolyze it back to the pure boronic acid if needed. [12][13] * Alternatively, forming a diethanolamine adduct can sometimes allow for purification by crystallization. [13][14]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose column for purifying boronic acid pinacol esters by flash chromatography?

A1: There is no single "best" column, but a highly effective starting point is boric acid-treated silica gel. [1][15][12]This deactivation significantly reduces the strong adsorption of the boronic ester to the stationary phase, leading to improved recovery and better peak shape compared to standard silica gel. [16]For compounds that are particularly sensitive or non-polar, neutral alumina can also be a good choice. [1] Q2: Can I use my crude boronic acid pinacol ester in the next step without purification?

A2: In many instances, particularly for robust reactions like the Suzuki-Miyaura coupling, it is possible to use the crude Bpin ester directly after a simple workup and filtration through a plug of Celite or silica to remove catalysts and inorganic salts. [1]The success of this approach is contingent on the tolerance of the subsequent reaction to the specific impurities present in your crude material.

Q3: Are there any protecting groups for boronic acids that make them easier to purify?

A3: Yes, converting a boronic acid to a boronic ester is a common and effective strategy. The pinacol (pin) ester is the most popular due to its general stability to chromatography and its reactivity in subsequent reactions like Suzuki couplings. [12]Other options include N-methyliminodiacetic acid (MIDA) boronates, which are very stable to a wide range of conditions and can be deprotected with mild base, and 1,8-diaminonaphthalene (dan) boronamides, which are also very robust. [12]The choice of protecting group depends on the required stability and the specific deprotection conditions you can tolerate in your synthetic scheme. [17] Q4: How does pH affect the retention of boronic acids in reversed-phase HPLC?

A4: The pH of the mobile phase has a significant impact on the retention of boronic acids. Boronic acids typically have pKa values around 8-10. [11][18]* At low pH (e.g., pH 2-4): The boronic acid group is fully protonated and neutral [R-B(OH)₂]. In this state, retention is primarily governed by the hydrophobicity of the "R" group.

  • At high pH (e.g., pH > 9): The boronic acid is deprotonated to form the anionic boronate species [R-B(OH)₃]⁻. [19][20]This increase in charge generally leads to reduced retention on a reversed-phase column. Therefore, for retaining and separating boronic acids, a low pH mobile phase is often the preferred starting point. [11] Q5: What are some non-chromatographic methods for purifying boronic acids?

A5: Besides chromatography, several other techniques can be effective:

  • Recrystallization: Many boronic acids are crystalline solids and can be purified by recrystallization from appropriate solvents, such as hot water or ethanol/water mixtures. [21][14]* Acid-Base Extraction: The acidic nature of boronic acids allows for their extraction into a basic aqueous solution (e.g., NaOH). The aqueous layer can then be washed with an organic solvent to remove non-acidic impurities, followed by re-acidification and extraction of the purified boronic acid back into an organic solvent. [13]* Derivatization/Crystallization: As mentioned earlier, forming a crystalline adduct, such as with diethanolamine, can allow for purification by filtration, followed by regeneration of the free boronic acid. [13][14]

References

  • Chem-Station. Protecting Groups for Boronic Acids. [Link]

  • PubMed. Strategies for the analysis of highly reactive pinacolboronate esters. [Link]

  • ResearchGate. Chromatographic Conditions for the Analysis of Boronic Pinacol Esters. [Link]

  • Oxford Academic. Facile Chromatographic Method for Purification of Pinacol Boronic Esters. [Link]

  • ResearchGate. A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. [Link]

  • ResearchGate. How to purify boronate esters?. [Link]

  • SIELC Technologies. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. [Link]

  • ResearchGate. Application of Fast Reversed Phase Liquid Chromatography for Analysis of Pharmaceutical Related Boronic Acid and Boronic Pinacol Ester Functionalized Compounds. [Link]

  • Waters. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]

  • Taylor & Francis Online. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. [Link]

  • ResearchGate. A General Method for Interconversion of Boronic Acid Protecting Groups: Trifluoroborates as Common Intermediates. [Link]

  • Organic Chemistry Portal. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. [Link]

  • Waters Corporation. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]

  • ResearchGate. On‐Column Hydrolysis Kinetics Determination of Boronic Pinacol Ester Intermediates for Use in Optimization of Fast HPLC Methods. [Link]

  • ResearchGate. Boronic acids protecting groups with standard deprotecting conditions. [Link]

  • National Institutes of Health. Limitations of boronate affinity chromatography for the specific enrichment of fructose-derived early glycation products in protein analytics. [Link]

  • National Institutes of Health. Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. [Link]

  • ResearchGate. (PDF) Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. [Link]

  • Reddit. HELP: Purifying boronic acids sucks. [Link]

  • ResearchGate. How to purify boronic acids/boronate esters?. [Link]

  • ACS Publications. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. [Link]

  • Reddit. Purification of boronic acids?. [Link]

  • National Institutes of Health. Fluorescent Boronic Acid Polymer Grafted on Silica Particles for Affinity Separation of Saccharides. [Link]

  • Organic Chemistry Portal. Boronic acid synthesis by hydrolysis. [Link]

  • PubMed. Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. Esterification of a boronic acid with a diol forming a boronate‐diol ester. [Link]

  • Amerigo Scientific. Boronic Acid Affinity Chromatography Resin. [Link]

  • Wikipedia. Boronic acid. [Link]

  • University of Edinburgh Research Explorer. The Boroxine–Boronic Acid Equilibrium. [Link]

  • ACS Publications. Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. [Link]

  • ResearchGate. Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. [Link]

  • ResearchGate. Boronic Acids as Ligands for Affinity Chromatography. [Link]

  • ResearchGate. The Boroxine-Boronic Acid Equilibrium. [Link]

  • Royal Society of Chemistry. boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. [Link]

  • LCGC International. On-Column Sample Degradation. [Link]

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Technical Support Center: Navigating the Nuances of ortho-Formylphenylboronic Acid Stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, chemists, and drug development professionals working with ortho-formylphenylboronic acids. This guide is designed to provide in-depth, practical solutions to common challenges encountered during their use, with a specific focus on the critical role of bases in determining the stability and reactivity of these versatile reagents. Our goal is to move beyond simple procedural steps and offer a deeper understanding of the underlying chemical principles to empower you to optimize your experiments for success.

Introduction: The Duality of Reactivity and Instability

ortho-Formylphenylboronic acid and its derivatives are invaluable building blocks in organic synthesis, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The presence of the aldehyde functionality in proximity to the boronic acid moiety offers a gateway to complex molecular architectures. However, this structural feature also introduces inherent instability, particularly in the presence of bases, which are a requisite for many of its key applications. This guide will illuminate the factors governing this instability and provide actionable strategies to mitigate degradation and maximize reaction efficiency.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter in your experiments, providing explanations for the observed phenomena and concrete steps for resolution.

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling with ortho-Formylphenylboronic Acid

Question: I am attempting a Suzuki-Miyaura coupling with an aryl halide and ortho-formylphenylboronic acid, but I am observing very low yields of my desired biaryl product. What could be the primary cause?

Answer:

Low yields in this context are frequently linked to the degradation of the ortho-formylphenylboronic acid under the basic reaction conditions. The primary culprit is a side reaction known as protodeboronation , where the carbon-boron bond is cleaved, replacing the boronic acid group with a hydrogen atom. In the case of ortho-formylphenylboronic acid, this results in the formation of benzaldehyde.[1]

Causality and Optimization:

  • Base-Mediated Decomposition: Bases are essential to activate the boronic acid for the transmetalation step in the Suzuki-Miyaura catalytic cycle.[2][3] The base converts the neutral, trigonal boronic acid to a more nucleophilic, tetrahedral boronate anion.[4] However, this boronate species is also more susceptible to protodeboronation.[3] For ortho-formylphenylboronic acid, strongly basic aqueous conditions can be particularly detrimental.

  • Choice of Base: The type and strength of the base are critical.

    • Inorganic Bases: These are generally preferred over organic bases for Suzuki couplings.[4]

      • Potassium Carbonate (K₂CO₃): A commonly used, moderately strong base. It is often a good starting point for optimization.[4]

      • Potassium Phosphate (K₃PO₄): A stronger, non-nucleophilic base that can be effective, especially with challenging substrates.[4] Its use can sometimes suppress side reactions.

      • Cesium Carbonate (Cs₂CO₃): Often provides excellent yields due to its higher solubility in organic solvents, which can be advantageous in facilitating the reaction.[4]

    • Organic Bases (e.g., Triethylamine, TEA): Generally less effective and can lead to lower yields in Suzuki couplings compared to inorganic bases.[5]

  • Solvent System: Aprotic conditions are highly recommended for reactions with base-sensitive boronic acids like the ortho-formyl derivative.[1] The presence of water, often used as a co-solvent to dissolve inorganic bases, can accelerate protodeboronation.

Troubleshooting Protocol:

  • Switch to a Milder Inorganic Base: If you are using a strong base like NaOH or KOH, consider switching to K₂CO₃ or K₃PO₄.

  • Employ Aprotic Solvents: If your current protocol uses an aqueous co-solvent (e.g., Toluene/H₂O), try switching to an anhydrous solvent system such as DMF, dioxane, or THF. Ensure your solvent is thoroughly degassed to prevent oxidation of the catalyst.

  • Use a More Soluble Base: If you need to use an inorganic base in an organic solvent, consider Cs₂CO₃ for its better solubility.

  • Protect the Boronic Acid: As a last resort, consider converting the ortho-formylphenylboronic acid to its corresponding pinacol ester. Boronic esters can exhibit greater stability under certain basic conditions.[6]

Issue 2: Formation of Benzaldehyde as a Major Byproduct

Question: My reaction mixture shows a significant amount of benzaldehyde, which corresponds to the protodeboronation of my starting material. How can I suppress this side reaction?

Answer:

The formation of benzaldehyde is a direct confirmation of the instability of ortho-formylphenylboronic acid under your reaction conditions. This is a classic case of protodeboronation, a process highly dependent on pH.[7]

Causality and Optimization:

The rate of protodeboronation for arylboronic acids increases significantly at high pH.[2][7] For formyl-substituted phenylboronic acids, there is an additional risk of decomposition through a Cannizzaro-type reaction at pH values above 11, which would also lead to degradation of the starting material.[8]

Troubleshooting Protocol:

  • pH Control: If possible, maintain the pH of your reaction mixture in the range of 8-10. This can be challenging in a typical Suzuki reaction setup but underscores the need for careful base selection.

  • Temperature Management: Higher temperatures can accelerate decomposition. If your reaction is running at a high temperature (e.g., >100 °C), try lowering it to 80 °C and increasing the reaction time.

  • Slow Addition of Base: In some cases, the slow addition of the base to the reaction mixture can help to maintain a lower instantaneous concentration of the activated, unstable boronate species, thereby reducing the rate of protodeboronation.

  • Use of Boronic Esters: As mentioned previously, converting the boronic acid to a more stable derivative, such as a pinacol ester, can be a very effective strategy.[6] These esters act as a "slow-release" source of the boronic acid under the reaction conditions.

Experimental Protocol: Screening Bases for Optimal Stability and Yield

This protocol provides a general framework for screening different bases to find the optimal conditions for your specific Suzuki-Miyaura coupling involving ortho-formylphenylboronic acid.

Materials:

  • Aryl halide (1.0 equiv)

  • ortho-Formylphenylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Degassed solvent (e.g., Dioxane)

  • Bases to be screened (2.0 equiv): K₂CO₃, K₃PO₄, Cs₂CO₃

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a set of identical, flame-dried reaction vials, add the aryl halide, ortho-formylphenylboronic acid, and the palladium catalyst.

  • Add the selected base to each respective vial.

  • Seal the vials with septa and purge with an inert gas for 5-10 minutes.

  • Add the degassed solvent via syringe.

  • Place the vials in a preheated heating block or oil bath at the desired temperature (e.g., 80-90 °C).

  • Stir the reactions vigorously.

  • Monitor the progress of each reaction at regular intervals (e.g., every 2 hours) using TLC or LC-MS, paying close attention to the consumption of starting materials and the formation of both the desired product and benzaldehyde.

  • Compare the results to identify the base that provides the best conversion to the desired product with the minimal formation of the protodeboronation byproduct.

Data Summary Table:

BaseSolventTemperature (°C)Time (h)Yield of Product (%)Benzaldehyde Formation (%)
K₂CO₃Dioxane9012
K₃PO₄Dioxane9012
Cs₂CO₃Dioxane9012

Fill in the table with your experimental results to facilitate comparison.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of base-mediated decomposition of ortho-formylphenylboronic acid?

A1: The primary decomposition pathway is protodeboronation. In the presence of a base (like OH⁻), the boronic acid (ArB(OH)₂) is in equilibrium with its more reactive boronate form ([ArB(OH)₃]⁻). This boronate anion is more susceptible to reaction with a proton source (like water), leading to the cleavage of the C-B bond and the formation of the corresponding arene (in this case, benzaldehyde).[3]

Caption: Base-mediated protodeboronation of ortho-formylphenylboronic acid.

Q2: Does the ortho-formyl group have any intramolecular effects on stability?

A2: Yes, the ortho-formyl group can engage in intramolecular interactions. It has been observed that in aqueous solution, 2-formylphenylboronic acid can exist in equilibrium with a cyclic benzoxaborole isomer.[6] This intramolecular cyclization is a result of the interaction between the carbonyl oxygen and the boron center. This interaction can influence the pKa of the boronic acid and its reactivity.[6] While this cyclization can stabilize the boronic acid to some extent, it does not prevent the base-mediated equilibrium that leads to the reactive boronate and subsequent protodeboronation.

Caption: Intramolecular equilibrium of ortho-formylphenylboronic acid.

Q3: What are the ideal storage conditions for ortho-formylphenylboronic acid?

A3: To ensure its longevity and reactivity, ortho-formylphenylboronic acid should be stored in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen). It is known to form cyclic anhydrides (boroxines) upon dehydration, which can affect its solubility and reactivity.[9] Storing it away from moisture and oxygen is crucial to prevent degradation.

Q4: Can I use an organic base like triethylamine (TEA) for my Suzuki coupling?

A4: While organic bases can be used, they are often less effective than inorganic bases for Suzuki-Miyaura reactions.[5] In many cases, they result in lower yields. For a sensitive substrate like ortho-formylphenylboronic acid, it is generally advisable to start with a well-established inorganic base like K₂CO₃ or K₃PO₄ under anhydrous conditions.

References

  • Cox, P. A., Leach, A. G., Campbell, A. D., & Lloyd-Jones, G. C. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157. Available at: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [This is a foundational review, a specific link to the original article mentioning 2-formylphenylboronic acid is found in the search results as a citation within another article, but the general principles are well-established in such reviews.] A more direct reference from the search is: Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371. Available at: [Link]

  • Wiedbrauk, S., et al. (2015). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. ACS Omega, 4(1), 1435-1443. Available at: [Link]

  • Protodeboronation. Wikipedia. Available at: [Link]

  • The effect of various bases on the Suzuki coupling reaction. ResearchGate. Available at: [Link]

  • Process for preparing highly pure formylphenylboronic acids. Google Patents.

Sources

Validation & Comparative

A Comparative Guide to the Characterization of (3-Fluoro-2-formyl-4-methylphenyl)boronic Acid and Its Derivatives for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and drug development, the nuanced selection of building blocks is paramount to the successful synthesis of novel therapeutic agents. Among these, functionalized phenylboronic acids have emerged as exceptionally versatile reagents, prized for their utility in a range of synthetic transformations, most notably the Suzuki-Miyaura cross-coupling reaction. This guide provides an in-depth comparative analysis of (3-Fluoro-2-formyl-4-methylphenyl)boronic acid, its isomeric derivatives, and alternative reagents, offering researchers, scientists, and drug development professionals a comprehensive resource for informed selection and application.

This document will delve into the synthesis, characterization, and comparative performance of these critical reagents, supported by experimental data and detailed protocols. We will explore the subtle yet significant impact of substituent placement on reactivity and stability, providing a framework for rational design in drug discovery programs.

The Strategic Advantage of Fluorinated Formylphenylboronic Acids

The incorporation of fluorine into pharmaceutical candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability. The formyl group, a versatile synthetic handle, allows for a variety of subsequent chemical modifications, including reductive amination and the formation of imines, oximes, and hydrazones, making these molecules key intermediates in the construction of complex molecular architectures. The boronic acid moiety itself is a cornerstone of modern synthetic chemistry, enabling facile carbon-carbon bond formation. The specific substitution pattern of this compound presents a unique combination of electronic and steric properties that can be strategically exploited in organic synthesis.

Synthesis and Physicochemical Characterization: A Comparative Overview

The synthesis of substituted formylphenylboronic acids typically involves a multi-step sequence, often starting from a correspondingly substituted bromobenzaldehyde. A general synthetic pathway is outlined below.

General Synthetic Workflow

A Substituted Bromobenzaldehyde B Acetal Protection A->B e.g., Ethylene glycol, p-TsOH C Lithium-Halogen Exchange B->C e.g., n-BuLi, THF, -78 °C D Borylation with Trialkylborate C->D e.g., B(OiPr)₃ E Hydrolysis D->E Aqueous Acid F Target Boronic Acid E->F

Caption: General synthetic route for formylphenylboronic acids.

A common synthetic approach involves the initial protection of the reactive formyl group as an acetal, followed by a lithium-halogen exchange at low temperature. The resulting organolithium species is then quenched with a trialkyl borate, and subsequent acidic hydrolysis yields the desired formylphenylboronic acid. A specific protocol for a related isomer, 3,5-difluoro-4-methyl phenylboronic acid, involves the reaction of 4-bromo-2,6-difluoro toluene with n-Butyl Lithium at -78°C, followed by the addition of triisopropyl borate and subsequent workup with 1N hydrochloric acid[1]. A similar strategy can be adapted for the synthesis of this compound.

Physicochemical Properties of Isomeric (Fluoro-formyl-methylphenyl)boronic Acids

The seemingly minor positional changes of the fluoro, formyl, and methyl groups on the phenyl ring can lead to discernible differences in their physical and chemical properties. These differences can influence their solubility, reactivity, and stability.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)CAS Number
This compoundC₈H₈BFO₃181.96Not availableNot available
(4-Fluoro-2-methylphenyl)boronic acidC₇H₈BFO₂153.95201[2]139911-29-8[2]
(3-Fluoro-4-methylphenyl)boronic acidC₇H₈BFO₂153.95232-237[3]168267-99-0[3]
3-Fluoro-4-formylphenylboronic acidC₇H₆BFO₃167.93Not available248270-25-9[4]

Spectroscopic and Chromatographic Characterization

A multi-technique approach is essential for the unambiguous characterization of these valuable reagents.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for confirming the substitution pattern of the aromatic ring. For fluorinated compounds, ¹⁹F NMR provides additional structural information.

¹H NMR: The proton chemical shifts are influenced by the electronic effects of the substituents. The formyl proton will appear as a singlet in the downfield region (typically around 10 ppm). The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom.

¹³C NMR: The carbon spectrum will show distinct signals for the formyl carbon (around 190 ppm), the carbon attached to the boron atom (which can be broad), and the aromatic carbons, with their chemical shifts influenced by the attached substituents. The carbon atoms directly bonded to fluorine will show a large one-bond coupling constant (¹JCF).

¹¹B NMR: The chemical shift of the boron atom can provide information about its coordination state. For tricoordinate boronic acids, the signal typically appears in the range of 28-34 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Electron ionization (EI) mass spectrometry will often show a prominent molecular ion peak (M⁺) and characteristic fragmentation patterns. The loss of water (H₂O) and the formyl group (CHO) are common fragmentation pathways for formylphenylboronic acids.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of boronic acid derivatives. A reversed-phase HPLC method is commonly employed.

Experimental Protocol: HPLC Analysis of Formylphenylboronic Acids [5]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water, often with an acidic modifier like formic acid or phosphoric acid to ensure good peak shape. For mass spectrometry detection, a volatile modifier like formic acid is preferred.[5]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 254 nm).

  • Sample Preparation: The boronic acid is dissolved in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water.

It is important to note that boronic acids can undergo dehydration to form boroxines (cyclic anhydrides), which may appear as separate peaks in the chromatogram. Careful control of the mobile phase composition and pH can help to minimize this.

Comparative Performance in Key Synthetic Applications

The utility of this compound and its derivatives is best demonstrated through their performance in key synthetic transformations.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds. The electronic nature of the substituents on the phenylboronic acid can influence the reaction rate and yield. Electron-withdrawing groups, such as the formyl group, can sometimes lead to slower reactions compared to electron-donating groups.[6] However, with optimized reaction conditions, high yields can be achieved.

Experimental Protocol: Suzuki-Miyaura Coupling of a Phenylboronic Acid with an Aryl Halide [7][8]

  • To a reaction vessel, add the aryl halide (1.0 mmol), the phenylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Add a suitable solvent system (e.g., a mixture of toluene and water or ethanol).[7]

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).

  • After cooling to room temperature, add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Comparative Performance Data (Hypothetical)

To illustrate the potential impact of substitution, the following table presents hypothetical yield data for the Suzuki-Miyaura coupling of various boronic acids with 4-iodoanisole under identical reaction conditions.

Boronic AcidSubstituentsHypothetical Yield (%)
This compound-F, -CHO, -CH₃85
(4-Fluoro-2-methylphenyl)boronic acid-F, -CH₃92
4-Methoxyphenylboronic acid-OCH₃ (electron-donating)95
4-Nitrophenylboronic acid-NO₂ (strongly electron-withdrawing)78

This hypothetical data suggests that while electron-withdrawing groups may slightly decrease the yield compared to electron-donating groups, the reaction is still highly efficient. The steric hindrance from the ortho-formyl group in the title compound might also play a role in its reactivity.

Bioconjugation

The dual functionality of formylphenylboronic acids makes them attractive for bioconjugation. The formyl group can react with primary amines (e.g., lysine residues on proteins) via reductive amination to form stable covalent linkages. The boronic acid moiety can form reversible covalent bonds with 1,2- or 1,3-diols, which are present in many biological molecules, including cell surface carbohydrates. This dual reactivity opens up possibilities for targeted drug delivery and the development of novel bioprobes.

Bioconjugation Workflow

A Formylphenylboronic Acid Derivative C Reductive Amination A->C B Biomolecule (e.g., Protein) B->C E Conjugated Biomolecule C->E Stable Amine Linkage D Boronate Ester Formation D->E Reversible Covalent Bond E->D F Target with Diols F->D

Caption: Dual bioconjugation strategy using a formylphenylboronic acid.

The kinetics of these bioconjugation reactions are influenced by the electronic properties of the boronic acid. Electron-withdrawing groups can increase the Lewis acidity of the boron atom, potentially facilitating the formation of boronate esters.

Alternative Reagents: A Comparative Perspective

While this compound offers a unique combination of functionalities, several alternative reagents can be considered for similar applications.

  • Other Substituted Formylphenylboronic Acids: Isomers with different substitution patterns can be used to fine-tune the electronic and steric properties of the molecule, potentially leading to improved reactivity or selectivity in specific applications.

  • Alternative Cross-Coupling Reagents: For C-C bond formation, organostannanes (in Stille coupling) or organozinc reagents (in Negishi coupling) can be used. However, boronic acids are generally preferred due to their lower toxicity and greater stability.

  • Alternative Bioconjugation Linkers: A wide variety of bifunctional linkers are available for bioconjugation, each with its own specific reactivity and stability profile. The choice of linker depends on the specific application and the functional groups present on the biomolecule.

Conclusion and Future Outlook

This compound and its derivatives are powerful tools in the arsenal of the modern medicinal chemist. Their unique combination of a fluorine atom for enhanced drug-like properties, a formyl group for versatile derivatization, and a boronic acid for efficient cross-coupling reactions makes them highly valuable building blocks. This guide has provided a comprehensive overview of their synthesis, characterization, and comparative performance, highlighting the importance of a thorough understanding of their chemical properties for successful application.

Further research into the specific properties and reactivity of this compound, for which detailed experimental data is currently limited, will undoubtedly uncover new opportunities for its application in the development of next-generation therapeutics. The continued exploration of the structure-activity relationships of these versatile reagents will pave the way for more rational and efficient drug design.

References

Sources

A Comparative Reactivity Guide for Drug Development Professionals: The Nuances of (3-Fluoro-2-formyl-4-methylphenyl)boronic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the intricate landscape of medicinal chemistry and organic synthesis, phenylboronic acids stand as indispensable building blocks, largely due to their pivotal role in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2][3] The ability to fine-tune the electronic and steric properties of these reagents through substitution on the phenyl ring provides chemists with a powerful tool for constructing complex molecular architectures found in many pharmaceuticals.[4][5]

This guide delves into the specific reactivity of (3-Fluoro-2-formyl-4-methylphenyl)boronic acid, a highly functionalized reagent, by comparing it with its structural isomers. The precise placement of electron-withdrawing groups (fluoro, formyl) and an electron-donating group (methyl) creates a delicate interplay that significantly influences the reagent's performance in synthesis. Understanding these subtleties is not merely an academic exercise; it is critical for optimizing reaction conditions, maximizing yields, and predicting the feasibility of synthetic routes in drug discovery pipelines. We will dissect the underlying principles governing reactivity and provide a framework for rational reagent selection.

Foundational Principles of Phenylboronic Acid Reactivity

The utility of a phenylboronic acid in cross-coupling is governed by a balance of electronic activation, steric accessibility, and, in some cases, unique structural equilibria.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction is the cornerstone application for these reagents. Its catalytic cycle, typically driven by a Palladium(0) catalyst, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3][6][7] The efficiency of the transmetalation step—where the organic moiety is transferred from the boron atom to the palladium center—is heavily influenced by the properties of the boronic acid.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle cluster_1 Transmetalation Pd0 LnM-Pd(0) Product Ar-Ar' (Product) ArX Ar-X (Aryl Halide) PdII Ar-Pd(II)-X (Oxidative Addition Complex) ArX->PdII Oxidative Addition PdII_Ar Ar-Pd(II)-Ar' PdII->PdII_Ar Boronic Ar'-B(OH)2 Base Base (e.g., CO3^2-) PdII_Ar->Pd0 Reductive Elimination

Figure 2: Tautomeric equilibrium in ortho-formylphenylboronic acids.

A Head-to-Head Comparison of Isomeric Reactivity

We will now analyze this compound against key isomers to predict their relative performance in a typical Suzuki-Miyaura coupling. The analysis hinges on the balance between the electronic activation provided by the EWGs and the steric hindrance imposed by ortho substituents.

Analysis of the Target Compound: this compound
  • Structure: CAS 871126-15-7 [5]* Electronic Profile: Features a powerful ortho-formyl EWG and a meta-fluoro EWG. Both strongly increase the Lewis acidity of the boron. The para-methyl group provides a minor counteracting electron-donating effect. The net effect is strongly electron-withdrawing.

  • Steric Profile: The ortho-formyl group presents moderate steric hindrance. The other substituents are not in sterically demanding positions relative to the boronic acid.

  • Predicted Reactivity: High. The strong electronic activation is expected to overcome the moderate steric hindrance from the single ortho-formyl group.

Comparative Data for Key Isomers

The following table summarizes the predicted reactivity of the target compound versus isomers where the fluoro and methyl groups are repositioned. This prediction is based on the principles outlined in Section 1.

Isomer NameKey Substituent PositionsPredicted Electronic EffectPredicted Steric HindrancePredicted Relative Reactivity
This compound (Target) 2-CHO (ortho)3-F (meta)4-CH₃ (para)Strong EWGModerateHigh
(5-Fluoro-2-formyl-4-methylphenyl)boronic acid2-CHO (ortho)5-F (para)4-CH₃ (meta)Very Strong EWGModerateVery High
(6-Fluoro-2-formyl-4-methylphenyl)boronic acid2-CHO (ortho)6-F (ortho)4-CH₃ (para)Strong EWGVery High Very Low
(3-Fluoro-2-formyl-6-methylphenyl)boronic acid2-CHO (ortho)6-CH₃ (ortho)3-F (meta)Strong EWGVery High Very Low
(4-Fluoro-3-formylphenyl)boronic acid3-CHO (meta)4-F (para)Strong EWGLowHigh

Analysis of Isomer Predictions:

  • (5-Fluoro-2-formyl-4-methylphenyl)boronic acid: Placing the fluorine para to the boronic acid maximizes its electron-withdrawing resonance effect, further increasing Lewis acidity without adding steric bulk. This isomer is predicted to be the most reactive of the ortho-formyl series.

  • (6-Fluoro-2-formyl-4-methylphenyl)boronic acid: The addition of a second ortho substituent (the fluorine atom) creates severe steric congestion around the boronic acid. This steric shield is expected to drastically impede the transmetalation step, leading to very poor reactivity despite the favorable electronics.

  • (3-Fluoro-2-formyl-6-methylphenyl)boronic acid: Similar to the 6-fluoro isomer, the presence of an ortho-methyl group introduces significant steric hindrance, which will likely dominate and result in low reactivity.

  • (4-Fluoro-3-formylphenyl)boronic acid: By moving the formyl group to the meta position, the steric hindrance around the boronic acid is eliminated. While the electronic activation from a meta-formyl is slightly less than an ortho-formyl, the lack of steric hindrance should result in high reactivity.

Experimental Verification: A Standardized Protocol

To empirically validate these predictions, a standardized, parallel Suzuki-Miyaura coupling experiment is proposed. The primary metric for comparison is the reaction yield at a fixed time point, as determined by a quantitative analytical method.

Experimental Design & Rationale

The goal is to create a self-validating system where the only significant variable is the boronic acid isomer. We will use a common, moderately reactive coupling partner and a robust, well-established catalyst system to ensure the differences observed are attributable to the boronic acid's structure.

  • Coupling Partner: 4-Bromoanisole (A common, electronically neutral aryl bromide).

  • Catalyst System: PdCl₂(dppf) is a reliable and commercially available precatalyst that is effective for a wide range of Suzuki couplings. [8]* Base & Solvent: A biphasic system of 2 M aqueous Sodium Carbonate (Na₂CO₃) and a solvent like 1,4-Dioxane provides a standard and effective medium for the reaction. [8]* Analysis: High-Performance Liquid Chromatography (HPLC) with an internal standard (e.g., biphenyl) will be used for accurate quantification of the product, 4-methoxybiphenyl.

Experimental_Workflow cluster_workflow Comparative Reaction Workflow Setup Parallel Reaction Setup (5 Vials, 1 per Isomer) Reagents Add: 1. Aryl Bromide (1.0 eq) 2. Boronic Acid (1.2 eq) 3. PdCl2(dppf) (3 mol%) 4. Base & Solvent 5. Internal Standard Setup->Reagents Reaction Degas Vials (N2 Purge) Heat to 85 °C with Stirring (Run for 4 hours) Setup->Reaction Quench Cool to RT Quench with H2O Reaction->Quench Workup Extract with Ethyl Acetate Dry Organic Layer (Na2SO4) Filter and Prepare for Analysis Quench->Workup Analysis Quantitative HPLC Analysis (Measure Product vs. Internal Standard) Workup->Analysis Data Calculate Yield % Compare Isomer Performance Analysis->Data

Figure 3: A standardized workflow for the comparative reactivity study.

Detailed Step-by-Step Protocol
  • Reagent Preparation: Prepare stock solutions of 4-bromoanisole, the internal standard (biphenyl), and the PdCl₂(dppf) catalyst in 1,4-Dioxane to ensure accurate dispensing.

  • Reaction Setup: In five separate, labeled reaction vials equipped with stir bars, add the respective boronic acid isomer (0.24 mmol, 1.2 eq).

  • Addition of Reagents: To each vial, add the 4-bromoanisole solution (0.20 mmol, 1.0 eq), the internal standard solution, and the catalyst solution (0.006 mmol, 3 mol%).

  • Solvent and Base: Add 1,4-Dioxane (2 mL) and 2 M aqueous Na₂CO₃ (2 mL) to each vial.

  • Inerting: Seal the vials and purge with nitrogen gas for 5-10 minutes to remove oxygen.

  • Reaction: Place all vials in a pre-heated aluminum block on a stirrer hotplate set to 85 °C. Stir vigorously for exactly 4 hours.

  • Quenching and Workup: Remove the vials and allow them to cool to room temperature. Add deionized water (5 mL) and ethyl acetate (5 mL). Vortex thoroughly and allow the layers to separate.

  • Sample Preparation for Analysis: Carefully withdraw an aliquot from the top organic layer of each vial, pass it through a small plug of silica gel or a syringe filter, and dilute with an appropriate solvent (e.g., acetonitrile) for HPLC analysis.

  • Quantification: Analyze each sample by HPLC, integrating the peaks for the product (4-methoxybiphenyl) and the internal standard. Calculate the yield for each reaction based on a pre-established calibration curve.

Conclusion and Outlook

The reactivity of a substituted phenylboronic acid is a multifaceted property dictated by a competitive interplay between electronic activation and steric hindrance. For the this compound family of isomers, our analysis predicts that:

  • Reactivity is maximized when strong electron-withdrawing groups are present, and the ortho positions relative to the boronic acid remain unencumbered or only singly substituted.

  • Reactivity is severely diminished when two substituents occupy the ortho positions (e.g., 2-formyl and 6-fluoro), as steric hindrance becomes the overriding factor, effectively shutting down the reaction.

This guide provides a logical framework and a robust experimental protocol for researchers to understand and predict the behavior of these valuable synthetic building blocks. By carefully considering the isomeric substitution pattern, drug development professionals can make more informed decisions, saving valuable time and resources in the synthesis of novel chemical entities.

References

  • ResearchGate. (2025). The influence of ortho-substituents on the properties of phenylboronic acids. [Link]

  • National Institutes of Health (NIH). (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. [Link]

  • National Institutes of Health (NIH). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]

  • National Institutes of Health (NIH). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]

  • ResearchGate. (2009). An Efficient Synthesis of Sterically Hindered Arylboronic Acids. [Link]

  • National Institutes of Health (NIH). Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation. [Link]

  • ResearchGate. (2018). Fluoro-substituted 2-formylphenylboronic acids: Structures, properties and tautomeric equilibria. [Link]

  • ACS Omega. (2018). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Suzuki-Miyaura Coupling: The Power of Boronic Acids like 2-Formylphenylboronic Acid. [Link]

  • Semantic Scholar. (2018). Structure−Reactivity Relationships in Boronic Acid−Diol Complexation. [Link]

  • PubMed Central. Empowering boronic acids as hydroxyl synthons for aryne induced three-component coupling reactions. [Link]

  • Journal of Molecular Structure. (2013). Influence of the ortho-methoxyalkyl substituent on the properties of phenylboronic acids. [Link]

  • Organic Chemistry Portal. (2013). Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides. [Link]

  • ResearchGate. (2005). Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions. [Link]

  • Organic-synthesis.org. Suzuki-Miyaura Coupling. [Link]

  • Wikipedia. Phenylboronic acid. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Wiley Online Library. (2020). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. [Link]

  • LinkedIn. (2024). Role of palladium catalyst in cross-coupling reactions. [Link]

  • Google Patents. Process for preparing highly pure formylphenylboronic acids.
  • Wikipedia. Ortho effect. [Link]

  • Wiley Online Library. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]

  • AA Blocks. (2019). Chemistry Of Boronic Esters. [Link]

  • Chemistry Stack Exchange. (2014). Ortho-effect in substituted aromatic acids and bases. [Link]

  • Organic Syntheses. (3,4,5-trifluorophenyl)boronic acid. [Link]

  • National Institutes of Health (NIH). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]

  • Google Patents. Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.
  • PubChem. (4-Fluoro-3-methylphenyl)boronic acid. [Link]

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The Strategic Advantage of (3-Fluoro-2-formyl-4-methylphenyl)boronic Acid in Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the judicious selection of building blocks is paramount to achieving efficiency, selectivity, and novel molecular architectures. Among the vast arsenal of reagents available to chemists, (3-Fluoro-2-formyl-4-methylphenyl)boronic acid has emerged as a uniquely versatile and powerful tool. Its trifunctional nature, combining the reactivity of a boronic acid, an ortho-directing formyl group, and a fluorine substituent, offers distinct advantages over simpler analogues in a range of synthetic transformations, most notably in palladium-catalyzed cross-coupling reactions and tandem methodologies for the construction of complex heterocyclic systems.

This guide provides an in-depth comparison of this compound with relevant alternatives, supported by experimental data and mechanistic insights. We will explore how its unique substitution pattern influences reactivity and unlocks synthetic pathways that are less efficient or accessible with other reagents.

The Unparalleled Utility of a Trifunctional Reagent

The power of this compound lies in the synergistic interplay of its three key functional groups:

  • The Boronic Acid Moiety: This group is the cornerstone of the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology for the formation of C-C bonds. This reaction is prized for its mild conditions, broad functional group tolerance, and the commercial availability of a vast library of boronic acids.

  • The Ortho-Formyl Group: The aldehyde functionality positioned ortho to the boronic acid is a gateway for a multitude of subsequent transformations. It can participate in tandem reactions, acting as an internal electrophile, or be derivatized post-coupling to introduce further complexity. This ortho-relationship is crucial for intramolecular reactions leading to the formation of heterocyclic structures.

  • The Fluoro and Methyl Substituents: These substituents on the phenyl ring are not mere spectators. The fluorine atom, being a strong electron-withdrawing group, modulates the electronic properties of the boronic acid, influencing its reactivity in the Suzuki-Miyaura catalytic cycle. The methyl group provides steric bulk and can also influence the electronic nature of the ring, albeit to a lesser extent.

Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Analysis

The Suzuki-Miyaura reaction is a fundamental transformation in the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and materials science. The electronic nature of the substituents on the phenylboronic acid plays a critical role in the efficiency of this reaction. Electron-donating groups generally enhance the rate of the crucial transmetalation step, often leading to higher yields, while electron-withdrawing groups can present challenges.

While a direct head-to-head comparison under identical conditions is not always available in the literature, we can infer the relative performance of this compound against its simpler analogues based on established principles and available data.

Table 1: Comparative Performance of Phenylboronic Acid Derivatives in Suzuki-Miyaura Coupling (Illustrative)

Boronic AcidKey SubstituentsExpected Reactivity TrendRationale
This compound 2-CHO (EWG), 3-F (EWG), 4-Me (EDG)ModerateThe combined electron-withdrawing effect of the formyl and fluoro groups can decrease the nucleophilicity of the aryl group, potentially slowing the transmetalation step. However, the methyl group offers a slight counteracting electron-donating effect.
2-Formylphenylboronic acid 2-CHO (EWG)Moderate to GoodThe single electron-withdrawing formyl group can reduce reactivity compared to unsubstituted phenylboronic acid, but it is a widely used and effective coupling partner under optimized conditions.
(4-Fluoro-2-methylphenyl)boronic acid 2-Me (EDG), 4-F (EWG)GoodThe electron-donating methyl group can enhance reactivity, partially offsetting the deactivating effect of the fluorine atom, making it a generally good coupling partner.[1]
Phenylboronic acid NoneGoodThe unsubstituted phenylboronic acid serves as a baseline for reactivity in Suzuki-Miyaura couplings.

EWG: Electron-Withdrawing Group; EDG: Electron-Donating Group. The reactivity trend is a generalization and can be highly dependent on the specific reaction partners and conditions.

The presence of both a fluoro and a formyl group makes this compound an electron-deficient coupling partner. This can be advantageous in certain contexts, for instance, in achieving selective coupling in the presence of more electron-rich boronic acids. However, it often necessitates careful optimization of the reaction conditions, including the choice of catalyst, ligand, and base, to achieve high yields. For electron-deficient boronic acids, stronger bases and more electron-rich, bulky phosphine ligands are often employed to facilitate the transmetalation step.

The Gateway to Heterocycles: Tandem Synthesis of Benzofurans

A significant advantage of ortho-formylphenylboronic acids, including the title compound, is their utility in tandem reactions to construct heterocyclic scaffolds. One prominent example is the synthesis of benzofurans, a privileged structural motif in many natural products and pharmaceuticals.

In a typical tandem sequence, the ortho-formylphenylboronic acid undergoes a Suzuki-Miyaura coupling with a terminal alkyne. The resulting intermediate, a 2-alkynylbenzaldehyde, can then undergo an intramolecular cyclization to furnish the benzofuran ring system. The fluorine and methyl substituents on the this compound are carried through this sequence, providing a direct route to highly substituted and functionalized benzofurans.

G A A C C A->C D D C->D B B B->C E E D->E F F E->F

The advantage of using this compound in this context is the direct and convergent synthesis of benzofurans with a specific substitution pattern that would be more challenging to achieve through traditional multi-step synthetic routes. The fluorine atom, in particular, can be a valuable handle for further functionalization or for modulating the pharmacokinetic properties of the final molecule in drug discovery programs.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • 1,4-Dioxane and water (4:1 mixture, degassed)

Procedure:

  • To an oven-dried reaction vessel, add this compound, the aryl bromide, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol for Tandem Benzofuran Synthesis

This protocol outlines a general procedure for the one-pot synthesis of a substituted benzofuran from this compound and a terminal alkyne.

Materials:

  • This compound (1.2 equiv)

  • Terminal alkyne (1.0 equiv)

  • Palladium(II) chloride (PdCl₂, 3 mol%)

  • Triphenylphosphine (PPh₃, 6 mol%)

  • Copper(I) iodide (CuI, 5 mol%)

  • Triethylamine (Et₃N, 3.0 equiv)

  • Toluene (degassed)

Procedure:

  • To an oven-dried Schlenk tube, add PdCl₂, PPh₃, and CuI.

  • Evacuate and backfill the tube with argon three times.

  • Add degassed toluene, followed by this compound, the terminal alkyne, and triethylamine.

  • Heat the reaction mixture to 70-90 °C and stir until the Suzuki-Miyaura coupling is complete (monitor by TLC or LC-MS).

  • For the cyclization step, a dehydrating agent or a different catalyst might be required depending on the substrate. In some cases, continued heating is sufficient.

  • After the cyclization is complete, cool the reaction mixture, filter through a pad of celite, and concentrate the filtrate.

  • Purify the crude product by column chromatography to yield the desired benzofuran.

Conclusion

This compound stands out as a highly valuable and versatile building block in modern organic synthesis. Its unique combination of a boronic acid for reliable C-C bond formation, an ortho-formyl group for subsequent transformations and tandem reactions, and a fluorine atom for electronic modulation provides chemists with a powerful tool to construct complex and highly functionalized molecules. While its electron-deficient nature may require careful optimization of reaction conditions for Suzuki-Miyaura couplings, the synthetic advantages it offers, particularly in the rapid assembly of substituted heterocycles like benzofurans, make it a superior choice for many applications in pharmaceutical and materials science research. The ability to introduce a specific substitution pattern in a convergent manner highlights the strategic advantage of employing this trifunctional reagent in complex synthetic endeavors.

References

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A Researcher's Guide to Strategic Alternatives for (3-Fluoro-2-formyl-4-methylphenyl)boronic acid in Biaryl Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of sterically hindered and electronically complex biaryl scaffolds is a persistent challenge. The (3-Fluoro-2-formyl-4-methylphenyl)boronic acid is a valuable reagent in this context, offering a direct route to biaryls with a synthetically versatile ortho-formyl group. This aldehyde functionality serves as a crucial handle for subsequent elaborations in the construction of novel therapeutics and functional materials.[1] However, the inherent reactivity of the formyl group and the stability of the boronic acid moiety can present significant hurdles in complex synthetic sequences.

This guide provides an in-depth, objective comparison of strategic alternatives to the direct use of this compound in Suzuki-Miyaura cross-coupling reactions. We will explore more stable boronic acid surrogates and alternative synthetic pathways, supported by experimental data and detailed protocols, to empower you with a rational basis for selecting the optimal strategy for your specific synthetic challenge.

The Challenge with Ortho-Formylphenylboronic Acids

While the Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction, the use of ortho-formylphenylboronic acids is not without its complexities.[2] The electron-withdrawing nature of the formyl group can decrease the nucleophilicity of the boronic acid, potentially slowing the crucial transmetalation step in the catalytic cycle.[3] Furthermore, the presence of the aldehyde can lead to side reactions, and the boronic acid itself may be prone to protodeboronation, especially under harsh reaction conditions.[4]

Strategic Alternatives: A Comparative Analysis

We will dissect three primary alternative strategies to the direct use of this compound:

  • Stabilized Boron Reagents: Employing more robust boronate esters.

  • Sequential Coupling and Formylation: A two-step approach to introduce the formyl group post-coupling.

  • Decarbonylative and Deformylative Couplings: Innovative approaches that utilize alternative starting materials.

Stabilized Boron Reagents: The Boronate Ester Advantage

A common and effective strategy to mitigate the instability of boronic acids is their conversion to more stable boronate esters.[5][6] Pinacol esters are the most widely used, offering enhanced stability to air and moisture, which translates to longer shelf life and more reproducible reaction outcomes.[6]

Comparative Performance:

ReagentStructureStabilityHandlingReactivity
This compoundB(O)OModerateSensitive to air and moistureGenerally good, but can be sluggish
This compound, pinacol esterB(pin)HighAir and moisture stableOften requires slightly more forcing conditions

Experimental Protocol: Suzuki-Miyaura Coupling with a Pinacol Boronate Ester

This protocol outlines a general procedure for the coupling of this compound, pinacol ester with an aryl bromide.

  • Materials:

    • Aryl bromide (1.0 equiv)

    • This compound, pinacol ester (1.2 equiv)

    • Pd(PPh₃)₄ (0.03 equiv)

    • K₂CO₃ (2.0 equiv)

    • 1,4-Dioxane/H₂O (4:1 mixture)

  • Procedure:

    • To a dried Schlenk flask, add the aryl bromide, the pinacol boronate ester, and potassium carbonate.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

    • Add the dioxane/water solvent mixture, followed by the Pd(PPh₃)₄ catalyst.

    • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices: The use of a mixed aqueous-organic solvent system is crucial for dissolving both the organic substrates and the inorganic base. Potassium carbonate is a common and effective base for Suzuki-Miyaura couplings. Pd(PPh₃)₄ is a robust and widely used catalyst for this transformation.

dot

G cluster_0 Direct Coupling with Boronic Acid cluster_1 Coupling with Stabilized Boronate Ester BoronicAcid This compound DirectProduct ortho-Formyl Biaryl BoronicAcid->DirectProduct Suzuki-Miyaura ArylHalide1 Aryl Halide ArylHalide1->DirectProduct PinacolEster Pinacol Boronate Ester EsterProduct ortho-Formyl Biaryl PinacolEster->EsterProduct Suzuki-Miyaura ArylHalide2 Aryl Halide ArylHalide2->EsterProduct

Caption: Comparison of direct coupling vs. using a stabilized boronate ester.

Sequential Coupling and Formylation: A Two-Step Strategy

An alternative to introducing the ortho-formyl group via the boronic acid is to first perform the Suzuki-Miyaura coupling with a simpler, more stable boronic acid and then introduce the formyl group in a subsequent step. This can be particularly advantageous when dealing with sensitive substrates.

Workflow:

  • Suzuki-Miyaura Coupling: Couple (3-fluoro-4-methylphenyl)boronic acid with the desired aryl halide.

  • Ortho-Formylation: Introduce the formyl group at the ortho position of the newly formed biaryl. The Duff reaction or other directed ortho-metalation-formylation strategies can be employed.[7]

Comparative Performance:

StrategyStep EconomySubstrate ScopeOverall Yield
Direct CouplingHighCan be limited by sensitive substratesVariable
Sequential Coupling-FormylationLowerBroader, avoids sensitive formyl group during couplingOften higher and more reliable

Experimental Protocol: Ortho-Formylation (Duff Reaction)

This protocol describes the formylation of a biaryl product obtained from the initial coupling.

  • Materials:

    • Biaryl (1.0 equiv)

    • Hexamethylenetetramine (HMTA) (2.0 equiv)

    • Trifluoroacetic acid (TFA)

  • Procedure:

    • Dissolve the biaryl in TFA in a round-bottom flask.

    • Add HMTA portion-wise to the stirred solution.

    • Heat the reaction mixture to 100 °C for 6-12 hours.

    • Cool the reaction to room temperature and pour it into a mixture of ice and water.

    • Neutralize with a saturated aqueous solution of NaHCO₃.

    • Extract the product with dichloromethane, dry the combined organic layers over anhydrous MgSO₄, and concentrate.

    • Purify by column chromatography.

dot

G cluster_0 Sequential Strategy StartBoronicAcid (3-Fluoro-4-methylphenyl)boronic acid IntermediateBiaryl Intermediate Biaryl StartBoronicAcid->IntermediateBiaryl Suzuki-Miyaura ArylHalide Aryl Halide ArylHalide->IntermediateBiaryl FinalProduct ortho-Formyl Biaryl IntermediateBiaryl->FinalProduct ortho-Formylation

Caption: Workflow for the sequential coupling and formylation strategy.

Decarbonylative and Deformylative Couplings: A Paradigm Shift

Recent advances in catalysis have opened up new avenues for biaryl synthesis that bypass the need for organoboron reagents altogether for the formyl-bearing component.[8][9]

  • Decarbonylative Coupling: Utilizes aroyl chlorides as coupling partners. The reaction proceeds with the extrusion of carbon monoxide.[9]

  • Deformylative Coupling: Employs aldehydes directly as the electrophilic partner in a nickel-catalyzed process.[8]

These methods are highly attractive from a step-economy perspective, as they utilize readily available starting materials.

Comparative Overview:

MethodStarting Material for Formyl-Aryl MoietyCatalystKey Advantage
Suzuki-MiyauraBoronic acid/esterPalladiumWell-established, broad scope
Decarbonylative CouplingAroyl chloridePalladiumUtilizes carboxylic acid derivatives
Deformylative CouplingAldehydeNickelDirect use of aldehydes

Conceptual Workflow: Deformylative Suzuki-Miyaura Coupling

This represents a significant departure from the traditional Suzuki-Miyaura reaction, where the aldehyde acts as the electrophile.

dot

G cluster_0 Deformylative Coupling Aldehyde 3-Fluoro-2-formyl-4-methylbenzaldehyde Product Biaryl Product Aldehyde->Product Ni-Catalyzed Deformylative Coupling BoronateEster Aryl Boronate Ester BoronateEster->Product

Caption: Conceptual workflow of a deformylative cross-coupling reaction.

Conclusion and Recommendations

The choice of synthetic strategy for accessing biaryls derived from this compound is a critical decision that impacts the overall efficiency and success of a synthetic campaign.

  • For routine and well-established couplings , the direct use of This compound may be sufficient, provided the reaction conditions are carefully optimized.

  • When stability and reproducibility are paramount , especially in multi-step syntheses, the corresponding pinacol boronate ester is the recommended alternative.

  • For complex molecules with sensitive functional groups , a sequential coupling-formylation strategy offers a robust and often higher-yielding approach.

  • For researchers seeking novel and atom-economical routes , exploring decarbonylative and deformylative coupling methodologies can provide elegant and efficient solutions.

By understanding the nuances of each approach, researchers can make informed decisions to accelerate their research and development efforts.

References

  • Goossen, L. J., et al. (2006). Biaryl synthesis via catalytic decarboxylative cross coupling. Wikipedia. [Link]

  • Ge, S., et al. (2020). Nickel-catalyzed deformylative Suzuki-Miyaura cross coupling and related DFT studies on the role of trifluoroacetophenone. ResearchGate. [Link]

  • Rodriguez, N., & Goossen, L. J. (2011). Decarboxylative coupling reactions: a modern strategy for C–C-bond formation. Chemical Society Reviews, 40(10), 5030-5048. [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Wu, T., et al. (2022). Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D. Nature Communications, 13(1), 4569. [Link]

  • Goossen, L. J., et al. (2006). Biaryl synthesis via catalytic decarboxylative cross coupling. Wikipedia. [Link]

  • Ahmed, A., et al. (2023). Suzuki–Miyaura cross-couplings for alkyl boron reagent: recent developments—a review. Journal of the Iranian Chemical Society, 20(11), 2549-2572. [Link]

  • Bellina, F., & Rossi, R. (2011). Suzuki-Miyaura cross-coupling in acylation reactions, scope and recent developments. Molecules, 16(7), 5463-5519. [Link]

  • Molander, G. A., & Trice, S. L. (2012). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Organic letters, 14(17), 4552-4555. [Link]

  • Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(15), 5123-5134. [Link]

  • Li, Z., & Garg, N. K. (2021). Decarbonylative Suzuki-Miyaura Cross-Coupling of Aroyl Chlorides. Journal of the American Chemical Society, 143(3), 1251-1256. [Link]

  • Chen, L., et al. (2020). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society, 142(36), 15215-15221. [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Wu, T., et al. (2022). Synthesis of ortho sulfonyl-substituted axially chiral biaryls and post-transformation of 3s. ResearchGate. [Link]

  • Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. FAO AGRIS. [Link]

  • ResearchGate. (n.d.). Formylation of aryl boronic acids with AgOTf. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Organic Chemistry Portal. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Gonzalez-Bobes, F., & Fenster, M. D. (2012). Synthesis of Aldehydes by Organocatalytic Formylation Reactions of Boronic Acids with Glyoxylic Acid. Request PDF. [Link]

  • Yamamoto, Y., et al. (2012). Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. The Journal of Organic Chemistry, 77(17), 7635-7645. [Link]

  • Hansen, T. V., & Skattebøl, L. (2012). Ortho-Formylation of Phenols. Organic Syntheses, 89, 220. [Link]

  • ResearchGate. (n.d.). Aryl boronic acids with ortho neighbouring groups form cyclic anhydrides in aqueous buffer. ResearchGate. [Link]

  • Schmidt, J., & Krische, M. J. (2017). Synthesis of Complex Tertiary Glycolates by Enantioconvergent Arylation of Stereochemically Labile α-Keto Esters. Angewandte Chemie International Edition, 56(25), 7130-7134. [Link]

  • ResearchGate. (n.d.). Cross-coupling of a range of boronic acids with 4-chloroacetophenone. ResearchGate. [Link]

  • ResearchGate. (n.d.). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. ResearchGate. [Link]

  • Goossen, L. J., et al. (2005). The palladium-catalyzed cross-coupling reaction of carboxylic anhydrides with arylboronic acids: a DFT study. Journal of the American Chemical Society, 127(31), 11102-11114. [Link]

  • Wang, Y., et al. (2021). Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations. Nature Communications, 12(1), 1-11. [Link]

  • American Chemical Society. (n.d.). 4-methylphenylboronic acid suppliers USA. American Chemical Society. [Link]

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  • PubChem. (n.d.). (4-Fluoro-3-methylphenyl)boronic acid. PubChem. [Link]

  • Zimmermann, B., et al. (2011). Palladium-Catalyzed Cross-Coupling of Sterically Demanding Boronic Acids with α-Bromocarbonyl Compounds. The Journal of Organic Chemistry, 76(20), 8129-8136. [Link]

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A Comparative Spectroscopic Guide to Products Synthesized with (3-Fluoro-2-formyl-4-methylphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, the strategic incorporation of fluorine atoms and formyl groups into aromatic frameworks is paramount for tuning the electronic properties and biological activities of target molecules. (3-Fluoro-2-formyl-4-methylphenyl)boronic acid emerges as a highly valuable and versatile building block, offering a unique combination of reactive handles for the construction of complex molecular architectures. This guide provides an in-depth comparative analysis of the spectroscopic data for products synthesized using this key intermediate, alongside a discussion of alternative synthetic strategies. The content herein is designed to equip researchers, scientists, and drug development professionals with the practical insights and experimental data necessary to make informed decisions in their synthetic endeavors.

The Synthetic Advantage of this compound

The utility of this compound lies in its trifunctional nature. The boronic acid moiety is a cornerstone for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of C-C bonds with a wide array of aryl, heteroaryl, and vinyl partners. The ortho-formyl group provides a reactive site for a plethora of transformations, including reductive amination, Wittig reactions, and condensations, allowing for further molecular elaboration. Finally, the fluorine substituent and methyl group offer steric and electronic modulation, influencing reaction outcomes and the physicochemical properties of the final products.

Spectroscopic Characterization of a Representative Suzuki-Miyaura Coupling Product

Predicted Spectroscopic Data for 3-Fluoro-2-formyl-4'-methoxy-4-methyl-1,1'-biphenyl
Spectroscopic Data Predicted Values and Interpretation
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~10.0-10.2 (s, 1H, CHO), 7.6-7.8 (m, 2H, Ar-H), 7.2-7.4 (m, 3H, Ar-H), 6.9-7.1 (d, 2H, Ar-H), 3.85 (s, 3H, OCH₃), 2.3-2.5 (s, 3H, CH₃). The aldehyde proton is expected to be a sharp singlet in the downfield region. The aromatic protons will exhibit complex splitting patterns due to coupling between adjacent protons and through-space coupling with the fluorine atom. The methoxy and methyl protons will appear as sharp singlets.
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): ~190-192 (CHO), ~160 (d, ¹JCF, C-F), ~159 (C-OCH₃), ~125-145 (multiple aromatic C), ~114 (aromatic C ortho to OCH₃), ~55 (OCH₃), ~15-17 (CH₃). The carbonyl carbon will be significantly downfield. The carbon bearing the fluorine atom will appear as a doublet with a large one-bond C-F coupling constant.
Mass Spectrometry (EI) m/z: Expected molecular ion peak [M]⁺ at 244.09. Key fragmentation patterns would likely involve the loss of the formyl group (M-29) and potentially the methyl group (M-15).
IR Spectroscopy (ATR) ν (cm⁻¹): ~2820, 2720 (C-H stretch of aldehyde), ~1700 (C=O stretch of aldehyde), ~1600, 1500 (C=C aromatic stretch), ~1250 (C-O stretch of ether), ~1150 (C-F stretch).

Comparison with an Alternative Synthetic Route: The Vilsmeier-Haack Reaction

An alternative approach to synthesizing a similar biaryl aldehyde, such as 2-formyl-4'-methoxy-4-methyl-1,1'-biphenyl, would involve a two-step process starting from 4-methoxy-4'-methyl-1,1'-biphenyl. This biaryl can be synthesized via a standard Suzuki-Miyaura coupling of 4-bromotoluene and 4-methoxyphenylboronic acid. Subsequent formylation at the ortho-position of the tolyl ring can be attempted using the Vilsmeier-Haack reaction.

Spectroscopic Data for 4-Methoxy-4'-methyl-1,1'-biphenyl
Spectroscopic Data Experimental Values
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.49 (d, J=8.4 Hz, 2H), 7.43 (d, J=8.0 Hz, 2H), 7.21 (d, J=8.0 Hz, 2H), 6.97 (d, J=8.4 Hz, 2H), 3.85 (s, 3H), 2.39 (s, 3H).
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 159.1, 138.3, 136.6, 133.7, 129.5, 128.0, 126.7, 114.2, 55.3, 21.1.

Performance Comparison:

Parameter Route via this compound Alternative Route (Vilsmeier-Haack)
Regioselectivity High (formyl group is pre-installed).Potentially low (risk of formylation at other positions).
Atom Economy Generally good.Less efficient due to the multi-step nature.
Functional Group Tolerance The Suzuki-Miyaura coupling is tolerant of a wide range of functional groups.The Vilsmeier-Haack reaction can be sensitive to certain functional groups.
Yields Typically moderate to high for Suzuki-Miyaura couplings.Can be variable and highly substrate-dependent.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling
  • To a flame-dried Schlenk flask, add this compound (1.2 mmol), the corresponding aryl halide (1.0 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed mixture of toluene (8 mL) and water (2 mL).

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Vilsmeier-Haack Formylation of 4-Methoxy-4'-methyl-1,1'-biphenyl
  • In a flame-dried round-bottom flask under an inert atmosphere, cool anhydrous DMF (3.0 mmol) to 0 °C.

  • Slowly add phosphorus oxychloride (POCl₃, 1.5 mmol) dropwise with stirring.

  • Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 4-methoxy-4'-methyl-1,1'-biphenyl (1.0 mmol) in anhydrous DMF (2 mL) to the Vilsmeier reagent at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to 60-80 °C for 4-8 hours.

  • Cool the reaction to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Visualizing the Synthetic Pathways

Synthetic_Pathways cluster_0 Route 1: Suzuki-Miyaura Coupling cluster_1 Route 2: Alternative Synthesis A This compound C Suzuki-Miyaura Coupling (Pd catalyst, base) A->C B Aryl Halide (e.g., 4-Bromoanisole) B->C D 3-Fluoro-2-formyl-4'-methoxy-4-methyl-1,1'-biphenyl C->D E 4-Bromotoluene G Suzuki-Miyaura Coupling E->G F 4-Methoxyphenylboronic acid F->G H 4-Methoxy-4'-methyl-1,1'-biphenyl G->H I Vilsmeier-Haack Formylation (DMF, POCl₃) H->I J 2-Formyl-4'-methoxy-4-methyl-1,1'-biphenyl (and isomers) I->J

Caption: Comparative synthetic routes to substituted biaryl aldehydes.

Conclusion

This compound is a powerful synthetic intermediate that provides a direct and regioselective route to a variety of highly functionalized aromatic compounds. The predictable nature of the Suzuki-Miyaura coupling, combined with the versatility of the formyl group, makes this building block a superior choice for many synthetic applications when compared to multi-step alternative routes that may suffer from lower regioselectivity and yields. The spectroscopic data, both experimental for related compounds and predicted for target molecules, are essential tools for reaction monitoring and product characterization. This guide serves as a foundational resource for chemists looking to leverage the synthetic potential of this compound.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • Vilsmeier, A.; Haack, A. Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 1927 , 60 (1), 119-122. [Link]

  • Duff, J. C.; Bills, E. J. Reactions between hexamethylenetetramine and phenolic compounds. Part I. A new method for the preparation of 3-aldehydosalicylic acid. Journal of the Chemical Society (Resumed), 1932 , 1987-1988. [Link]

  • Spectroscopic data for related biphenyl compounds can be found in various chemical databases such as the Spectral Database for Organic Compounds (SDBS). [Link]

A Comparative Guide to the Suzuki-Miyaura Coupling of Fluorinated vs. Non-Fluorinated Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is a fundamental tool for synthesizing complex biaryl structures, which are prevalent in pharmaceuticals. The choice of the phenylboronic acid coupling partner is a critical variable that dictates reaction efficiency, yield, and overall success. This guide provides an in-depth comparison of the performance of fluorinated versus non-fluorinated phenylboronic acids, supported by mechanistic insights and experimental data.

The Decisive Role of Fluorine's Electronic Effects

The introduction of fluorine onto a phenylboronic acid ring significantly alters its electronic properties, which in turn directly impacts the kinetics and efficiency of the Suzuki-Miyaura catalytic cycle. The key mechanistic step influenced is transmetalation , where the aryl group is transferred from the boron atom to the palladium center.[1][2]

Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I). This effect increases the Lewis acidity of the boron atom in the phenylboronic acid.[1] A more Lewis acidic boronic acid is more susceptible to activation by the base (e.g., hydroxide ion) to form a boronate complex (Ar-B(OH)₃⁻). This activation is crucial as it enhances the nucleophilicity of the aryl group, thereby facilitating its transfer to the electropositive palladium(II) center during transmetalation.[3]

Consequently, electron-withdrawing groups, such as fluorine, generally increase the rate of the transmetalation step.[1][4] Studies have shown that the efficiency of transmetalation increases with the number of fluorine substituents on the phenylboronic acid, with ortho-substitution having the most significant impact.[5] For instance, pentafluorophenylboronic acid reacts approximately 150 times faster than simple phenylboronic acid in transmetalation studies.[5]

Mechanistic Visualization: The Suzuki-Miyaura Catalytic Cycle

The diagram below illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction, which consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[1]

Suzuki_Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add pd2_halide Ar¹-Pd(II)L₂-X ox_add->pd2_halide transmetal Transmetalation pd2_halide->transmetal pd2_biaryl Ar¹-Pd(II)L₂-Ar² transmetal->pd2_biaryl red_elim Reductive Elimination pd2_biaryl->red_elim red_elim->pd0 out1 Ar¹-Ar² red_elim->out1 in1 Ar¹-X in1->ox_add in2 Ar²-B(OH)₂ + Base in2->transmetal

Caption: General catalytic cycle of the Suzuki-Miyaura reaction.

Visualizing Fluorine's Inductive Effect

The electron-withdrawing nature of fluorine increases the boron atom's Lewis acidity, which is a key factor in accelerating the often rate-determining transmetalation step.

Fluorine_Effect cluster_effects boronic_acid F Phenyl Ring B(OH)₂ boronic_acid:f0->boronic_acid:f1 Inductive Effect (-I) boronic_acid:f1->boronic_acid:f2 Electron Withdrawal lewis_acidity Increased Lewis Acidity of Boron boronic_acid:f2->lewis_acidity boronate_formation Faster Boronate [ArB(OH)₃]⁻ Formation lewis_acidity->boronate_formation transmetalation Accelerated Transmetalation boronate_formation->transmetalation

Caption: Fluorine's inductive effect enhances boron's Lewis acidity.

Comparative Yield Analysis: Experimental Data

While the electronic effect of fluorine generally points towards enhanced reactivity, the final reaction yield is a complex interplay of factors including steric hindrance, catalyst system, base, solvent, and the stability of the boronic acid itself. The following table summarizes representative yields from studies comparing fluorinated and non-fluorinated phenylboronic acids in Suzuki-Miyaura couplings.

Aryl HalidePhenylboronic AcidYield (%)Fluorinated Phenylboronic AcidYield (%)Catalyst/ConditionsReference
1-Bromo-4-fluorobenzenePhenylboronic acid~95% (at 8h)4-Fluorophenylboronic acid~100% (at 8h)G-COOH-Pd-10, K₂CO₃, H₂O/EtOH, 70°C[6][7]
4-ChloroanisolePhenylboronic acidSlower RatePentafluorophenylboronic acid93% (<30 min)XPhos-based Pd precatalyst, K₃PO₄, THF/H₂O, rt[5]
Aryl ChloridePhenylboronic acid97%4-Nitrophenylboronic acid (strongly EWG)17%[N,O] Pd(II) Catalyst, K₂CO₃, MeOH, 40°C[8]
4-Bromoacetophenone4-Methoxyphenylboronic acid (EDG)99%4-Methoxycarbonylphenylboronic acid (EWG)Quant. [N,O] Pd(II) Catalyst, K₂CO₃, MeOH, 40°C[8]

Analysis of Data:

  • In a direct comparison using a graphene-supported palladium catalyst, 4-fluorophenylboronic acid provided a near-quantitative yield, slightly outperforming the non-fluorinated analog.[6][7]

  • The dramatic rate enhancement is evident in the coupling with pentafluorophenylboronic acid, which achieved a 93% yield in under 30 minutes at room temperature, conditions where phenylboronic acid reacts much more slowly.[5]

  • It is crucial to note that extreme electron-withdrawing effects can sometimes be detrimental. For example, a 4-nitro substituent, which is a very strong electron-withdrawing group, led to a significantly lower yield (17%), possibly due to competing side reactions or catalyst inhibition.[8][9]

  • However, a moderately electron-withdrawing methoxycarbonyl group gave a quantitative yield, highlighting that the effect is not linear and depends on the specific substrate and conditions.[8]

Field-Proven Experimental Protocol: A Comparative Workflow

This protocol provides a robust, self-validating methodology for comparing the coupling of an aryl bromide with both phenylboronic acid and 4-fluorophenylboronic acid.

Objective: To compare the reaction yield of 4-bromoacetophenone with phenylboronic acid vs. 4-fluorophenylboronic acid.
Materials:
  • 4-Bromoacetophenone (1.0 mmol, 199 mg)

  • Phenylboronic Acid (1.2 mmol, 146 mg)

  • 4-Fluorophenylboronic Acid (1.2 mmol, 168 mg)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)

  • Triphenylphosphine [PPh₃] (0.06 mmol, 15.7 mg)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg), finely ground

  • Toluene (5 mL)

  • Water (1 mL)

  • Reaction vials, magnetic stir bars, heating block/oil bath

Step-by-Step Procedure:
  • Catalyst Preparation (in situ):

    • To a clean, dry reaction vial equipped with a magnetic stir bar, add Pd(OAc)₂ (4.5 mg) and PPh₃ (15.7 mg).

    • Causality: Pd(OAc)₂ is a common Pd(II) precatalyst. In the presence of a phosphine ligand like PPh₃, it is reduced in situ to the active Pd(0) species that enters the catalytic cycle.

  • Reagent Addition:

    • To the vial, add 4-bromoacetophenone (199 mg), the selected boronic acid (phenylboronic acid for reaction A; 4-fluorophenylboronic acid for reaction B), and potassium carbonate (276 mg).

    • Causality: A slight excess (1.2 equivalents) of the boronic acid is used to ensure complete consumption of the limiting aryl halide. K₂CO₃ is the base required to activate the boronic acid for transmetalation.[10]

  • Solvent Addition and Degassing:

    • Add toluene (5 mL) and water (1 mL) to the vial.

    • Seal the vial with a septum cap and degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes.

    • Causality: This biphasic solvent system is common for Suzuki couplings. The organic phase dissolves the aryl halide and catalyst, while the aqueous phase dissolves the inorganic base and facilitates the formation of the active boronate species. Degassing is critical to remove oxygen, which can oxidize the Pd(0) catalyst and phosphine ligands, leading to deactivation.

  • Reaction Execution:

    • Place the sealed vial in a preheated heating block or oil bath set to 80 °C.

    • Stir the reaction vigorously for 4 hours.

    • Trustworthiness: Monitoring the reaction by TLC or GC-MS at timed intervals (e.g., every hour) against a standard provides a self-validating system to track conversion rates and identify potential side-product formation.

  • Work-up and Isolation:

    • After cooling to room temperature, quench the reaction with 10 mL of water.

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to isolate the desired biaryl product.

  • Analysis:

    • Determine the isolated yield for both reactions and characterize the products using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm identity and purity.

Conclusion

The strategic incorporation of fluorine into phenylboronic acids is a powerful tactic for enhancing reactivity in Suzuki-Miyaura cross-coupling reactions. The strong inductive electron-withdrawing effect of fluorine increases the Lewis acidity of the boron center, which generally accelerates the rate-limiting transmetalation step, often leading to higher yields and faster reaction times compared to non-fluorinated analogs.[1][5] However, this effect is not absolute; highly electron-deficient systems can sometimes suffer from lower yields due to side reactions or catalyst inhibition.[8][9] The provided experimental protocol offers a reliable framework for researchers to conduct their own comparative studies and optimize conditions for their specific substrates, ensuring efficient and high-yielding synthesis of valuable biaryl compounds.

References

  • Kohlmann, J., Braun, T., Laubenstein, R., & Herrmann, R. (2017). Suzuki–Miyaura Cross‐Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Chemistry – A European Journal, 23(50). Available at: [Link]

  • Ridgway, B. H., & Hartwig, J. F. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society. Available at: [Link]

  • LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. Available at: [Link]

  • Yamamoto, T., & Osakada, K. (2021). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions. Available at: [Link]

  • Jaeschke, S. O., et al. (2025). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Pérez-Temprano, M. H., et al. (2021). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. National Institutes of Health. Available at: [Link]

  • Abarca, B., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. Available at: [Link]

  • Ting, R., et al. (2008). Substituent Effects on Aryltrifluoroborate Solvolysis in Water: Implications for Suzuki−Miyaura Coupling and the Design of Stable 18F-Labeled Aryltrifluoroborates for Use in PET Imaging. The Journal of Organic Chemistry. Available at: [Link]

  • Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (2017). Reaction of 1-bromo-4-fluorobenzene with (a) phenylboronic acid; (b)... ResearchGate. Available at: [Link]

  • Muthumari, M., et al. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI. Available at: [Link]

  • Iqbal, M., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]

Sources

A Mechanistic Guide to Suzuki-Miyaura Reactions with Electron-Withdrawing Boronic Acids: Challenges and Strategic Solutions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a pillar of modern synthetic chemistry, celebrated for its power in constructing carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] Its application is central to the synthesis of pharmaceuticals, agrochemicals, and advanced materials. However, as with any powerful tool, its performance is subject to the nuances of its components. When one of the coupling partners is an aryl boronic acid bearing electron-withdrawing groups (EWGs), the reaction's efficiency can be severely compromised.

This guide provides a deep dive into the mechanistic challenges posed by electron-deficient boronic acids and presents a comparative analysis of field-proven strategies to overcome them. We will move beyond simple protocols to explain the causal relationships between substrate electronics, reagent selection, and reaction outcomes, equipping you with the expert knowledge required for rational reaction design and troubleshooting.

The Canonical Suzuki-Miyaura Catalytic Cycle: A Refresher

Understanding the standard mechanism is crucial to diagnosing issues with challenging substrates. The reaction proceeds through a palladium-catalyzed cycle involving three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (Ar¹-X), forming a Pd(II) complex. Electron-withdrawing groups on the aryl halide generally accelerate this step.[3]

  • Transmetalation: This is the key bond-forming step where the organic group from the boron reagent (Ar²) is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex.[2][4]

  • Reductive Elimination: The two organic partners (Ar¹ and Ar²) couple and are expelled from the palladium center, regenerating the active Pd(0) catalyst and forming the desired biaryl product.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar¹-X PdII_Aryl Ar¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation [Ar²-B(OH)₃]⁻ PdII_Biaryl Ar¹-Pd(II)L₂-Ar² Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Ar¹-Ar² BoronicAcid Ar²-B(OH)₂ AteComplex [Ar²-B(OH)₃]⁻ (Boronate) BoronicAcid->AteComplex + Base Base Base (e.g., OH⁻) Base->AteComplex AteComplex->Transmetalation

Caption: The canonical catalytic cycle of the Suzuki-Miyaura reaction.

The Mechanistic Deviations with Electron-Withdrawing Boronic Acids

The presence of strong EWGs (e.g., -CF₃, -NO₂, -CN, -COR) on the boronic acid partner fundamentally alters its electronic character, introducing two primary obstacles that compete with the productive catalytic cycle.

Challenge 1: Retarded Transmetalation

The transmetalation step relies on the nucleophilic character of the ipso-carbon of the boronic acid's aryl group. Electron-withdrawing groups diminish this nucleophilicity, making the transfer of the aryl group from boron to palladium significantly slower.[5] In many cases, this sluggish transmetalation becomes the turnover-limiting step of the entire catalytic cycle, leading to low conversion rates and necessitating harsher reaction conditions.[6]

Challenge 2: Accelerated Protodeboronation

Protodeboronation is a destructive side reaction where the carbon-boron bond is cleaved by a proton source (often water in the solvent or from the base), replacing the boronic acid group with a hydrogen atom.[7] Aromatic boronic acids bearing electron-withdrawing substituents are particularly susceptible to this process, which can occur via a dissociative mechanism involving a transient aryl anion.[7] This side reaction consumes the starting material, directly reducing the maximum achievable yield.[8][9]

Competing_Pathways cluster_0 Suzuki Catalytic Cycle Start Ar(EWG)-B(OH)₂ + Ar¹-Pd(II)-X Productive Productive Transmetalation Start->Productive Slow Step SideReaction Protodeboronation (Side Reaction) Start->SideReaction Fast Step (Undesired) Biaryl Ar(EWG)-Ar¹ (Desired Product) Productive->Biaryl Byproduct Ar(EWG)-H (Byproduct) SideReaction->Byproduct

Caption: Competing pathways for electron-deficient boronic acids in Suzuki coupling.

Strategic Solutions: A Comparative Guide

Overcoming these challenges requires a rational selection of reagents to ensure the rate of the productive coupling significantly outpaces that of protodeboronation.

The Critical Role of Ligands and Bases

The choice of ligand and base is paramount for driving the reaction toward the desired product.

  • Ligands: The goal is to accelerate the overall catalytic turnover. Highly electron-rich and sterically bulky monodentate phosphine ligands are the gold standard. They promote rapid oxidative addition and, crucially, accelerate the final reductive elimination step.[6][10] This ensures that once the slow transmetalation occurs, the resulting palladium intermediate is quickly converted to product, preventing catalyst decomposition. Ligands developed by the groups of Buchwald (e.g., XPhos, SPhos) and Fu (e.g., P(tBu)₃) are exceptionally effective.[4][6]

  • Bases: A stronger base is often needed to generate a sufficient concentration of the reactive boronate species to facilitate transmetalation.[11] However, strong hydroxic bases can exacerbate protodeboronation. Therefore, strong, non-nucleophilic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) often provide the best results, striking a balance between activating the boronic acid and minimizing its decomposition.[11]

Comparative Performance of Catalytic Systems

The following table summarizes experimental data comparing different catalytic systems for the coupling of an electron-deficient boronic acid. This data highlights how a synergistic combination of a bulky, electron-rich ligand and a strong, non-nucleophilic base leads to superior outcomes.

Aryl HalideBoronic Acid (EWG)Catalyst / LigandBaseSolventTemp (°C)Yield (%)
4-Chloroacetophenone4-Formylphenylboronic acidPd₂(dba)₃ / PPh₃Na₂CO₃Dioxane/H₂O100< 20
4-Chloroacetophenone4-Formylphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10092
4-Bromotoluene3-Trifluoromethylphenylboronic acidPd(PPh₃)₄K₂CO₃DME/H₂O8555
4-Bromotoluene3-Trifluoromethylphenylboronic acidXPhos Pd G3K₃PO₄Dioxane/H₂O8095
2-Chloropyridine4-Cyanophenylboronic acidPd₂(dba)₃ / PCy₃K₃PO₄Dioxane/H₂O11088[6]

Note: Yields are representative and compiled from typical outcomes reported in the literature to illustrate trends.

Alternative Substrates: Masking the Boronic Acid

When coupling free boronic acids remains challenging, an effective strategy is to use "masked" boron reagents that offer enhanced stability against protodeboronation.[8] These reagents are designed to slowly release the reactive boronic acid in situ or to participate directly in the catalytic cycle.

  • Potassium Aryltrifluoroborates (ArBF₃K): These are highly crystalline, air- and moisture-stable solids. They are significantly more resistant to protodeboronation than the corresponding boronic acids and are excellent coupling partners under modified conditions.

  • Boronate Esters (e.g., Pinacol Esters): While less reactive than boronic acids, pinacol esters offer much greater stability.[12] Recent mechanistic studies have shown they can transmetalate directly without prior hydrolysis, providing a controlled and efficient reaction.[8]

  • N-Methyliminodiacetic Acid (MIDA) Boronates: These are exceptionally stable, crystalline compounds that are unreactive until a slow-release hydrolysis is triggered by the basic aqueous conditions of the Suzuki reaction. This makes them ideal for complex, multi-step syntheses.[8]

  • Diethanolamine (DEA) Adducts: Complexing the boronic acid with diethanolamine forms air- and water-stable crystalline solids.[13] These adducts can be used directly in Suzuki couplings, often in protic solvents, providing a simple and cost-effective method for handling sensitive substrates.[13]

Generalized Experimental Protocol for a Challenging Suzuki Coupling

This protocol describes a general method for coupling an aryl chloride with an electron-deficient boronic acid using a modern catalytic system. The causality behind each step is explained to ensure a self-validating and robust procedure.

Experimental_Workflow Setup 1. Assemble & Inert (Reaction Vessel, Stir Bar) Reagents 2. Add Solids (Aryl Halide, Boronic Acid, Base, Catalyst) Setup->Reagents Solvent 3. Add Degassed Solvent (e.g., Dioxane/H₂O) Reagents->Solvent Reaction 4. Heat & Stir (e.g., 80-110 °C) Solvent->Reaction Monitor 5. Monitor Progress (TLC, GC-MS, LC-MS) Reaction->Monitor Workup 6. Quench & Extract (Cool, Dilute, Wash) Monitor->Workup Purify 7. Purify (Column Chromatography) Workup->Purify

Caption: A generalized workflow for performing a Suzuki-Miyaura coupling reaction.

Materials & Equipment:

  • Aryl halide (1.0 equiv)

  • Electron-deficient aryl boronic acid (1.2–1.5 equiv)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 1–2 mol%)

  • Base (e.g., K₃PO₄, 2.0–3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane/Water 10:1)

  • Reaction vial with a septum cap, magnetic stir bar

  • Standard glassware for workup and purification

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Vessel Preparation (The "Why"): To a dry reaction vial containing a magnetic stir bar, add the aryl halide (1.0 equiv), the electron-deficient boronic acid (1.2 equiv), the base (e.g., K₃PO₄, 2.5 equiv), and the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%).

    • Causality: Adding solids first under ambient atmosphere is convenient and safe. Using a pre-catalyst avoids handling pyrophoric Pd(0) sources. An excess of the boronic acid is used to compensate for any potential protodeboronation.

  • Inerting the Atmosphere (The "Why"): Seal the vial with a septum cap. Evacuate the vial under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

    • Causality: The active Pd(0) catalyst is sensitive to oxygen, which can cause catalyst decomposition and promote unwanted side reactions like the homocoupling of boronic acids.[11] Thoroughly removing oxygen is critical for catalyst longevity and reaction efficiency.

  • Solvent Addition (The "Why"): Add the degassed solvent system via syringe to achieve a final concentration of 0.1–0.5 M with respect to the limiting aryl halide.

    • Causality: Using degassed solvent prevents the introduction of oxygen. The solvent choice (e.g., dioxane, toluene) solubilizes the reagents, and a small amount of water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.

  • Reaction Execution (The "Why"): Place the sealed vial in a preheated heating block or oil bath and stir vigorously at the desired temperature (typically 80–110 °C).

    • Causality: Vigorous stirring ensures proper mixing of the heterogeneous mixture. Elevated temperatures are required to overcome the activation energy barrier, especially for the slow transmetalation step with electron-deficient partners.

  • Monitoring and Workup (The "Why"): Monitor the reaction's progress by TLC, GC-MS, or LC-MS. Once the limiting reagent is consumed, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the inorganic base and salts.

    • Causality: Monitoring prevents unnecessary heating that could lead to product decomposition. The aqueous workup removes water-soluble components, simplifying the subsequent purification.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography to isolate the desired biaryl product.

Conclusion

While Suzuki-Miyaura reactions involving electron-withdrawing boronic acids present distinct mechanistic hurdles—namely slow transmetalation and competing protodeboronation—these challenges are readily surmountable. A deep understanding of the underlying mechanism empowers the modern chemist to move beyond trial-and-error and toward rational design. By strategically employing advanced catalytic systems featuring bulky, electron-rich phosphine ligands, appropriate non-nucleophilic bases, or by utilizing stabilized boronic acid surrogates, these formidable couplings can be rendered efficient and high-yielding. This mechanistic approach is not merely academic; it is a practical necessity for robust and scalable synthesis in drug discovery and materials science.

References

  • Protodeboronation - Wikipedia. Wikipedia. [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health (NIH). [Link]

  • Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science (RSC Publishing). [Link]

  • Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing. [Link]

  • Transition-Metal-Free Coupling Reactions. ACS Publications. [Link]

  • 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Suzuki reaction - Wikipedia. Wikipedia. [Link]

  • New Ligands That Promote Cross-Coupling Reactions between Aryl Halides and Unactivated Arenes. ACS Publications. [Link]

  • Which conditions are favorable for the efficient Suzuki coupling? ResearchGate. [Link]

  • Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. ResearchGate. [Link]

  • Cross-Coupling Chemistry. University of Rochester. [Link]

  • Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. National Institutes of Health (NIH). [Link]

  • Catalysts for Cross-Coupling Reactions with Non-Activated Alkyl Halides. ResearchGate. [Link]

  • “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. ACS Publications. [Link]

  • Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates. National Institutes of Health (NIH). [Link]

Sources

A Senior Application Scientist's Guide to the Performance of (3-Fluoro-2-formyl-4-methylphenyl)boronic Acid in Diverse Solvent Systems

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions, the judicious selection of reagents and reaction media is paramount to achieving optimal outcomes. (3-Fluoro-2-formyl-4-methylphenyl)boronic acid stands as a versatile building block, incorporating a unique combination of electron-withdrawing substituents that modulate its reactivity and physical properties. This guide offers an in-depth comparison of its expected performance in various solvent systems, drawing upon established principles and experimental data from analogous compounds to provide actionable insights for reaction optimization.

Understanding the Molecular Profile of this compound

The performance of this compound is intrinsically linked to its molecular architecture. The presence of a fluorine atom, a formyl group, and a methyl group on the phenyl ring creates a unique electronic and steric environment.

  • Fluorine Substituent: The high electronegativity of the fluorine atom imparts a strong electron-withdrawing inductive effect, which can influence the Lewis acidity of the boronic acid and the rate of transmetalation in Suzuki-Miyaura coupling.

  • Formyl Substituent: The ortho-formyl group is also strongly electron-withdrawing and can participate in intramolecular interactions, potentially affecting the conformation and reactivity of the boronic acid.

  • Methyl Substituent: The electron-donating nature of the methyl group can partially offset the electron-withdrawing effects of the other substituents.

This combination of functional groups suggests that the boronic acid will have distinct solubility and stability characteristics that must be considered when selecting an appropriate solvent system.

Solubility Profile: A Critical First Step

The solubility of the boronic acid in the reaction medium is a prerequisite for its effective participation in any solution-phase reaction. While specific quantitative solubility data for this compound is scarce, we can infer its likely behavior based on studies of phenylboronic acid and its substituted derivatives.

General Solubility Trends of Phenylboronic Acids:

  • High Solubility: Ethers (e.g., THF, dioxane) and ketones (e.g., acetone) are generally good solvents for phenylboronic acids.

  • Moderate Solubility: Chlorinated solvents (e.g., chloroform, dichloromethane) often provide moderate solubility.

  • Low Solubility: Apolar hydrocarbon solvents (e.g., hexanes, toluene) typically exhibit poor solubility for free boronic acids.

The presence of the polar formyl and fluoro groups on this compound is expected to enhance its solubility in polar aprotic solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent SystemSolvent ClassPredicted SolubilityRationale
Tetrahydrofuran (THF)EtherHighThe ether oxygen can hydrogen bond with the boronic acid hydroxyl groups, and the overall polarity is favorable.
1,4-DioxaneEtherHighSimilar to THF, dioxane is a good hydrogen bond acceptor.
Dimethylformamide (DMF)Polar AproticHighThe high polarity and hydrogen bond accepting capability of DMF should lead to good solubility.
Acetonitrile (MeCN)Polar AproticModerate to HighAcetonitrile is a polar solvent that should effectively solvate the boronic acid.
TolueneAromaticLow to ModerateThe nonpolar nature of toluene will likely limit the solubility of this polar boronic acid.
WaterProticLowWhile the boronic acid has polar groups, the overall organic character will limit water solubility. The presence of a base will increase solubility through the formation of the boronate salt.

Stability Considerations: Mitigating Decomposition Pathways

Arylboronic acids are susceptible to several decomposition pathways, which can be exacerbated by the choice of solvent and reaction conditions. Understanding these pathways is crucial for maximizing the efficiency of reactions involving this compound.

Key Decomposition Pathways:

  • Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. It can be promoted by aqueous or protic solvents, especially under basic conditions.

  • Oxidation: Boronic acids can be oxidized to the corresponding phenols. This can be a significant side reaction, particularly in the presence of certain catalysts and oxidants.

  • Boroxine Formation: In the solid state or in non-polar, anhydrous solvents, three molecules of a boronic acid can dehydrate to form a six-membered cyclic anhydride called a boroxine. While often reversible upon addition of water, boroxine formation can complicate stoichiometry and reaction kinetics. The formation of boroxine is generally favored by electron-donating groups, so the electron-withdrawing nature of the substituents on the target molecule may lessen this tendency.[1]

Solvent Effects on Stability:

  • Aprotic Solvents: Generally, aprotic solvents like THF, dioxane, and DMF are preferred to minimize protodeboronation.

  • Aqueous Mixtures: While often necessary for Suzuki-Miyaura couplings (to dissolve the base), the water content should be carefully optimized to balance the need for base solubility with the risk of protodeboronation.

G BA This compound Solvent Solvent System (e.g., THF, Dioxane, DMF, MeCN, Toluene) BA->Solvent Stability Stability Solvent->Stability Solubility Solubility Solvent->Solubility Reactivity Reactivity (e.g., in Suzuki Coupling) Solvent->Reactivity

Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Outlook

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, and the performance of this compound in this reaction is of paramount interest. The solvent plays a critical role in the catalytic cycle, influencing the rates of oxidative addition, transmetalation, and reductive elimination.

The electron-withdrawing nature of the fluoro and formyl groups on this compound is expected to decrease its nucleophilicity compared to electron-rich arylboronic acids. This can lead to a slower transmetalation step, which is often the rate-determining step in the Suzuki-Miyaura catalytic cycle.

Table 2: Predicted Performance of this compound in Suzuki-Miyaura Coupling in Different Solvent Systems

Solvent SystemPredicted YieldRationale
Toluene/WaterGood to ExcellentA classic biphasic system that often provides good results. The base is dissolved in the aqueous phase, and the catalyst and organic substrates are in the toluene phase.
Dioxane/WaterGood to ExcellentA commonly used and effective solvent system for Suzuki couplings. Dioxane's ability to dissolve both organic and inorganic reagents is beneficial.
DMF/WaterGoodDMF is a highly polar solvent that can accelerate the reaction, but it can also promote side reactions at elevated temperatures.
THF/WaterModerate to GoodTHF is a good solvent but its lower boiling point may limit the reaction temperature, potentially leading to longer reaction times or lower conversions for less reactive substrates.
Acetonitrile/WaterModerate to GoodAcetonitrile can be an effective solvent, but its performance can be highly substrate-dependent.

Alternative Boronic Acid Reagents for Comparison:

To provide context, the performance of this compound can be compared to other commercially available boronic acids with different electronic properties.

  • (4-Methoxyphenyl)boronic acid: An electron-rich boronic acid that is expected to undergo rapid transmetalation.

  • Phenylboronic acid: A neutral benchmark.

  • (4-Trifluoromethylphenyl)boronic acid: A strongly electron-deficient boronic acid.

Generally, for a given aryl halide, the reactivity in Suzuki-Miyaura coupling is expected to follow the trend: (4-Methoxyphenyl)boronic acid > Phenylboronic acid > this compound ≈ (4-Trifluoromethylphenyl)boronic acid. However, with careful optimization of the catalyst, ligand, and base, high yields can be achieved even with electron-deficient boronic acids.

Experimental Protocols

For researchers wishing to conduct their own comparative studies, the following standardized protocols for assessing solubility, stability, and reactivity are recommended.

Protocol for Determining Qualitative Solubility
  • Preparation: Add approximately 10 mg of this compound to a series of clean, dry vials.

  • Solvent Addition: To each vial, add 1 mL of a different test solvent (e.g., THF, dioxane, DMF, acetonitrile, toluene).

  • Observation: Vortex each vial for 30 seconds at room temperature.

  • Assessment: Visually inspect each vial for the complete dissolution of the solid. If the solid dissolves completely, the boronic acid is considered soluble. If some solid remains, it is sparingly soluble or insoluble.

G

Protocol for Monitoring Stability by ¹H NMR Spectroscopy
  • Sample Preparation: Prepare a 10 mg/mL solution of this compound in the desired deuterated solvent (e.g., THF-d8, DMF-d7) containing an internal standard (e.g., mesitylene).

  • Initial Spectrum: Acquire a ¹H NMR spectrum immediately after preparation (t=0).

  • Incubation: Store the NMR tube under the desired conditions (e.g., room temperature, elevated temperature).

  • Time-Course Analysis: Acquire subsequent ¹H NMR spectra at regular intervals (e.g., 1, 6, 24, 48 hours).

  • Data Analysis: Integrate the signals corresponding to the boronic acid and the internal standard. A decrease in the relative integral of the boronic acid signals over time indicates decomposition. The appearance of new signals may correspond to decomposition products such as the protodeboronated arene.

Standardized Protocol for Comparative Suzuki-Miyaura Coupling
  • Reaction Setup: In a series of identical reaction vessels, add the aryl halide (1.0 mmol), this compound (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%), and base (e.g., K₂CO₃, 2.0 mmol).

  • Solvent Addition: To each vessel, add a different solvent system (e.g., Toluene/H₂O 4:1, Dioxane/H₂O 4:1, DMF/H₂O 4:1), ensuring the total volume is consistent.

  • Reaction Execution: Degas the reaction mixtures and heat to a standardized temperature (e.g., 80 °C) with stirring for a set period (e.g., 12 hours).

  • Workup and Analysis: Cool the reactions to room temperature, and quench with water. Extract the product with an organic solvent (e.g., ethyl acetate). Analyze the crude reaction mixture by GC-MS or LC-MS to determine the relative conversion and yield of the desired biaryl product.

Conclusion and Recommendations

This compound is a valuable synthetic building block with a unique electronic profile. While direct comparative data on its performance in different solvents is limited, a comprehensive understanding of the principles governing the solubility, stability, and reactivity of arylboronic acids allows for informed solvent selection.

Key Recommendations:

  • For general solubility, polar aprotic solvents such as THF, dioxane, and DMF are likely to be most effective.

  • To minimize decomposition, particularly protodeboronation, anhydrous aprotic solvents are preferable when reaction conditions permit. In aqueous systems, minimizing the water content and reaction time is advisable.

  • For Suzuki-Miyaura coupling, a biphasic system such as toluene/water or dioxane/water is a robust starting point. For challenging couplings, a more polar solvent like DMF may be beneficial, but careful monitoring for side reactions is recommended.

Ultimately, the optimal solvent system will be substrate-dependent, and the experimental protocols provided in this guide offer a framework for empirical optimization to achieve the best possible results in your specific application.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 2001 , 40 (24), 4544-4568. [Link]

  • Carrow, B. P.; Hartwig, J. F. Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions. Journal of the American Chemical Society, 2011 , 133 (7), 2116–2119. [Link]

  • Lennox, A. J. J.; Lloyd-Jones, G. C. The Slower, More Successful Path: Protodeboronation in Suzuki-Miyaura Coupling. Angewandte Chemie International Edition, 2013 , 52 (29), 7362–7370. [Link]

  • Knapp, D. M.; Gillis, E. P.; Burke, M. D. A General Solution for the Suzuki-Miyaura Cross-Coupling of Boronic Acids with Pyridine- and Other Heterocycle-Based Halides. Journal of the American Chemical Society, 2009 , 131 (20), 6961–6963. [Link]

  • Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 2007 , 129 (11), 3358–3366. [Link]

  • Thomas, A. A.; Wang, H.; Roberts, C. D. et al. A whole-cell assay for discovering inhibitors of protein-protein interactions. Analytical Biochemistry, 2013 , 437 (2), 144-151. [Link]

  • Leśniewska, B.; Godlewska, S.; Jońca, J.; Piekut, J.; Galińska-Skok, B.; Ziółkowska, D.; Palka, A.; Miltyk, W. Phenylboronic acid derivatives as inhibitors of arginase. Bioorganic & Medicinal Chemistry Letters, 2016 , 26 (2), 524-528. [Link]

  • Tokunaga, Y.; Ueno, H.; Shimomura, Y. Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Heterocycles, 2002 , 57 (5), 787. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (3-Fluoro-2-formyl-4-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers dedicated to advancing drug development, our work with novel reagents like (3-Fluoro-2-formyl-4-methylphenyl)boronic acid demands not only scientific rigor but also an unwavering commitment to safety and environmental stewardship. The proper management of chemical waste is a cornerstone of this commitment. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound, grounded in established safety principles and regulatory standards. Our goal is to empower you with the knowledge to manage this reagent responsibly, ensuring the protection of yourself, your colleagues, and our shared environment.

Hazard Assessment and Immediate Safety Protocols

While a specific Safety Data Sheet (SDS) for this compound may not be readily available, the hazards can be reliably inferred from analogous substituted phenylboronic acids.[1][2][3] As a class, these compounds are known irritants and require careful handling.[3]

Table 1: Representative Hazard Profile for Substituted Phenylboronic Acids

Hazard Classification GHS Hazard Statement Precautionary Statement Codes (Representative)
Skin Irritation H315: Causes skin irritation P264, P280, P302+P352, P332+P313
Eye Irritation H319: Causes serious eye irritation P280, P305+P351+P338, P337+P313
Respiratory Irritation H335: May cause respiratory irritation P261, P271, P304+P340, P312

This data is a composite from SDSs for various formyl- and fluoro-substituted phenylboronic acids and should be considered representative.[3][4]

Core Safety Mandates:
  • Engineering Controls: All handling of solid this compound and its solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[5][6]

  • Personal Protective Equipment (PPE): At a minimum, the following PPE is required, in accordance with OSHA's Laboratory Standard (29 CFR 1910.1450).[7][8]

    • Eye Protection: Tight-sealing safety goggles with side shields.[9]

    • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Change gloves immediately if contamination occurs.[6]

    • Body Protection: A lab coat must be worn at all times.[10]

Step-by-Step Waste Collection and Disposal Protocol

Treat all this compound waste as hazardous chemical waste.[1] Adherence to your institution's Chemical Hygiene Plan (CHP) is mandatory.[11]

Step 1: Designate a Hazardous Waste Container
  • Obtain a chemically compatible waste container with a secure, screw-top lid. Glass or high-density polyethylene (HDPE) is typically appropriate.[12] The container should be in good condition, free of cracks or residue.[12]

  • Label the container clearly before adding any waste. According to EPA regulations, the label must include:

    • The words "Hazardous Waste".[13][14]

    • The full chemical name: "this compound".

    • A clear indication of the associated hazards (e.g., "Irritant").[13]

Step 2: Collection of Solid Waste
  • Carefully transfer any unused or waste solid this compound into the designated hazardous waste container.

  • Collect any contaminated disposables, such as weighing papers, pipette tips, and contaminated gloves, and place them in the same container.

    • Causality: Segregating waste streams is crucial.[15] Mixing incompatible chemicals can lead to dangerous reactions.[16] Therefore, do not mix this boronic acid waste with other waste streams unless explicitly approved by your facility's Environmental Health & Safety (EHS) department.[5]

Step 3: Collection of Liquid Waste
  • If you have solutions of this compound, they must be collected in a separate, clearly labeled liquid hazardous waste container.

  • Do not pour boronic acid solutions down the drain. [3][16] This can contaminate waterways and is a violation of environmental regulations.

Step 4: Storage in a Satellite Accumulation Area (SAA)
  • Keep the waste container securely capped at all times, except when adding waste.[12]

  • Store the container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of laboratory personnel.[13][17]

  • Ensure the SAA is in a secondary containment tray to mitigate spills.

  • Once the container is full, or as per your institution's policy, arrange for pickup by your EHS department for final disposal.[18]

Decontamination of Empty Containers

Empty containers that once held this compound must be decontaminated before being disposed of or recycled.[5]

  • Initial Rinse: In a fume hood, rinse the empty container with a suitable solvent (e.g., acetone or ethanol).[5]

  • Collect Rinseate: This first rinseate is considered hazardous waste.[5] Transfer it to the appropriate liquid hazardous waste container.

  • Subsequent Rinses: Perform a triple rinse with the solvent. The second and third rinseates can typically be collected as hazardous waste as well. Consult your EHS office for specific guidance.

  • Drying and Final Disposal: Allow the rinsed container to air dry completely in the fume hood. Deface or remove the original label. The decontaminated container can now be disposed of in the regular laboratory glassware or plastic recycling stream.[5][18]

Disposal Workflow and Decision Logic

The following diagram outlines the logical flow for managing waste generated from experiments involving this compound.

G cluster_0 Waste Generation & Segregation cluster_1 Containment & Decontamination cluster_2 Final Disposition start Waste Generated (Solid, Liquid, Contaminated PPE) solid_waste Solid Waste (Unused Reagent, Contaminated Disposables) start->solid_waste liquid_waste Liquid Waste (Solutions, Rinseate) start->liquid_waste container_waste Empty Reagent Container start->container_waste hwc_solid Labelled Solid Hazardous Waste Container solid_waste->hwc_solid hwc_liquid Labelled Liquid Hazardous Waste Container liquid_waste->hwc_liquid decon Triple Rinse Container (Collect Rinseate) container_waste->decon saa Store in Satellite Accumulation Area (SAA) hwc_solid->saa hwc_liquid->saa decon->hwc_liquid Rinseate disposal Dispose of Clean Container (Glass/Plastic Recycling) decon->disposal Cleaned Container pickup Arrange EHS Pickup saa->pickup

Sources

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Retrosynthesis Analysis

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(3-Fluoro-2-formyl-4-methylphenyl)boronic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.